Ask1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O/c1-11(2)26-10-21-25-18(26)14-4-3-5-17(23-14)24-19(27)16-8-12-6-7-13(20)9-15(12)22-16/h3-11,22H,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUQNMNUBOUCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure-Activity Relationship of ASK1 Inhibitors Based on Ask1-IN-2
This technical guide provides a detailed overview of Apoptosis Signal-Regulating Kinase 1 (ASK1) as a therapeutic target and the structure-activity relationship (SAR) of 1H-indole-2-carboxamide derivatives, including the potent inhibitor Ask1-IN-2. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to ASK1 as a Therapeutic Target
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] ASK1 is activated by a wide array of cellular stressors, including oxidative stress (Reactive Oxygen Species), endoplasmic reticulum (ER) stress, inflammatory signals like TNF-α, and calcium influx.[3][4] Once activated, ASK1 initiates downstream signaling that is pivotal in regulating cellular responses such as apoptosis, inflammation, and fibrosis.[1] Due to its central role in these pathological processes, the excessive activation or dysregulation of ASK1 is linked to numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and inflammatory conditions, making it an attractive target for therapeutic intervention.[1][3]
The ASK1 Signaling Pathway
Under homeostatic conditions, ASK1 is kept in an inactive state through a direct interaction with the reduced form of thioredoxin (Trx).[3][4] Upon exposure to stress signals like ROS, Trx becomes oxidized and dissociates from ASK1. This dissociation allows ASK1 to form homo-oligomeric complexes, leading to autophosphorylation at key threonine residues (e.g., Thr845) in its activation loop, which results in its full enzymatic activation.[3]
Activated ASK1 then phosphorylates and activates downstream MAPK Kinases (MKKs): primarily MKK4 and MKK7, which in turn activate c-Jun N-terminal Kinase (JNK), and MKK3 and MKK6, which activate p38 MAPK.[1][4][5] The activation of the JNK and p38 pathways leads to a variety of cellular outcomes that are highly dependent on the cellular context and stimulus, including the induction of apoptosis and the production of inflammatory cytokines.[1][6]
This compound Structure-Activity Relationship (SAR)
This compound (also referred to as compound 19) is a potent, orally active ASK1 inhibitor with a 1H-indole-2-carboxamide scaffold.[1][7] It was developed through structural optimization of a hit compound (compound 7), leading to a significant increase in potency and improved pharmacokinetic properties.[1][5] The SAR studies highlight the importance of the indole-2-carboxamide core as a novel hinge-binding scaffold for achieving high inhibitory activity against the ASK1 kinase.[1]
Quantitative SAR Data
The following table summarizes the inhibitory activities of this compound and a reference compound, Selonsertib (GS-4997). The development of this compound from a less active hit compound demonstrates a successful structure-based drug design campaign.[1]
| Compound | Structure | ASK1 IC₅₀ (nM) | Cellular Inhibition (AP1-HEK293 cells) |
| This compound (Cmpd 19) | 6-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-indole-2-carboxamide | 32.8 [7][8] | 95.59% inhibition at 10 µM[7][8] |
| Selonsertib (GS-4997) | Reference ASK1 Inhibitor | Mentioned as less potent in cellular assays[1] | Weaker inhibitory effect than this compound[1] |
Note: Specific IC₅₀ for the initial hit (compound 7) is not available in the cited abstracts, but its optimization led to the highly potent this compound.
Key Experimental Methodologies
The evaluation of this compound and related compounds involved a series of standardized in vitro and in vivo assays to determine their potency, cellular activity, and therapeutic efficacy.
In Vitro Kinase Inhibition Assay
The biochemical potency of inhibitors against the ASK1 enzyme is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced during the kinase reaction, which correlates directly with enzyme activity.
Principle:
-
The ASK1 enzyme phosphorylates a substrate using ATP, producing ADP.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the ADP back to ATP and use the newly synthesized ATP in a luciferase/luciferin reaction to generate a light signal.
-
The luminescence intensity is proportional to the ADP concentration and, therefore, the ASK1 activity.
Protocol Outline:
-
Reagent Preparation: Dilute ASK1 enzyme, substrate, ATP, and test compounds (e.g., this compound) in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations, followed by 2 µL of enzyme and 2 µL of a substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and record the luminescence.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Activity Assay (AP-1 Reporter Assay)
To confirm that the inhibitor is active in a cellular context, a reporter gene assay is often used. Since the ASK1 pathway activates JNK, which in turn can activate the transcription factor AP-1, an AP-1-driven luciferase reporter assay in a cell line like HEK293 is a relevant method.
Protocol Outline:
-
HEK293 cells are transiently transfected with a plasmid containing the luciferase gene under the control of an AP-1 response element.
-
Cells are pre-treated with various concentrations of the ASK1 inhibitor (e.g., this compound) for 1 hour.[8]
-
The ASK1 pathway is stimulated (e.g., with TNF-α or H₂O₂).
-
After a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
A decrease in the luciferase signal indicates inhibition of the ASK1-JNK-AP-1 signaling axis. This compound was shown to inhibit reporter activity by 95.59% at a concentration of 10 µM.[7][8]
In Vivo Efficacy Model
The therapeutic potential of this compound for treating inflammatory bowel disease was evaluated in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis (UC).[1]
Protocol Outline:
-
UC is induced in mice by administering DSS in their drinking water.
-
A treatment group receives daily oral doses of this compound (e.g., 25 mg/kg), while a control group receives a vehicle.[8][9]
-
Clinical parameters are monitored daily, including body weight loss and a disease activity index (DAI) score (which assesses stool consistency and bleeding).
-
At the end of the study, colon length is measured (shortening is a sign of inflammation), and colon tissues are collected for histological analysis to assess inflammatory cell infiltration and tissue damage.
-
Mechanistic studies can also be performed on tissue lysates to confirm that the inhibitor represses the phosphorylation of ASK1, p38, and JNK in vivo.[1][8]
In this model, this compound significantly attenuated body weight loss, reduced the DAI score, prevented colon shortening, and suppressed inflammatory cell infiltration, demonstrating its efficacy in a relevant disease model.[1]
Conclusion
This compound is a potent and orally bioavailable inhibitor of ASK1, developed from a 1H-indole-2-carboxamide scaffold. The structure-activity relationship studies that led to its discovery underscore the importance of this novel hinge-binding motif for achieving high potency. The compound has demonstrated significant activity in both in vitro and cellular assays and has shown clear therapeutic efficacy in a preclinical model of ulcerative colitis. These findings validate that direct inhibition of the ASK1 kinase is a promising therapeutic strategy for inflammatory diseases and provide a strong foundation for the further development of this class of inhibitors.
References
- 1. Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
Unveiling the Potency of Ask1-IN-2: A Technical Guide to its IC50 Determination
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of Ask1-IN-2, a potent and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The central focus of this document is the determination of its half-maximal inhibitory concentration (IC50), a critical parameter in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the methodologies and signaling pathways associated with this compound.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified through various experimental assays. The key data points are summarized in the table below, providing a clear comparison of its potency in different contexts.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 32.8 nM | Biochemical Kinase Assay | - | [1][2][3][4][5][6][7] |
| Cellular Inhibition | 95.59% inhibition of luciferase reporter activity at 10 µM | Cell-Based Reporter Assay | AP1-HEK293 | [1][2][6][8] |
The ASK1 Signaling Pathway: A Target for Therapeutic Intervention
ASK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[9] It is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[6][10] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. These, in turn, activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[6][11] The activation of these pathways can lead to various cellular responses, including apoptosis, inflammation, and fibrosis, making ASK1 a compelling therapeutic target for a range of diseases.[10][12]
Experimental Protocols for IC50 Determination
The determination of the IC50 value for this compound can be achieved through both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.
Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Assay)
This protocol outlines a method for determining the in vitro IC50 value of this compound against the ASK1 enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
96-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 2.5 µL of ASK1 enzyme and 2.5 µL of the substrate (MBP) to each well of a 96-well plate.
-
Add 2.5 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based AP-1 Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the ASK1 signaling pathway in a cellular context. AP-1 is a transcription factor activated downstream of the JNK/p38 pathway. Therefore, inhibition of ASK1 will lead to a decrease in AP-1 mediated luciferase expression.
Materials:
-
AP-1 Luciferase Reporter HEK293 stable cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or TNF-α as a stimulant
-
Luciferase Assay System
-
96-well white, clear-bottom microplates
Procedure:
-
Cell Seeding:
-
Compound Treatment and Stimulation:
-
The next day, prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 1 hour at 37°C.
-
Prepare a solution of the stimulant (e.g., PMA or TNF-α) in culture medium and add it to the wells.
-
Incubate the plate for an additional 6-16 hours at 37°C.[1]
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 2-5 minutes to allow for cell lysis and the luciferase reaction to occur.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition by comparing the luminescence of the inhibitor-treated wells to the stimulated control wells.
-
Conclusion
This compound is a highly potent inhibitor of ASK1 with a biochemical IC50 of 32.8 nM.[1][2][3][4][5][6][7] The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other potential ASK1 inhibitors. The understanding of the ASK1 signaling pathway, coupled with reliable methods for quantifying inhibitor potency, is crucial for the continued development of novel therapeutics targeting stress-response pathways in human diseases.
References
- 1. bosterbio.com [bosterbio.com]
- 2. abeomics.com [abeomics.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. abeomics.com [abeomics.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
Ask1-IN-2: A Technical Guide to its Core Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical mediator of cellular stress responses. Its activation triggers downstream signaling cascades, primarily involving the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which play pivotal roles in inflammation, apoptosis, and fibrosis. Consequently, ASK1 has emerged as a promising therapeutic target for a range of diseases, including inflammatory conditions, cardiovascular disorders, and neurodegenerative diseases. Ask1-IN-2 is a potent and orally active inhibitor of ASK1. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data from relevant studies, detailed experimental protocols, and pathway visualizations.
Introduction to ASK1 Signaling
ASK1 is activated by a variety of stress signals, including reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and endoplasmic reticulum (ER) stress. Under basal conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx). Upon exposure to stress, Trx dissociates from ASK1, leading to its autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream MAPK kinases (MKKs), specifically MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding site of ASK1, thereby preventing its kinase activity. By inhibiting the autophosphorylation and subsequent activation of ASK1, this compound effectively blocks the initiation of the downstream p38 and JNK signaling cascades.
Core Downstream Signaling Pathways of this compound
The primary downstream effect of this compound is the suppression of the JNK and p38 MAPK signaling pathways. This leads to a reduction in the phosphorylation of their respective downstream targets, which ultimately modulates the expression of various genes involved in inflammation and apoptosis.
Inhibition of the ASK1-JNK Signaling Pathway
Activated JNKs translocate to the nucleus and phosphorylate transcription factors such as c-Jun, a component of the Activator Protein-1 (AP-1) complex. This leads to the transcription of pro-inflammatory and pro-apoptotic genes. By inhibiting ASK1, this compound prevents the phosphorylation and activation of JNK, thereby downregulating AP-1 mediated gene expression.
Inhibition of the ASK1-p38 MAPK Signaling Pathway
The p38 MAPK pathway, when activated by ASK1, leads to the phosphorylation of various substrates, including transcription factors and other kinases. This pathway is heavily involved in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This compound-mediated inhibition of this pathway results in a significant reduction in the synthesis and release of these cytokines.
Quantitative Data
The following tables summarize the quantitative data on the inhibitory activity of this compound and the effects of ASK1 inhibition on downstream signaling and cytokine production.
| Inhibitor | Parameter | Value | Assay |
| This compound | IC50 | 32.8 nM | Biochemical Kinase Assay |
Table 1: In vitro inhibitory activity of this compound against ASK1.
| ASK1 Inhibitor | Cell Line | Stimulus | Downstream Target | Effect |
| GS444217 | HMVEC | LPS | p-JNK | Inhibition |
| GS444217 | HMVEC | LPS | p-p38 | No significant inhibition |
| GS-444217 | Rat Glomeruli | NTN | p-p38 | Reduction |
| GS-444217 | Rat Glomeruli | NTN | p-c-Jun | Reduction |
Table 2: Effect of ASK1 inhibitors on downstream MAPK phosphorylation. (Data from studies on other selective ASK1 inhibitors are used as a proxy due to limited public data on this compound).
| ASK1 Inhibitor | Cell/System | Stimulus | Cytokine | Effect |
| GS444217 | HMVEC | LPS | IL-6 | Reduction |
| GS444217 | HMVEC | LPS | IL-8 | Reduction |
| GS444217 | HMVEC | LPS | sVCAM | Reduction |
| GS444217 | HMVEC | LPS | G-CSF | Reduction |
| ASK1-/- mice | Skin | TPA | TNF-α | Diminished production |
| ASK1-/- mice | Skin | TPA | IL-6 | Diminished production |
Table 3: Effect of ASK1 inhibition on inflammatory cytokine production. (Data from studies on other selective ASK1 inhibitors and ASK1 knockout mice are used as a proxy).
Experimental Protocols
Western Blot for Phosphorylated JNK and p38
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or HMVEC) and grow to 70-80% confluency. Pre-treat cells with desired concentrations of this compound for 1-2 hours. Stimulate cells with an appropriate agonist (e.g., LPS or TNF-α) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
AP-1 Luciferase Reporter Assay
-
Cell Transfection: Co-transfect HEK293T cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., PMA or TNF-α) for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
DSS-Induced Colitis Mouse Model
-
Induction of Colitis: Administer 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water of C57BL/6 mice for 5-7 days.
-
This compound Treatment: Administer this compound or vehicle control orally once daily, starting from the first day of DSS administration.
-
Monitoring: Monitor body weight, stool consistency, and presence of blood in the stool daily.
-
Tissue Collection and Analysis: At the end of the treatment period, sacrifice the mice and collect the colons. Measure colon length and collect tissue samples for histological analysis (H&E staining) and for measuring cytokine levels (e.g., by ELISA or qPCR).
Visualizations
Caption: ASK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Western blot analysis of phosphorylated JNK and p38.
Conclusion
This compound is a potent inhibitor of the ASK1 signaling pathway, a key regulator of stress-induced inflammation and apoptosis. By targeting ASK1, this compound effectively suppresses the downstream JNK and p38 MAPK cascades, leading to a reduction in the production of pro-inflammatory mediators. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ASK1-targeted therapeutics. Further investigation into the specific in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
An In-depth Technical Guide to Ask1-IN-2 and its Role in Apoptosis Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Its activation under conditions such as oxidative stress, inflammatory signals, and endoplasmic reticulum (ER) stress triggers downstream signaling cascades, primarily involving c-Jun N-terminal kinase (JNK) and p38 MAPK, culminating in inflammation and apoptosis. Dysregulation of the ASK1 pathway is implicated in a variety of human diseases, making it a compelling therapeutic target. Ask1-IN-2 is a potent and orally bioavailable small molecule inhibitor of ASK1. This document provides a comprehensive technical overview of this compound, its mechanism of action in regulating apoptosis, a compilation of its quantitative data, detailed experimental protocols for its evaluation, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction to ASK1 Signaling and Apoptosis
ASK1, also known as MAP3K5, functions as a key node in cellular stress signaling.[1] Under homeostatic conditions, ASK1 is maintained in an inactive state through a non-covalent interaction with the reduced form of thioredoxin (Trx).[1][2] The presence of various stressors, most notably reactive oxygen species (ROS), leads to the oxidation of Trx. This conformational change causes Trx to dissociate from ASK1.[2][3]
Once liberated from its inhibitory binding partner, ASK1 undergoes autophosphorylation and activation. Activated ASK1 then phosphorylates and activates its downstream targets, primarily MAP2K4 (MKK4) and MKK7, which in turn activate JNK, and MKK3 and MKK6, which activate p38 MAPK.[4][5] The sustained activation of these JNK and p38 pathways is a crucial step in the initiation of the intrinsic apoptotic program, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.[5][6][7] Given its central role in stress-induced apoptosis, inhibiting ASK1 activity presents a promising therapeutic strategy for diseases characterized by excessive cell death and inflammation.
This compound: A Potent and Orally Active ASK1 Inhibitor
This compound is a selective inhibitor of ASK1 kinase activity. It has demonstrated high potency in biochemical assays and effectiveness in cellular and in vivo models.[8][9] Its favorable pharmacokinetic properties, including oral bioavailability, make it a valuable tool for investigating the therapeutic potential of ASK1 inhibition.[8][10]
Quantitative Data for this compound
The following tables summarize the key quantitative metrics reported for this compound, providing a basis for experimental design and comparison.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Cell Line / Assay Condition | Source(s) |
| IC₅₀ | 32.8 nM | Biochemical Kinase Inhibition Assay | [8][9][10][11] |
| Cellular Activity | 95.59% Inhibition | AP-1 Luciferase Reporter Assay in HEK293 cells (at 10 µM) | [8][10] |
Table 2: Pharmacokinetic Properties in Rats
| Route | Dose | Parameter | Value | Source(s) |
| Intravenous (i.v.) | 1 mg/kg | Clearance (CL) | 1.38 L/h/kg | [8][9][10] |
| Half-life (T₁/₂) | 1.45 h | [8][9][10] | ||
| Oral (p.o.) | 10 mg/kg | AUClast | 4517 h·ng/mL | [8][9][10] |
| Oral Bioavailability (F) | 62.2% | [8][9][10] | ||
| Half-life (T₁/₂) | 2.31 h | [8][9][10] |
Table 3: In Vivo Efficacy in a Mouse Model of Ulcerative Colitis
| Parameter | Treatment | Result | Source(s) |
| Body Weight | This compound (25 mg/kg, p.o., daily for 7 days) | +11.2% recovery of body weight loss | [8] |
| Disease Activity Index (DAI) | This compound (25 mg/kg, p.o., daily for 7 days) | ~2 unit decrease in DAI score | [8] |
| Signaling Pathway Modulation | This compound (25 mg/kg, p.o., daily for 7 days) | Blockade of ASK1-p38/JNK signaling pathways in colon tissues | [8][9][10] |
Signaling Pathways and Inhibition Mechanism
The following diagrams illustrate the ASK1 signaling cascade and the mechanism of its inhibition by this compound.
Caption: The ASK1 signaling pathway is activated by stress, leading to apoptosis.
Caption: this compound inhibits active ASK1, blocking downstream signaling to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ASK1 inhibitors. The following sections provide protocols for key experiments.
ASK1 Kinase Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies the kinase activity of ASK1 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DTT (1 mM)
-
ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Kinase Reaction:
-
To each well of a white assay plate, add 5 µL of the kinase reaction mix containing recombinant ASK1 enzyme and substrate (e.g., MBP) in kinase buffer.
-
Add 2.5 µL of diluted this compound or vehicle (DMSO in kinase buffer).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration typically near the Kₘ for ATP).
-
Incubate the reaction for 60 minutes at 30°C or room temperature.[12]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[12]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.[12]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each concentration of this compound relative to vehicle controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of Apoptosis and Pathway Activation
This method is used to detect the phosphorylation status of key signaling proteins (p38, JNK) and markers of apoptosis (cleaved Caspase-3, cleaved PARP) in cell lysates.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., H₂O₂, TNF-α, Sorbitol)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce apoptosis by adding a stress-inducing agent (e.g., H₂O₂) for the appropriate duration (e.g., 30 minutes for pathway activation, 6-24 hours for apoptosis markers).[13]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify band intensities. Normalize the intensity of phosphorylated proteins to their total protein counterparts and apoptotic markers to the loading control (β-actin).[13]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, which is reduced during apoptosis.
Materials:
-
Cell line of interest
-
96-well clear-bottom cell culture plates
-
Apoptosis-inducing agent
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Pre-treat cells with serial dilutions of this compound or vehicle for 1-2 hours.
-
Add the apoptosis-inducing agent and incubate for 24-48 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated, non-stressed control cells.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and validating an ASK1 inhibitor like this compound.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Apoptosis Signal-Regulating Kinase 1 in Stress-Induced Neural Cell Apoptosis in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.es [promega.es]
- 13. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Ask1-IN-2 in Cellular Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Apoptosis Signal-regulating Kinase 1 (ASK1) in cellular stress response and the utility of Ask1-IN-2 as a potent and selective inhibitor. This document provides a comprehensive overview of the ASK1 signaling pathway, quantitative data on various ASK1 inhibitors, and detailed experimental protocols for researchers investigating this critical stress-activated kinase.
Introduction to ASK1 and Cellular Stress
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] ASK1 is activated by a wide array of cellular stressors, including oxidative stress (e.g., reactive oxygen species - ROS), endoplasmic reticulum (ER) stress, inflammatory cytokines (e.g., TNF-α), and calcium influx.[1][3] Upon activation, ASK1 initiates a phosphorylation cascade that ultimately leads to the activation of JNK and p38, which in turn regulate various cellular processes such as apoptosis, inflammation, and differentiation.[1][3] Given its central role in stress-induced signaling, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[4]
The ASK1 Signaling Pathway
Under basal conditions, ASK1 is kept in an inactive state through its interaction with inhibitory proteins, most notably thioredoxin (Trx).[5] Cellular stress, particularly oxidative stress, leads to the oxidation of Trx, causing its dissociation from ASK1.[5] This dissociation allows for ASK1 homo-oligomerization and autophosphorylation at key residues such as Threonine-845, leading to its full activation.[6]
Activated ASK1 then phosphorylates and activates downstream MAPK kinases (MAP2Ks), specifically MKK4/7 for the JNK pathway and MKK3/6 for the p38 pathway.[1] These MAP2Ks, in turn, phosphorylate and activate JNK and p38 MAPKs, respectively.[1] Activated JNK and p38 then translocate to the nucleus to regulate the activity of various transcription factors, leading to the expression of genes involved in apoptosis, inflammation, and other stress responses.[3][7]
Quantitative Data for ASK1 Inhibitors
A number of small molecule inhibitors targeting ASK1 have been developed. This compound is a potent and orally active inhibitor of ASK1. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable ASK1 inhibitors.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 32.8 | Kinase Inhibition Assay | [8] |
| GS-4997 (Selonsertib) | 2.87 | ATP-competitive inhibitor assay | [9] |
| MSC2032964A | 96 | ASK1 Inhibition Assay | [1] |
| NQDI-1 | 3000 | Kinase Inhibition Assay | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other ASK1 inhibitors.
In Vitro ASK1 Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound or other inhibitors
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of ASK1 enzyme solution (concentration to be optimized for linear reaction kinetics).
-
Add 2 µL of a substrate/ATP mix containing MBP and ATP (concentration near the Km for ATP is recommended).
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Western Blot Analysis of ASK1 Pathway Activation
This protocol details the detection of phosphorylated (activated) forms of ASK1, JNK, and p38 in cell lysates.
Materials:
-
Cells of interest (e.g., HEK293, HeLa, or relevant cell line)
-
Cell culture medium and supplements
-
Stress-inducing agent (e.g., H2O2, TNF-α)
-
This compound or other inhibitors
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-ASK1 (Thr845) (e.g., 1:1000 dilution)[6]
-
Total ASK1 (e.g., 1:1000 dilution)
-
Phospho-JNK (Thr183/Tyr185) (e.g., 1:1000 dilution)[11]
-
Total JNK (e.g., 1:1000 dilution)
-
Phospho-p38 (Thr180/Tyr182) (e.g., 1:1000 dilution)[12]
-
Total p38 (e.g., 1:1000 dilution)
-
Loading control (e.g., β-actin or GAPDH, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Induce cellular stress by adding the stress-inducing agent for the desired time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Cell Viability Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound or other inhibitors
-
Stress-inducing agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle, followed by the addition of a stress-inducing agent to induce cell death. Include appropriate controls (untreated cells, cells with stressor only).
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Incubate for a further 2-4 hours or overnight at 37°C to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
In Vivo Application: DSS-Induced Colitis Model
This compound has shown therapeutic potential in a mouse model of ulcerative colitis.[15] The dextran sulfate sodium (DSS) induced colitis model is a widely used preclinical model to study inflammatory bowel disease.
Experimental Workflow:
-
Induction of Colitis: Administer DSS (e.g., 2-5% w/v) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.[10][16]
-
Treatment: Administer this compound or vehicle orally (p.o.) daily, starting either before or after the initiation of DSS treatment. A potential dosage could be 25 mg/kg.
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, collect colon tissue for histological analysis (to assess tissue damage and inflammation), myeloperoxidase (MPO) assay (to quantify neutrophil infiltration), and cytokine analysis (e.g., by ELISA or qPCR).
Conclusion
This compound is a valuable tool for investigating the role of the ASK1 signaling pathway in cellular stress responses. Its potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to characterize the effects of this compound and other ASK1 inhibitors. Further investigation into the therapeutic potential of ASK1 inhibition is warranted in various disease models driven by cellular stress and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 [elifesciences.org]
- 6. Phospho-ASK1 (Thr845) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Calcium-Ask1-MKK7-JNK2-c-Src Signaling Cascade Mediates Disruption of Intestinal Epithelial Tight Junctions by Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. socmucimm.org [socmucimm.org]
The Discovery and Synthesis of Ask1-IN-2: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Ask1-IN-2, a potent and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). This document details the underlying signaling pathways, experimental methodologies, and key data associated with this compound.
Introduction to ASK1 and Its Role in Disease
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[2][3] Upon activation, ASK1 initiates a downstream signaling cascade by phosphorylating and activating MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2][3][4] This signaling pathway plays a crucial role in cellular responses such as apoptosis, inflammation, and fibrosis.[5] Dysregulation of the ASK1 signaling pathway has been implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions such as ulcerative colitis.[1][3] Consequently, the development of small molecule inhibitors targeting ASK1 is a promising therapeutic strategy.
The ASK1 Signaling Pathway
The activation of ASK1 is tightly regulated. Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with inhibitory proteins like thioredoxin (Trx).[2][6] In the presence of oxidative stress, Trx is oxidized and dissociates from ASK1, leading to ASK1 autophosphorylation and activation.[3] Activated ASK1 then propagates the signal downstream, leading to the activation of JNK and p38 pathways, which ultimately results in the cellular responses of apoptosis and inflammation.[7]
Caption: The ASK1 signaling pathway, illustrating activation by stress, downstream targets, and points of inhibition.
Discovery of this compound
This compound, also referred to as compound 19 in the primary literature, was discovered through a structure-based drug design and optimization effort.[3][8] The development of this compound started from a hit compound with an indole-2-carboxamide scaffold, which was subsequently optimized to enhance its potency and pharmacokinetic properties.[3][8] This optimization led to the identification of this compound as a highly potent inhibitor of ASK1.
Synthesis of this compound
The following is a general procedure for the synthesis of 1H-indole-2-carboxamide derivatives, as described in the discovery of this compound.
Procedure A: Intermediates 4a-c (1.00 equiv) are dissolved in DMF (10 mL), followed by the addition of intermediate 7 (1.00 equiv) and K2CO3 (1.10 equiv). The reaction mixture is stirred at room temperature for 2 hours.[2]
Note: This is a generalized procedure. For a detailed, step-by-step synthesis of this compound, please refer to the supplementary information of the primary publication.
Biological Activity and Data Presentation
This compound has demonstrated potent and selective inhibition of ASK1 in biochemical and cell-based assays.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | ASK1 | Kinase Inhibition | 32.8 | [9][10] |
| This compound | AP1 Luciferase | Cell-based | >95% inhibition at 10 µM | [9] |
Table 2: In Vivo Efficacy of this compound in a DSS-Induced Ulcerative Colitis Mouse Model
| Treatment Group | Dosage | Change in Body Weight | Disease Activity Index (DAI) | Colon Length | Reference |
| Vehicle | - | Significant Loss | High | Shortened | [9] |
| This compound | 25 mg/kg, p.o. daily | Significant Recovery (+11.2%) | Decreased by ~2 units | Significantly Prevented Shortening | [9] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |
| Clearance (CL) | 1.38 L/h/kg | - | [9] |
| Half-life (T1/2) | 1.45 h | 2.31 h | [9] |
| AUClast | - | 4517 h*ng/mL | [9] |
| Oral Bioavailability (F) | - | 62.2% | [9] |
Experimental Protocols
ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the in vitro potency of inhibitors against ASK1 using a luminescent kinase assay.
Materials:
-
ASK1 Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT[1]
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µl of the test compound dilution or DMSO (vehicle control).
-
Add 2 µl of ASK1 enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
AP-1 Luciferase Reporter Assay in HEK293 Cells
This cell-based assay is used to assess the inhibitory activity of compounds on the ASK1 signaling pathway.
Materials:
-
HEK293 cells stably expressing an AP-1 luciferase reporter construct.
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Stimulant to activate the ASK1 pathway (e.g., TNF-α or H₂O₂).
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Seed the AP-1 luciferase HEK293 cells in a white-walled multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist to activate the ASK1 pathway.
-
Incubate for a further period to allow for luciferase gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Determine the inhibitory effect of the compound on the luciferase signal.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This in vivo model is used to evaluate the efficacy of therapeutic agents for ulcerative colitis.
Materials:
-
C57BL/6 mice.
-
Dextran sulfate sodium (DSS) (e.g., 2.5% w/v in drinking water).
-
Test compound formulation (e.g., this compound in a suitable vehicle for oral administration).
-
Standard diet and housing conditions.
Procedure:
-
Acclimatize the mice for at least one week.
-
Induce colitis by administering DSS in the drinking water for a defined period (e.g., 7 days).[11][12]
-
Administer the test compound or vehicle to the respective groups of mice daily via the desired route (e.g., oral gavage).[9]
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the study, euthanize the mice and collect the colons.
-
Measure the colon length as an indicator of inflammation.
-
Process the colon tissue for histological analysis and measurement of inflammatory cytokine levels.
Experimental Workflow
The discovery and characterization of this compound followed a systematic workflow from initial screening to in vivo validation.
Caption: A streamlined workflow for the discovery and preclinical evaluation of this compound.
Conclusion
This compound is a potent and orally bioavailable inhibitor of ASK1 that has demonstrated significant therapeutic potential in a preclinical model of ulcerative colitis. Its discovery through a rational, structure-based design approach highlights the importance of this strategy in modern drug development. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor discovery and inflammatory disease therapeutics. Further investigation into the therapeutic applications of this compound in other ASK1-mediated diseases is warranted.
References
- 1. promega.es [promega.es]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. bioinvenu.com [bioinvenu.com]
- 6. med.emory.edu [med.emory.edu]
- 7. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibitor of Differentiation-2 Protein Ameliorates DSS-Induced Ulcerative Colitis by Inhibiting NF-κB Activation in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
Ask1-IN-2 Target Specificity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity profile of Ask1-IN-2, a potent and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed data and methodologies necessary to effectively utilize and further investigate this compound.
Introduction to this compound
This compound is a small molecule inhibitor of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. ASK1 is a key signaling node in cellular stress responses, activated by stimuli such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines. Upon activation, ASK1 initiates downstream signaling cascades, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways, which are implicated in apoptosis, inflammation, and fibrosis. The targeted inhibition of ASK1 is therefore a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This compound has been identified as a potent inhibitor of ASK1 with a reported IC50 of 32.8 nM[1][2][3][4].
Quantitative Target Specificity Profile
A comprehensive understanding of a kinase inhibitor's selectivity is paramount for its development as a specific molecular probe or therapeutic agent. The following table summarizes the inhibitory activity of this compound against its primary target, ASK1. At present, a broad panel kinome scan for this compound is not publicly available. Researchers are encouraged to perform such an analysis to fully characterize its off-target profile.
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| ASK1 | Kinase Inhibition | 32.8 | [1][2][3][4] |
Signaling Pathway
The diagram below illustrates the canonical ASK1 signaling pathway, highlighting its upstream activators and downstream effectors. This compound exerts its function by directly inhibiting the kinase activity of ASK1, thereby blocking the propagation of stress signals to the p38 and JNK pathways.
Caption: The ASK1 signaling cascade initiated by various stress signals.
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of kinase inhibitors. The following sections detail the methodologies for key assays relevant to characterizing the target specificity of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.
Objective: To determine the IC50 value of this compound against ASK1.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase reaction buffer, recombinant ASK1 enzyme, and the substrate (MBP). The optimal concentrations of the enzyme and substrate should be predetermined to ensure the reaction is in the linear range.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Prepare an ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for ASK1.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinase Selectivity Profiling (Conceptual Workflow)
To determine the broader selectivity profile of this compound, a comprehensive screen against a panel of kinases is necessary. The following flowchart outlines a typical workflow for such a study.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Conclusion
This compound is a potent inhibitor of ASK1, a critical mediator of cellular stress responses. While its high potency against its primary target is established, a comprehensive understanding of its kinase selectivity profile is essential for its application as a precise research tool and for any further therapeutic development. The experimental protocols and conceptual workflows provided in this guide offer a framework for researchers to further characterize the target specificity of this compound and other kinase inhibitors. The generation of a broad kinome-wide selectivity profile for this compound will be a crucial next step in fully elucidating its pharmacological properties.
References
The Pharmacokinetic Profile of ASK1 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the pharmacokinetic (PK) properties of preclinical Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. As of the latest literature review, specific in vivo pharmacokinetic data for Ask1-IN-2 is not publicly available. Therefore, to fulfill the core requirements of this guide, we will present data from a representative, well-characterized preclinical ASK1 inhibitor, Compound 32 , as described in a 2021 publication from Genentech.[1][2] This approach allows for a comprehensive examination of the methodologies and expected data for an early-stage ASK1 inhibitor.
Introduction to ASK1 Inhibition
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1][2] Upon activation, ASK1 initiates a signaling cascade through the phosphorylation of downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively. This signaling pathway plays a pivotal role in cellular responses such as apoptosis, inflammation, and fibrosis. Consequently, the inhibition of ASK1 is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and nonalcoholic steatohepatitis (NASH).
This compound has been identified as a potent, orally active inhibitor of ASK1 with an IC50 of 32.8 nM. However, a thorough understanding of the pharmacokinetic profile of any drug candidate is essential for its development and translation into a viable therapeutic. This technical guide provides an in-depth overview of the key pharmacokinetic parameters, the experimental protocols used to determine them, and the underlying signaling pathway relevant to ASK1 inhibitors.
Data Presentation: Pharmacokinetics of a Preclinical ASK1 Inhibitor
The following tables summarize the in vitro and in vivo pharmacokinetic data for a representative preclinical ASK1 inhibitor, Compound 32.
Table 1: In Vitro Properties of Compound 32
| Parameter | Value |
| ASK1 Cellular IC50 | 25 nM |
| Human Liver Microsomal Clearance | < 8.3 mL/min/kg |
| Rat Liver Microsomal Clearance | < 16.6 mL/min/kg |
| MDR1-LLC-PK1 Permeability (Papp A-B) | 54.9 nm/s |
| MDR1-LLC-PK1 Permeability (Papp B-A) | 262.3 nm/s |
| Solubility at pH 1 | 155 µM |
Data sourced from a 2021 publication by Genentech.
Table 2: In Vivo Pharmacokinetics of Compound 32 in Rats
| Parameter | Value |
| Clearance (Cl) | 1.6 L/h/kg |
| Unbound Clearance (Clu) | 56 L/h/kg |
| Brain Penetration (Kp,uu) | 0.46 |
Data sourced from a 2021 publication by Genentech.[1][2]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of preclinical ASK1 inhibitors.
In Vitro ASK1 Inhibition Assay
Objective: To determine the potency of a compound in inhibiting ASK1 kinase activity in a cellular context.
Methodology:
-
Cell Culture: A suitable human cell line endogenously expressing ASK1 (e.g., HEK293) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of the test compound (e.g., this compound or Compound 32) for a specified period (e.g., 1 hour).
-
ASK1 Activation: ASK1 is activated by treating the cells with a known stressor, such as hydrogen peroxide (H₂O₂) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Immunoblotting: Equal amounts of protein from each sample are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is probed with a primary antibody specific for the phosphorylated (active) form of an ASK1 substrate (e.g., phospho-p38 or phospho-JNK) and a primary antibody for the total form of the substrate as a loading control.
-
Detection and Analysis: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified, and the ratio of phosphorylated to total substrate is calculated.
-
IC50 Determination: The percentage of inhibition at each compound concentration is determined relative to the vehicle control, and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a test compound after administration to a preclinical species (e.g., rat).
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed in controlled conditions with access to food and water.
-
Compound Administration: The test compound is formulated in a suitable vehicle and administered via the intended clinical route (e.g., oral gavage, PO) and intravenously (IV) to different groups of animals to determine bioavailability.
-
Blood Sampling: Blood samples are collected from a cannulated vein (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability (calculated by comparing the AUC from oral administration to the AUC from intravenous administration).
-
ASK1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ASK1 signaling pathway and a typical experimental workflow for evaluating an ASK1 inhibitor.
ASK1 Signaling Pathway
Caption: The ASK1 signaling pathway is activated by various cellular stressors.
Preclinical Evaluation Workflow for an ASK1 Inhibitor
Caption: A typical preclinical workflow for the development of an ASK1 inhibitor.
Conclusion
The successful development of a novel ASK1 inhibitor, such as this compound, is contingent upon a thorough understanding of its pharmacokinetic properties. This technical guide has outlined the key in vitro and in vivo parameters that are critical for the preclinical assessment of these compounds. While specific data for this compound is not yet in the public domain, the provided data for a representative preclinical ASK1 inhibitor, along with detailed experimental protocols, offer a robust framework for researchers and drug development professionals in this field. The continued investigation into the pharmacokinetics and pharmacodynamics of novel ASK1 inhibitors will be crucial in advancing these promising therapeutic agents toward clinical application.
References
Ask1-IN-2: A Technical Guide for Ulcerative Colitis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon. The pathogenesis involves a complex interplay of genetic susceptibility, environmental factors, and dysregulated immune responses. A key signaling node that integrates various stress and inflammatory signals is the Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 activation, driven by stimuli such as tumor necrosis factor-alpha (TNF-α) and reactive oxygen species (ROS), leads to the downstream activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs). This cascade plays a pivotal role in promoting inflammation and apoptosis, two key processes in the pathology of UC.
Ask1-IN-2 is a potent and selective inhibitor of ASK1, representing a promising therapeutic strategy to mitigate colonic inflammation. This document provides a comprehensive technical overview of the role of ASK1 in UC, the mechanism of action for an ASK1 inhibitor like this compound, preclinical data from representative studies, and detailed experimental protocols for its evaluation.
The ASK1 Signaling Pathway in Ulcerative Colitis
ASK1 is a central mediator of cellular stress. In the context of ulcerative colitis, various inflammatory and stress signals converge to activate this kinase.
-
Activation by Inflammatory Cytokines: Pro-inflammatory cytokines like TNF-α, abundant in the inflamed colon, bind to their receptors and recruit TNF receptor-associated factor (TRAF) proteins, such as TRAF2 and TRAF6. These adaptors facilitate the activation of ASK1.
-
Activation by Oxidative Stress: The chronic inflammation in UC generates significant oxidative stress through the production of reactive oxygen species (ROS). Under normal conditions, ASK1 is kept in an inactive state by binding to the reduced form of thioredoxin (Trx). High levels of ROS oxidize Trx, causing it to dissociate from ASK1, thereby leading to ASK1 activation through autophosphorylation.
-
Downstream Effects: Once active, ASK1 phosphorylates and activates downstream MAPK Kinases (MKKs), specifically MKK4/7 and MKK3/6. These, in turn, activate the JNK and p38 MAPK pathways, respectively. The activation of these pathways culminates in the production of more inflammatory cytokines and the induction of apoptosis in colonic epithelial cells, contributing to the breakdown of the mucosal barrier.
Visualization of the ASK1 Signaling Pathway
Caption: ASK1 signaling pathway in response to inflammatory stimuli.
Preclinical Data for ASK1 Inhibition
While specific data for this compound is proprietary, this section presents representative data tables that illustrate the expected in vitro activity and in vivo efficacy of a selective ASK1 inhibitor in the context of UC research.
In Vitro Activity
The potency and selectivity of an ASK1 inhibitor are first determined using biochemical and cell-based assays.
Table 1: Representative In Vitro Profile of an ASK1 Inhibitor
| Assay Type | Target | IC₅₀ (nM) | Description |
|---|---|---|---|
| Biochemical Assay | ASK1 Kinase | 15 | Measures direct inhibition of purified ASK1 enzyme activity. |
| Cell-Based Assay | p-p38 (TNF-α stimulated) | 45 | Measures inhibition of ASK1-mediated p38 phosphorylation in cells. |
| Kinase Selectivity Panel | JNK Kinase | > 10,000 | Assesses off-target effects against closely related kinases. |
| Kinase Selectivity Panel | p38 Kinase | > 10,000 | Assesses off-target effects against downstream kinases. |
In Vivo Efficacy in a DSS-Induced Colitis Model
The therapeutic potential of an ASK1 inhibitor is evaluated in a chemically induced model of colitis, such as the Dextran Sodium Sulfate (DSS) model, which mimics many features of human UC.
Table 2: Representative Efficacy in a Murine DSS-Induced Acute Colitis Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Final Body Weight Change (%) | Disease Activity Index (DAI) Score | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g) |
|---|---|---|---|---|---|
| Healthy Control | Vehicle | +2.5 ± 0.5 | 0.1 ± 0.1 | 8.9 ± 0.4 | 1.2 ± 0.3 |
| DSS + Vehicle | Vehicle | -18.7 ± 2.1 | 10.5 ± 1.2 | 5.1 ± 0.3 | 15.8 ± 2.5 |
| DSS + this compound | 10 | -12.3 ± 1.8* | 7.1 ± 0.9* | 6.5 ± 0.4* | 9.3 ± 1.8* |
| DSS + this compound | 30 | -6.8 ± 1.5** | 4.2 ± 0.7** | 7.8 ± 0.5** | 4.1 ± 1.1** |
*Data are represented as Mean ± SEM. *p<0.05, *p<0.01 vs. DSS + Vehicle.
Experimental Protocols
Detailed and reproducible protocols are critical for evaluating therapeutic candidates. Below are key methodologies for assessing the efficacy of this compound in a preclinical UC model.
Protocol: DSS-Induced Acute Colitis in Mice
This model is widely used to induce acute colonic inflammation resembling human UC.
-
Animal Selection: Use 8-10 week old male C57BL/6 mice, weighing approximately 20-25g.
-
Acclimatization: Allow mice to acclimate for at least one week under standard conditions (25°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Healthy Control, DSS + Vehicle, DSS + this compound low dose, DSS + this compound high dose), with n=8-10 mice per group.
-
Colitis Induction: On Day 0, replace regular drinking water with a solution of 2.5% - 5% (w/v) Dextran Sodium Sulfate (MW: 36,000-50,000 Da) for the DSS groups. The healthy control group continues to receive regular autoclaved water. Administer DSS water for 5-7 consecutive days.
-
Therapeutic Intervention: Begin oral gavage of this compound or vehicle control on Day 0 or Day 1, continuing daily or twice daily until the end of the study.
-
Daily Monitoring: Record body weight, stool consistency, and presence of fecal blood daily for each mouse to calculate the Disease Activity Index (DAI). Endpoint criteria should be established, such as >20% body weight loss.
-
Termination and Sample Collection: On Day 7 (or predetermined endpoint), euthanize mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (fix in 10% neutral buffered formalin) and biochemical assays (snap-freeze in liquid nitrogen).
-
Protocol: Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative marker of neutrophil infiltration and inflammation.
-
Tissue Homogenization: Homogenize a pre-weighed section of frozen colon tissue in ice-cold potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: In a 96-well plate, mix the supernatant with a reaction solution containing o-dianisidine dihydrochloride, potassium phosphate buffer, and 0.0005% hydrogen peroxide (H₂O₂).
-
Absorbance Reading: Measure the change in absorbance at 450 nm over 5 minutes using a spectrophotometer.
-
Calculation: Quantify MPO activity based on a standard curve and normalize to the tissue weight (U/g tissue).
Visualization of a Typical Experimental Workflow
Caption: Workflow for a 7-day DSS-induced acute colitis study.
Conclusion and Future Directions
The inhibition of the ASK1 signaling pathway presents a targeted and compelling strategy for the treatment of ulcerative colitis. By blocking a key node that integrates pro-inflammatory and stress signals, inhibitors like this compound have the potential to reduce downstream inflammatory cascades and mitigate epithelial cell apoptosis, thereby protecting the mucosal barrier. The preclinical data and protocols outlined in this guide provide a robust framework for the continued investigation of ASK1 inhibitors. Future research should focus on chronic models of colitis, combination therapies, and the identification of biomarkers to predict patient response, ultimately paving the way for clinical development.
A Technical Guide to Ask1-IN-2 for Neurodegenerative Disease Research
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apoptosis signal-regulating kinase 1 (ASK1), a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical mediator of cellular stress pathways, including oxidative and endoplasmic reticulum stress.[1][2] Its activation is intrinsically linked to the downstream signaling of p38 and c-Jun N-terminal kinase (JNK), which drives cellular responses such as apoptosis and inflammation.[][4] Dysregulation of the ASK1 pathway is implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, making it a compelling therapeutic target.[1][2][5]
Ask1-IN-2 is a potent, orally active, and selective inhibitor of ASK1 with a half-maximal inhibitory concentration (IC50) of 32.8 nM.[6][7] While direct research on this compound in neurodegenerative models is emerging, its robust inhibitory profile and the wealth of data from related ASK1 inhibitors and genetic knockout models provide a strong rationale for its investigation. This guide synthesizes the current understanding of the ASK1 signaling pathway, details the properties of this compound, summarizes preclinical data from relevant models of ASK1 inhibition, and provides detailed experimental protocols to facilitate its use in neurodegenerative disease research.
The Role of ASK1 in Neurodegeneration
ASK1 is a central node in stress-induced signaling cascades. Under homeostatic conditions, ASK1 is kept in an inactive state through its association with reduced thioredoxin (Trx).[2][8] Upon exposure to stressors like reactive oxygen species (ROS), Trx dissociates, allowing ASK1 to oligomerize and undergo autophosphorylation, leading to its activation.[2][9] Activated ASK1 then phosphorylates and activates downstream kinases MKK3/6 and MKK4/7, which in turn activate the p38 and JNK pathways, respectively.[][10] Sustained activation of these pathways is a key contributor to neuronal apoptosis and neuroinflammation, hallmarks of progressive neurodegeneration.[1][4]
This compound: A Potent ASK1 Inhibitor
This compound is a small molecule inhibitor designed for high potency and oral bioavailability. Its key characteristics are summarized below.
| Property | Value | Reference(s) |
| Target | Apoptosis signal-regulating kinase 1 (ASK1) | [6] |
| IC₅₀ | 32.8 nM (kinase inhibition assay) | [6][7] |
| Molecular Formula | C₁₉H₁₇FN₆O | [7] |
| Molecular Weight | 364.38 g/mol | [7] |
| Solubility | DMSO: 73 mg/mL (200.34 mM) | [6] |
| Pharmacokinetics (Rat) | ||
| IV Administration (1 mg/kg) | Clearance (CL): 1.38 L/h/kg; Half-life (T₁/₂): 1.45 h | [7] |
| Oral Administration (10 mg/kg) | AUClast: 4517 h•ng/mL; Oral Bioavailability: 62.2%; Half-life (T₁/₂): 2.31 h | [7] |
Preclinical Evidence from ASK1 Inhibition Models
While specific studies on this compound in neurodegenerative models are limited, research using other ASK1 inhibitors and genetic knockout models provides a strong framework for predicting its effects.
In Vitro Models
In vitro assays are crucial for determining the direct cellular impact of ASK1 inhibition. This compound has demonstrated potent inhibition of downstream signaling in cell-based assays.
| Inhibitor | Assay Type | Cell Line | IC₅₀ / Inhibition Rate | Reference(s) |
| This compound | Kinase Inhibition Assay | N/A | 32.8 nM | [6][7] |
| This compound | AP1 Luciferase Reporter | HEK293 | 95.59% inhibition @ 10 µM | [7] |
| Ask1-IN-1 | Biochemical Assay | N/A | 21 nM | [11] |
| Ask1-IN-1 | Cellular Assay | N/A | 138 nM | [11] |
| NQDI-1 | Kinase Inhibition Assay | N/A | Kᵢ: 500 nM; IC₅₀: 3 µM | [11] |
In Vivo Models of Neurological Injury
Studies in animal models of acute brain injury and neurotoxicity demonstrate the neuroprotective potential of targeting the ASK1 pathway.
| Model / Disease | Compound / Method | Species | Dosing Regimen | Key Outcomes | Reference(s) |
| Subarachnoid Hemorrhage | NQDI-1 | Rat | Intracerebroventricular injection (1h post-SAH) | Improved neurological function; Reduced oxidative stress and neuronal apoptosis; Decreased p-ASK1, p-p38, and p-JNK levels. | [10] |
| Ischemic Injury | NQDI-1 | Mouse | N/A (in vitro neuronal culture) | Decreased neuronal cell death; Downregulated pro-apoptotic Bax and upregulated anti-apoptotic Bcl-2. | [5] |
| Parkinson's Disease Model (MPP+ toxicity) | ASK1 Deficiency (Knockout) | Mouse | N/A (acute hippocampal slices) | Attenuated MPP+-induced impairment of dopamine release; Modulated expression of synaptic pathway genes. | [12][13] |
Experimental Protocols & Methodologies
The following protocols are adapted from studies utilizing ASK1 inhibitors or analyzing the ASK1 pathway in neurological models and can serve as a template for research with this compound.
Western Blot Analysis for ASK1 Pathway Activation
This protocol is used to quantify the phosphorylation status of ASK1 and its downstream targets, p38 and JNK.
-
Tissue Lysis: Homogenize brain tissue samples (e.g., hippocampus, cortex) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifugation: Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.[14]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-ASK1, total ASK1, p-p38, total p38, p-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensity, normalizing phosphorylated proteins to their total protein counterparts and to the loading control.
In Vivo Neurodegenerative Model (Subarachnoid Hemorrhage - Rat)
This protocol, adapted from a study on the ASK1 inhibitor NQDI-1, provides a robust model for acute brain injury.[10]
-
Animal Model Induction: Anesthetize adult male Sprague-Dawley rats. Induce subarachnoid hemorrhage (SAH) using the endovascular monofilament perforation method. Sham-operated animals undergo the same procedure without vessel perforation.
-
Drug Administration: One hour post-SAH induction, administer this compound or vehicle via intracerebroventricular (ICV) injection. Doses should be determined based on preliminary dose-response studies.
-
Neurological Scoring: At 24 hours post-SAH, assess short-term neurological function using the modified Garcia score and the beam balance test. Long-term function can be assessed using the rotarod and Morris water maze tests on subsequent days.[10]
-
Tissue Collection: At a predetermined endpoint (e.g., 24 or 72 hours), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. Harvest the brains for subsequent analysis.
Assessment of Neuronal Apoptosis (TUNEL Staining)
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation: Use paraffin-embedded or frozen brain sections (10-20 µm thickness).
-
Permeabilization: Rehydrate sections and permeabilize the tissue by incubating with Proteinase K.
-
Labeling: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction using a commercial kit according to the manufacturer's instructions. This involves incubating the sections with a mixture of TdT enzyme and fluorescently-labeled dUTPs.
-
Counterstaining: Counterstain with a nuclear dye such as DAPI to visualize all cell nuclei. For neuronal-specific apoptosis, co-stain with a neuronal marker like NeuN.
-
Imaging: Mount the slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of TUNEL-positive (apoptotic) cells, often expressed as a percentage of the total number of DAPI-stained cells in a specific brain region.
Conclusion and Future Directions
This compound is a highly potent and orally bioavailable inhibitor of ASK1, a central kinase in stress-induced pathways implicated in neurodegeneration. While direct evidence for this compound in chronic neurodegenerative models is still forthcoming, its pharmacological profile and the compelling neuroprotective effects observed with other forms of ASK1 inhibition strongly support its potential as a valuable research tool and therapeutic candidate.[10][12]
Future research should focus on evaluating this compound in established transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) and Parkinson's disease (e.g., α-synuclein PFF injection) to assess its impact on hallmark pathologies like amyloid deposition, tau hyperphosphorylation, and neuroinflammation over a chronic treatment paradigm.[1][15] Such studies will be critical in validating the therapeutic promise of targeting ASK1 for these devastating diseases.
References
- 1. Targeting ASK1 signaling in neurodegeneration: molecular insights and therapeutic promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASK1 in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Blockade of Apoptosis Signal-Regulating Kinase 1 Attenuates Matrix Metalloproteinase 9 Activity in Brain Endothelial Cells and the Subsequent Apoptosis in Neurons after Ischemic Injury [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Disulfide Bond-mediated Multimerization of Ask1 and Its Reduction by Thioredoxin-1 Regulate H2O2-induced c-Jun NH2-terminal Kinase Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Apoptosis signal-regulating kinase 1 (Ask1) deficiency alleviates MPP+-induced impairment of evoked dopamine release in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Apoptosis signal-regulating kinase 1 (Ask1) deficiency alleviates MPP+-induced impairment of evoked dopamine release in the mouse hippocampus [frontiersin.org]
- 14. Apoptosis signal-regulating kinase 1 (ASK1) is linked to neural stem cell differentiation after ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Signal Regulating Kinase 1 Deletion Mitigates α-Synuclein Pre-formed Fibril Propagation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ask1-IN-2: A Technical Guide to its Role in Inflammatory Response Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses, including inflammation and apoptosis. Its activation by various stimuli, such as oxidative stress and pro-inflammatory cytokines, triggers downstream signaling cascades, primarily involving c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs). The dysregulation of the ASK1 signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases. Ask1-IN-2 is a potent and orally bioavailable small molecule inhibitor of ASK1. This technical guide provides an in-depth overview of this compound, its mechanism of action in modulating inflammatory responses, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams.
Introduction
Inflammatory responses are complex biological processes essential for host defense against pathogens and tissue injury. However, uncontrolled or chronic inflammation contributes to the pathophysiology of a wide range of diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and neurodegenerative disorders. The ASK1 signaling pathway has emerged as a key regulator of pro-inflammatory gene expression and apoptosis in response to cellular stress. Therefore, targeting ASK1 with selective inhibitors represents a promising therapeutic strategy for inflammatory conditions.
This compound is a potent inhibitor of ASK1 with an IC50 of 32.8 nM.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the role of this compound in the modulation of inflammatory responses, supported by experimental data and detailed methodologies.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of ASK1. Under inflammatory conditions, various stress signals, such as reactive oxygen species (ROS) and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of ASK1. Activated ASK1, in turn, phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6, which subsequently activate JNK and p38 MAPKs, respectively. The activation of the JNK and p38 pathways culminates in the activation of transcription factors, such as AP-1, leading to the expression of pro-inflammatory cytokines and mediators. This compound, by binding to ASK1, prevents its activation and the subsequent downstream signaling cascade, thereby attenuating the inflammatory response.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 32.8 nM | Kinase Inhibition Assay | [1][2] |
| AP-1 Luciferase Reporter Assay Inhibition | 95.59% | AP1-HEK293 cells (at 10 µM) | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis
| Parameter | Dosage | Effect | Reference |
| Body Weight | 25 mg/kg; p.o. daily for 7 days | Significant recovery of body weight loss (+11.2%) | [1] |
| Disease Activity Index (DAI) Score | 25 mg/kg; p.o. daily for 7 days | Decreased by approximately 2 units | [1] |
| Colon Length | 25 mg/kg; p.o. daily for 7 days | Significantly prevented colon shortening | [1] |
| Histopathology | 25 mg/kg; p.o. daily for 7 days | Attenuated severe colonic tissue damage and infiltration of inflammatory cells | [1] |
| Inflammatory Cytokine Levels | 25 mg/kg; p.o. daily for 7 days | Reported to reduce levels in colon tissues (specific quantitative data not available in searched resources) | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose | AUClast (h*ng/mL) | T1/2 (h) | CL (L/h/kg) | Oral Bioavailability (F%) | Reference |
| Intravenous (i.v.) | 1 mg/kg | - | 1.45 | 1.38 | - | [1] |
| Oral (p.o.) | 10 mg/kg | 4517 | 2.31 | - | 62.2% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
ASK1 Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ASK1 kinase activity.
Materials:
-
Recombinant human ASK1 enzyme
-
This compound
-
ATP
-
Substrate (e.g., myelin basic protein)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant ASK1 enzyme, and the serially diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
AP-1 Luciferase Reporter Assay
Objective: To assess the inhibitory effect of this compound on the AP-1 signaling pathway.
Materials:
-
HEK293 cells stably expressing an AP-1 luciferase reporter construct (AP1-HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Stimulus (e.g., TNF-α or phorbol 12-myristate 13-acetate (PMA))
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Luminometer
Procedure:
-
Seed AP1-HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the AP-1 pathway.
-
Incubate for a specified period (e.g., 6 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the percentage of inhibition relative to the vehicle-treated, stimulated control.
Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of ulcerative colitis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Administer this compound (e.g., 25 mg/kg) or vehicle daily by oral gavage throughout the DSS treatment period.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experiment (day 7 or 8), euthanize the mice and collect the colons.
-
Measure the colon length and collect tissue samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., cytokine levels by ELISA or qPCR, myeloperoxidase activity).
Western Blot Analysis for Phosphorylated Signaling Proteins
Objective: To determine the effect of this compound on the phosphorylation of ASK1, p38, and JNK.
Materials:
-
Cells or tissue lysates treated with or without this compound and/or an inflammatory stimulus.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ASK1, anti-ASK1, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflows and Logical Relationships
In Vitro and In Vivo Evaluation Workflow
Conclusion
This compound is a potent and orally active inhibitor of ASK1 that demonstrates significant anti-inflammatory effects in preclinical models. Its mechanism of action, involving the direct inhibition of the ASK1-JNK/p38 signaling pathway, provides a strong rationale for its development as a therapeutic agent for inflammatory diseases. This technical guide has provided a comprehensive overview of the available data on this compound, including its quantitative effects, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows. This information is intended to be a valuable resource for researchers and drug development professionals working on novel anti-inflammatory therapies targeting the ASK1 pathway. Further investigation into the quantitative effects on a broader range of inflammatory mediators and in other disease models is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Neutralization of IL-6 and TNF-α ameliorates intestinal permeability in DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ask1-IN-2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of Ask1-IN-2 against Apoptosis Signal-Regulating Kinase 1 (ASK1). Additionally, it includes relevant background information on the ASK1 signaling pathway and quantitative data for this compound and other relevant inhibitors.
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[1] These pathways are activated in response to various cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[2][3] Upon activation, ASK1 phosphorylates and activates downstream MAP2Ks, specifically MKK4/7 and MKK3/6, which in turn activate JNK and p38 respectively.[2][3][4] Dysregulation of the ASK1 signaling cascade has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions, making it an attractive therapeutic target.[1]
This compound is a potent and orally active small molecule inhibitor of ASK1.[5][6][7] In vitro biochemical assays have demonstrated its high affinity for ASK1, making it a valuable tool for studying the biological functions of this kinase and for the development of novel therapeutics.
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in the MAPK signaling cascade.
References
- 1. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. promega.es [promega.es]
- 4. ASK1 Kinase Enzyme System [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Ask1-IN-2 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Ask1-IN-2, a potent and orally active inhibitor of apoptosis signal-regulating kinase 1 (ASK1), in various cell-based assays. ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cellular responses to stress, inflammation, and apoptosis.[1] this compound offers a valuable tool for investigating the therapeutic potential of ASK1 inhibition in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mechanism of Action
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a member of the MAPK kinase kinase (MAP3K) family.[2] It is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[3] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[3][4] These pathways are integral to the execution of apoptosis and the production of inflammatory cytokines.[1] this compound is a potent inhibitor of ASK1 with an IC50 of 32.8 nM.[5][6] By inhibiting the kinase activity of ASK1, this compound blocks the downstream signaling cascade, thereby preventing stress-induced apoptosis and inflammatory responses.[7]
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in stress-induced signaling pathways.
Caption: The ASK1 signaling pathway is activated by various stress stimuli, leading to apoptosis and inflammation.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other relevant ASK1 inhibitors in various cell-based assays.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | ASK1 | 32.8 | Kinase Inhibition Assay | [5][6] |
| GS-444217 | ASK1 | 2.87 | ATP-competitive Kinase Assay | [8] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Stimulus | This compound Concentration | Result | Reference |
| AP1-HEK293 | Luciferase Reporter | Not Specified | 10 µM | 95.59% inhibition of luciferase activity | [7][9] |
| HMVEC | Cytokine Secretion (IL-6, IL-8, sVCAM, G-CSF) | LPS (100 ng/mL) | 1 - 25 µM | Significant inhibition of cytokine production | [2][3] |
| HMVEC | Western Blot (p-JNK) | LPS (100 ng/mL) | 1 µM | Reduction in JNK phosphorylation | [3] |
Experimental Protocols
Western Blot for Phospho-JNK
This protocol describes the detection of phosphorylated JNK (p-JNK) in cell lysates to assess the downstream effects of ASK1 inhibition by this compound.
Experimental Workflow:
Caption: Workflow for Western blot analysis of p-JNK.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 30 minutes.[3]
-
Stimulate the cells with a stressor such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 90 minutes or 6 hours.[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-JNK signal to the total JNK signal to determine the relative level of JNK phosphorylation.
-
Luciferase Reporter Gene Assay
This assay measures the activity of a transcription factor, such as AP-1, which is downstream of the JNK/p38 pathway. Inhibition of ASK1 by this compound is expected to reduce the activity of this reporter.
Experimental Workflow:
Caption: Workflow for a dual-luciferase reporter assay.
Methodology:
-
Cell Transfection:
-
Seed cells (e.g., HEK293) in a 24-well plate.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing the desired response element (e.g., AP-1) and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24-48 hours of transfection, treat the cells with various concentrations of this compound (e.g., 10 µM) or vehicle control for 1 hour.[7]
-
If required, add a stimulus to activate the ASK1 pathway.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system.
-
Add the firefly luciferase substrate to a portion of the cell lysate and measure the luminescence (Firefly activity).
-
Add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the luminescence (Renilla activity).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of reporter activity by this compound compared to the vehicle-treated control.
-
Cytokine Secretion Assay (ELISA)
This protocol is for measuring the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant following treatment with this compound and a stimulus.
Experimental Workflow:
Caption: Workflow for measuring cytokine secretion by ELISA.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HMVECs) in a 24-well or 96-well plate.
-
Pre-treat cells with different concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with an inflammatory agent like LPS (100 ng/mL) for 6 hours.[3]
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant without disturbing the cell layer.
-
-
ELISA Procedure:
-
Perform the ELISA for the specific cytokine of interest (e.g., IL-6, IL-8) according to the manufacturer's instructions for the ELISA kit.
-
This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Determine the effect of this compound on cytokine secretion by comparing the concentrations in treated versus untreated samples.
-
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of the ASK1 signaling pathway in various cellular processes and disease models.
References
- 1. pnas.org [pnas.org]
- 2. Apoptosis signal-regulating kinase 1 (ASK1) inhibition reduces endothelial cytokine production without improving permeability after toll-like receptor 4 (TLR4) challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. goldbio.com [goldbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phospho-ASK1 (Thr845) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot for Phospho-ASK1 (Thr845) Following Ask1-IN-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] It is activated by a wide array of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[2][3] Upon activation, ASK1 initiates a phosphorylation cascade, primarily activating MKK4/7 and MKK3/6, which in turn phosphorylate and activate c-Jun N-terminal Kinase (JNK) and p38 MAPK, respectively.[2][3][4] These pathways are pivotal in regulating cellular responses such as inflammation, apoptosis, and differentiation.[4]
The activation of ASK1 itself is critically dependent on its autophosphorylation at Threonine 845 (in mouse) or the corresponding Threonine 838 (in human).[5][6] Therefore, detecting the phosphorylation status of this specific residue serves as a direct indicator of ASK1 activity.
Ask1-IN-2 is a small molecule inhibitor designed to block the kinase activity of ASK1.[7] By preventing the phosphorylation cascade, it is expected to reduce downstream inflammatory and apoptotic signaling.[7] Western blotting is a robust and widely used technique to quantify changes in protein phosphorylation, making it the ideal method to validate the efficacy of this compound in a cellular context.
This document provides a detailed protocol for treating cells with this compound, preparing cell lysates, and performing a Western blot to specifically measure the levels of phosphorylated ASK1 (p-ASK1) relative to total ASK1.
ASK1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of ASK1 in stress-induced signaling and the mechanism of its inhibition.
Detailed Experimental Protocol
This protocol outlines the steps from cell culture to data analysis for assessing the effect of this compound on ASK1 phosphorylation.
Materials and Reagents
-
Cell Line: HEK-293, K562, or other appropriate cell line.[8]
-
ASK1 Activator: Hydrogen peroxide (H₂O₂), TNF-α, Aldosterone, or other relevant stressor.[6][9]
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer (Modified RIPA):
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Sample Buffer: 4x Laemmli buffer.
-
Buffers: 1x Tris-Buffered Saline with Tween-20 (TBST), 1x Tris-Glycine-SDS Running Buffer, 1x Transfer Buffer.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as it contains phosphoproteins that can increase background.[13][14][15]
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-ASK1 (Thr845) [or Thr838 for human].[5][16][17]
-
Primary Antibody: Mouse or Rabbit anti-total-ASK1.[5]
-
Primary Antibody: Mouse anti-β-actin or anti-GAPDH (Loading Control).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Membrane: Polyvinylidene fluoride (PVDF) membrane (0.45 µm).[18]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[11][18]
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-incubate cells with desired concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate ASK1 activator (e.g., 500 µM H₂O₂ for 30 minutes) to induce ASK1 phosphorylation. Include a non-stimulated control.
-
Experimental groups should include: (1) Untreated Control, (2) Vehicle + Activator, (3) this compound + Activator.
-
-
Cell Lysis:
-
Immediately place the culture dish on ice and aspirate the media.
-
Wash cells once with ice-cold PBS.[19]
-
Add 100-150 µL of ice-cold Lysis Buffer (with freshly added inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[19]
-
Agitate for 30 minutes at 4°C.[19]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[19]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with Lysis Buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x. For 30 µg of protein, add the appropriate volume of buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.[13]
-
-
SDS-PAGE and Electrotransfer:
-
Load 20-40 µg of protein per lane into an 8% Tris-glycine polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100 V for 90-120 minutes or using a semi-dry transfer system according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13][14]
-
Incubate the membrane with primary antibody against p-ASK1 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
Stripping and Reprobing: To normalize the data, the membrane must be stripped and re-probed for total ASK1 and a loading control (β-actin). This confirms that changes in the p-ASK1 signal are due to inhibition of phosphorylation, not changes in total protein expression.[14][18]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-ASK1 to total ASK1 for each sample.
-
Data Presentation
Quantitative results should be organized to clearly demonstrate the inhibitor's effect. The densitometry data from multiple experiments can be averaged and presented in a table as follows.
| Treatment Group | Stimulant (H₂O₂) | This compound (nM) | p-ASK1 Signal (Arbitrary Units) | Total ASK1 Signal (Arbitrary Units) | Normalized Ratio (p-ASK1 / Total ASK1) | % Inhibition vs. Stimulated Control |
| Control | - | 0 | 105 | 15,200 | 0.007 | N/A |
| Stimulated | + | 0 | 1,850 | 15,500 | 0.119 | 0% |
| Inhibitor | + | 10 | 1,120 | 15,350 | 0.073 | 38.7% |
| Inhibitor | + | 100 | 450 | 15,600 | 0.029 | 75.6% |
| Inhibitor | + | 1000 | 150 | 15,400 | 0.010 | 91.6% |
Troubleshooting
Common issues encountered when performing Western blots for phosphorylated proteins are listed below.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Insufficient protein loading.- Inactive or degraded phosphatase inhibitors.- Low abundance of p-ASK1.- Incorrect antibody dilution. | - Load more protein (up to 40 µg).[18][20]- Always use fresh, pre-chilled lysis buffer with freshly added inhibitors.[11]- Use a highly sensitive ECL substrate.[11][18]- Optimize primary antibody concentration. |
| High Background | - Blocking with milk.- Insufficient washing.- Antibody concentration too high.- Use of PBS instead of TBS. | - Use 5% BSA in TBST for blocking and antibody dilutions. [13][14]- Increase the number and duration of TBST washes.- Titrate primary and secondary antibodies to optimal concentrations.- Avoid phosphate-based buffers (PBS) as they can interfere with phospho-antibodies.[11][14][18] |
| Non-Specific Bands | - Antibody cross-reactivity.- Protein degradation.- High antibody concentration. | - Use a highly specific, validated monoclonal antibody.- Ensure protease inhibitors are active and samples are kept cold.[11]- Decrease antibody concentration and/or increase blocking time. |
| Inconsistent Results | - Variable protein loading.- Uneven transfer.- Degradation of p-ASK1 after lysis. | - Perform accurate protein quantification (BCA) for all samples.- Check transfer efficiency with Ponceau S staining.- Process samples quickly on ice and add lysate to sample buffer promptly.[11][15] |
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-ASK1 (Thr845) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Phospho-ASK1 (Thr838) Polyclonal Antibody (PA5-64541) [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. stratech.co.uk [stratech.co.uk]
- 16. Phospho-ASK1 (Thr845) Polyclonal Antibody (BS-3031R) [thermofisher.com]
- 17. Phospho-ASK1 (Thr845) Polyclonal Antibody (PA5-117273) [thermofisher.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Ask1-IN-2 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key signaling molecule involved in cellular stress responses. Under conditions of oxidative stress, endoplasmic reticulum (ER) stress, or inflammatory stimuli such as TNF-α, ASK1 becomes activated and initiates downstream signaling cascades, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways.[1] This activation can lead to cellular apoptosis and inflammation, implicating ASK1 in the pathophysiology of a wide range of diseases, including inflammatory bowel disease, neuroinflammatory conditions, and kidney disease.
Ask1-IN-2 is a potent and orally active inhibitor of ASK1 with an IC50 of 32.8 nM.[2][3] Its ability to block the ASK1 signaling pathway makes it a valuable tool for preclinical research and a potential therapeutic agent. These application notes provide detailed protocols and dosage information for the use of this compound in in vivo mouse studies, with a focus on a model of ulcerative colitis.
ASK1 Signaling Pathway
The ASK1 signaling pathway is a critical mediator of stress-induced cellular responses. Upon activation by various stressors, ASK1 phosphorylates and activates downstream MAP2Ks, MKK3/6 and MKK4/7. These, in turn, phosphorylate and activate the MAPKs, p38 and JNK, respectively. Activated p38 and JNK translocate to the nucleus to regulate the activity of various transcription factors, leading to the expression of genes involved in apoptosis and inflammation.
Caption: The ASK1 signaling cascade initiated by stress stimuli.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant ASK1 inhibitors from preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ulcerative Colitis [2]
| Parameter | Vehicle Control | This compound (25 mg/kg, p.o.) |
| Body Weight Change (%) | Loss | Significant recovery (+11.2%) |
| Disease Activity Index (DAI) | High | Decreased by ~2 units |
| Colon Length | Shortened | Significantly prevented shortening |
| Histopathology | Severe tissue damage and inflammatory cell infiltration | Attenuated damage and infiltration |
Table 2: Pharmacokinetic Parameters of this compound in Rats [2]
| Route | Dose (mg/kg) | CL (L/h/kg) | T½ (h) | AUC (h*ng/mL) | Oral Bioavailability (%) |
| IV | 1 | 1.38 | 1.45 | - | - |
| PO | 10 | - | 2.31 | 4517 | 62.2 |
Table 3: Dosages of Other ASK1 Inhibitors in Mouse Models
| Inhibitor | Disease Model | Dosage | Route | Reference |
| K811/K812 | Amyotrophic Lateral Sclerosis (ALS) | 100 mg/kg | Oral | [4] |
| Unnamed | Neutrophilic Dermatosis | Not specified | Not specified | [5][6] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a DSS-Induced Ulcerative Colitis Mouse Model
This protocol details the induction of ulcerative colitis in mice using dextran sodium sulfate (DSS) and subsequent treatment with this compound.
Materials:
-
This compound
-
Dextran sodium sulfate (DSS), MW 36,000-50,000
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in water)
-
Male ICR mice (6-8 weeks old, 18-22 g)
-
Standard laboratory animal diet and water
-
Animal caging and husbandry supplies
-
Oral gavage needles
-
Analytical balance
-
pH meter
-
Dissection tools
-
Formalin (10% neutral buffered)
-
Reagents for histological staining (e.g., Hematoxylin and Eosin)
-
Reagents for cytokine analysis (e.g., ELISA kits)
Experimental Workflow:
Caption: Experimental workflow for the DSS-induced colitis model.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.
-
Group Allocation: Randomly divide the mice into the following groups (n=8-10 mice per group):
-
Group 1: Normal Control (no DSS, vehicle treatment)
-
Group 2: DSS Control (3% DSS, vehicle treatment)
-
Group 3: DSS + this compound (3% DSS, 25 mg/kg this compound treatment)
-
-
Induction of Colitis:
-
Prepare a 3% (w/v) DSS solution in drinking water.
-
Provide the DSS solution as the sole source of drinking water to Groups 2 and 3 for 7 consecutive days. Group 1 receives normal drinking water.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC-Na). A common formulation for oral gavage is a homogeneous suspension.
-
Administer this compound (25 mg/kg) or vehicle to the respective groups via oral gavage once daily for 7 days, starting from day 1 of DSS administration.
-
-
Monitoring and Assessment:
-
Record the body weight of each mouse daily.
-
Calculate the Disease Activity Index (DAI) daily for each mouse based on the scoring system in Table 4.
-
-
Endpoint Analysis (Day 8):
-
Euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect a portion of the distal colon for histological analysis (fix in 10% formalin) and another portion for cytokine analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
Perform histological evaluation of H&E-stained colon sections to assess tissue damage and inflammation.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA.
-
Table 4: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Protocol 2: General Protocol for Oral Gavage Administration
This protocol provides a general guideline for the oral administration of compounds to mice.
Materials:
-
Test compound (this compound)
-
Appropriate vehicle
-
Syringe (1 mL)
-
Flexible plastic or metal gavage needle (e.g., 20-22 gauge for adult mice)
-
Animal balance
Procedure:
-
Preparation:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Prepare the dosing formulation at the desired concentration. Ensure the compound is uniformly suspended if it is not fully dissolved.
-
Draw the calculated volume of the formulation into the syringe.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by grasping the loose skin over the neck and back. The head should be slightly extended to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Moisten the tip of the gavage needle with vehicle or water for lubrication.
-
Gently insert the needle into the mouse's mouth, aiming towards the back of the throat.
-
Allow the mouse to swallow the tip of the needle, then advance it slowly and smoothly down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw the needle and start again.
-
-
Compound Administration:
-
Once the needle is in the stomach, slowly depress the syringe plunger to deliver the compound.
-
-
Needle Withdrawal and Monitoring:
-
Gently withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
-
Conclusion
This compound is a valuable research tool for investigating the role of the ASK1 signaling pathway in various disease models. The provided protocols offer a starting point for in vivo studies in mice, particularly in the context of inflammatory bowel disease. Researchers should optimize dosages, vehicles, and experimental timelines based on their specific research questions and animal models. Careful experimental design and adherence to ethical guidelines are crucial for obtaining reliable and reproducible data.
References
- 1. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The ASK1-specific inhibitors K811 and K812 prolong survival in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASK1/2 signaling promotes inflammation in a mouse model of neutrophilic dermatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASK1/2 signaling promotes inflammation in a mouse model of neutrophilic dermatosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Ask1-IN-2 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of Ask1-IN-2, a potent and orally active inhibitor of apoptosis signal-regulating kinase 1 (ASK1). The provided protocols and data are intended to ensure accurate and reproducible experimental outcomes.
Introduction
This compound is a small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is activated in response to a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1][3] This signaling cascade plays a critical role in cellular processes such as apoptosis, inflammation, and differentiation.[1][3] Dysregulation of the ASK1 signaling pathway has been implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2] this compound serves as a valuable research tool for investigating the physiological and pathological roles of the ASK1 signaling pathway.
Quantitative Data Summary
A compilation of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 364.38 g/mol | [4][5] |
| Formula | C₁₉H₁₇FN₆O | [4][5] |
| CAS Number | 2541792-70-3 | [4][5] |
| IC₅₀ | 32.8 nM | [4][5][6] |
| Solubility in DMSO | ≥ 200 mg/mL | [7] |
| 249 mg/mL (683.35 mM) | [4] | |
| 73 mg/mL (200.34 mM) | [5] | |
| 250 mg/mL (686.10 mM) | [8] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)[4]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments. Adjustments can be made based on specific experimental needs.
Step-by-Step Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use to prevent condensation, which can affect concentration accuracy.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.64 mg of this compound (Molecular Weight = 364.38 g/mol ).
-
Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube or vial. Using a calibrated micropipette, add the calculated volume of DMSO. For the 3.64 mg example, add 1 mL of DMSO.
-
Promote Dissolution:
-
Vortexing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Sonication (Recommended): If the compound does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes.[4] This can aid in the dissolution of less soluble compounds.
-
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear and homogenous.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[4][5] For short-term storage, -20°C is acceptable for up to 1 month.[5][6]
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Visualizations
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in the stress-activated MAPK signaling cascade.
Caption: The ASK1 signaling pathway activated by stress.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the logical flow of the experimental protocol for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols: Administration of ASK1-IN-2 in a DSS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The dextran sodium sulfate (DSS)-induced colitis model in mice is a widely used preclinical model that mimics many of the pathological features of human ulcerative colitis, making it a valuable tool for evaluating novel therapeutic agents. Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a crucial role in mediating inflammatory and apoptotic signaling pathways in response to cellular stress, such as that induced by DSS.[1][2] Inhibition of ASK1, therefore, presents a promising therapeutic strategy for mitigating the inflammatory damage in colitis.
These application notes provide a detailed protocol for the administration of a hypothetical ASK1 inhibitor, Ask1-IN-2 , in a DSS-induced colitis mouse model. The protocols and data presented are representative and based on the known mechanisms of ASK1 and the typical outcomes of anti-inflammatory agents in this model, as specific preclinical data for "this compound" is not publicly available.
Signaling Pathway of ASK1 in DSS-Induced Colitis
Dextran sodium sulfate induces colitis by disrupting the colonic epithelial barrier, leading to the infiltration of luminal antigens and subsequent activation of innate immune responses. This triggers a cascade of inflammatory signaling pathways, in which ASK1 is a key upstream regulator. Upon activation by stressors like reactive oxygen species (ROS), ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[1][3] This signaling cascade culminates in the production of pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells and tissue damage characteristic of colitis.
Caption: ASK1 Signaling Pathway in DSS-Induced Colitis.
Experimental Protocols
DSS-Induced Acute Colitis Model
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sodium sulfate (DSS; molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal balance
-
Standard mouse housing and husbandry supplies
Procedure:
-
Acclimatize mice to the animal facility for at least one week prior to the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2.5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. The concentration may need to be optimized depending on the specific batch of DSS and the desired severity of colitis.
-
Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days. Control mice receive regular sterile drinking water.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).
-
On day 8, euthanize the mice and collect colons for analysis.
Administration of this compound
This protocol outlines the administration of the hypothetical ASK1 inhibitor, this compound, to mice with DSS-induced colitis.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice. A typical dosage for a small molecule inhibitor might range from 10-50 mg/kg.
-
Divide the DSS-treated mice into two groups: a vehicle control group and an this compound treatment group.
-
Starting from day 1 of DSS administration, administer either the vehicle or this compound solution to the respective groups via oral gavage once or twice daily. The volume of administration should not exceed 10 mL/kg of body weight.
-
Continue the daily administration until the end of the experiment (day 7).
Assessment of Colitis Severity
This protocol details the methods for evaluating the severity of colitis.
Materials:
-
Ruler
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Histology processing reagents and equipment
-
Cytokine/chemokine measurement kits (e.g., ELISA or multiplex assay)
Procedure:
-
Disease Activity Index (DAI): Calculate the DAI score daily for each mouse based on the following parameters:
-
Body Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding) The DAI is the sum of these scores divided by 3.
-
-
Colon Length: After euthanasia, carefully excise the entire colon from the cecum to the anus. Gently remove any adhering mesenteric tissue and measure the length of the colon.
-
Histological Analysis: Fix a distal segment of the colon in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for inflammation severity, extent of injury, and crypt damage.
-
Cytokine and Chemokine Levels: Homogenize a section of the colon tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines using appropriate assay kits.
Experimental Workflow
Caption: Experimental Workflow for this compound in DSS Colitis.
Data Presentation
The following tables present hypothetical quantitative data demonstrating the potential therapeutic effects of this compound in the DSS-induced colitis model.
Table 1: Effect of this compound on Disease Activity Index (DAI)
| Treatment Group | Day 1 | Day 3 | Day 5 | Day 7 |
| Healthy Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS + Vehicle | 0.1 ± 0.1 | 1.5 ± 0.3 | 2.8 ± 0.4 | 3.5 ± 0.5 |
| DSS + this compound (30 mg/kg) | 0.1 ± 0.1 | 1.0 ± 0.2* | 1.8 ± 0.3 | 2.2 ± 0.4 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to DSS + Vehicle group.
Table 2: Effect of this compound on Body Weight Change, Colon Length, and Inflammatory Markers
| Treatment Group | Body Weight Change (%) | Colon Length (cm) | Colonic TNF-α (pg/mg protein) | Colonic IL-6 (pg/mg protein) |
| Healthy Control | +2.5 ± 0.5 | 9.5 ± 0.3 | 50 ± 10 | 30 ± 8 |
| DSS + Vehicle | -18.2 ± 2.1 | 6.2 ± 0.4 | 450 ± 50 | 320 ± 45 |
| DSS + this compound (30 mg/kg) | -9.5 ± 1.5 | 7.8 ± 0.3 | 210 ± 30 | 150 ± 25 |
*Data are presented as mean ± SEM. *p < 0.01 compared to DSS + Vehicle group.
Conclusion
The administration of the hypothetical ASK1 inhibitor, this compound, demonstrates a potential therapeutic benefit in a DSS-induced colitis model by reducing the clinical signs of the disease, preserving colon length, and decreasing the levels of key pro-inflammatory cytokines. These findings suggest that targeting the ASK1 signaling pathway may be a viable strategy for the treatment of inflammatory bowel disease. Further preclinical studies, including dose-response and pharmacokinetic/pharmacodynamic analyses, are warranted to fully characterize the therapeutic potential of ASK1 inhibitors in this setting.
References
Application Notes and Protocols for Ask1-IN-2 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, leading to cellular responses such as apoptosis, inflammation, and differentiation.[1] Its central role in these processes has implicated ASK1 in the pathophysiology of numerous diseases, making it an attractive target for therapeutic intervention.
Ask1-IN-2 is a potent and orally active inhibitor of ASK1. This document provides detailed application notes and protocols for the use of this compound and its close analog, GS-444217, in primary cell culture, a critical tool for preclinical research and drug development.
Mechanism of Action
This compound and related compounds are ATP-competitive inhibitors of the ASK1 kinase domain. By binding to the ATP-binding pocket, these inhibitors prevent the autophosphorylation and subsequent activation of ASK1. This blockade inhibits the downstream phosphorylation of MKK3/6 and MKK4/7, which in turn prevents the activation of p38 and JNK, respectively. The ultimate effect is the suppression of stress-induced apoptosis and inflammatory responses.
Product Information
A comparison of this compound and the structurally related and widely studied ASK1 inhibitor, GS-444217, is provided below. While distinct molecules, their similar mechanism of action and potency make data from GS-444217 studies highly relevant for designing experiments with this compound.
| Compound | IC50 | Key Characteristics |
| This compound | 32.8 nM[2][3][4] | Potent and orally active inhibitor of ASK1.[2] |
| GS-444217 | 2.87 nM[5][6] | Potent, selective, and orally available ATP-competitive inhibitor of ASK1.[6] |
Note on Solubility: this compound is soluble in DMSO at 73 mg/mL (200.34 mM).[3] GS-444217 is also soluble in DMSO. For in vitro studies, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ASK1 signaling pathway and a general experimental workflow for using this compound in primary cell culture.
Caption: ASK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound in Primary Cells.
Application Protocols for Primary Cell Culture
The following protocols provide a starting point for using this compound in various primary cell types. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental condition.
Primary Endothelial Cells (e.g., HMVECs)
-
Application: To investigate the role of ASK1 in endothelial inflammation and permeability.
-
Quantitative Data from Literature (using GS-444217 and MSC2032964A): [7]
-
Inhibitor Concentrations: 1 µM, 5 µM, and 25 µM.
-
Pre-treatment Time: 30 minutes.
-
Stimulus: 100 ng/mL Lipopolysaccharide (LPS).
-
Incubation Time: 6 hours for cytokine analysis.
-
Observed Effects: Significant reduction in the secretion of IL-6, IL-8, sVCAM, and G-CSF. No significant effect on LPS-induced changes in transendothelial electrical resistance (TEER).
-
-
Protocol: Inhibition of Inflammatory Cytokine Production in HMVECs
-
Cell Culture: Culture primary Human Microvascular Endothelial Cells (HMVECs) in appropriate endothelial cell growth medium until they reach a confluent monolayer.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control with the same final concentration of DMSO.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing this compound or vehicle control. Incubate for 30 minutes at 37°C and 5% CO2.
-
Stimulation: Add LPS directly to the medium to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for 6 hours at 37°C and 5% CO2.
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of inflammatory cytokines (e.g., IL-6, IL-8) using ELISA or a multiplex bead-based assay.
-
Western Blotting: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of ASK1, p38, and JNK.
-
-
Primary Neurons (e.g., Cortical or Hippocampal Neurons)
-
Application: To study the role of ASK1 in neuronal apoptosis and stress responses.
-
General Guidance from Literature: ASK1 is a critical component in the apoptotic surge of K+ currents in cortical neurons.[8]
-
Protocol: Neuroprotection Against Oxidative Stress-Induced Apoptosis
-
Cell Culture: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents on poly-D-lysine coated plates in a serum-free neuronal culture medium. Allow the neurons to mature in culture for at least 7 days.
-
Preparation of this compound: Prepare a stock solution in DMSO and dilute to final concentrations (e.g., 100 nM, 500 nM, 1 µM) in neuronal culture medium.
-
Pre-treatment: Pre-treat the neurons with this compound or vehicle control for 1 hour.
-
Induction of Apoptosis: Induce oxidative stress by adding a pro-apoptotic agent such as hydrogen peroxide (H₂O₂) or dithiodipyridine (DTDP) to the culture medium.[8] The optimal concentration and duration of the apoptotic stimulus should be determined empirically.
-
Incubation: Incubate for the predetermined time to induce apoptosis (e.g., 3-24 hours).
-
Analysis:
-
Cell Viability: Assess cell viability using assays such as MTT, Calcein-AM/Ethidium Homodimer-1 staining, or by counting condensed/fragmented nuclei after DAPI staining.
-
Caspase Activity: Measure the activity of executioner caspases (e.g., caspase-3) using a fluorometric or colorimetric assay.
-
Western Blotting: Analyze the phosphorylation of JNK and p38, and the cleavage of PARP as markers of apoptosis.
-
-
Primary Keratinocytes
-
Application: To investigate the role of ASK1 in keratinocyte differentiation and inflammatory responses.
-
General Guidance from Literature: The ASK1-p38 MAPK cascade is an intracellular regulator of keratinocyte differentiation.[9]
-
Protocol: Modulation of Keratinocyte Differentiation
-
Cell Culture: Isolate and culture primary human or mouse keratinocytes in a specialized keratinocyte growth medium.
-
Preparation of this compound: Prepare a stock solution in DMSO and dilute to final concentrations (e.g., 500 nM, 1 µM, 5 µM) in keratinocyte medium.
-
Treatment: Treat the keratinocytes with this compound or vehicle control. Differentiation can be induced by methods such as increasing the calcium concentration in the medium.
-
Incubation: Incubate the cells for a period sufficient to observe changes in differentiation markers (e.g., 24-72 hours).
-
Analysis:
-
Gene Expression: Perform qRT-PCR to measure the mRNA levels of differentiation markers such as involucrin, loricrin, and transglutaminase-1.
-
Protein Expression: Use Western blotting to analyze the protein levels of the same differentiation markers.
-
Immunofluorescence: Stain the cells for differentiation markers to visualize their expression and localization.
-
-
Primary Macrophages
-
Application: To study the role of ASK1 in macrophage polarization and inflammatory responses.
-
General Guidance from Literature: ASK1 inhibition can suppress M1 (pro-inflammatory) polarization and promote M2 (anti-inflammatory) polarization in macrophage cell lines.[10]
-
Protocol: Macrophage Polarization Assay
-
Cell Culture and Differentiation: Isolate primary monocytes from peripheral blood or bone marrow and differentiate them into macrophages using M-CSF or GM-CSF.
-
Preparation of this compound: Prepare a stock solution in DMSO and dilute to final concentrations (e.g., 1 µM, 5 µM, 10 µM) in macrophage culture medium.
-
Treatment and Polarization:
-
M1 Polarization: Treat macrophages with this compound or vehicle for 1 hour, followed by stimulation with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
M2 Polarization: Treat macrophages with this compound or vehicle for 1 hour, followed by stimulation with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.
-
-
Analysis:
-
Gene Expression: Perform qRT-PCR to analyze the expression of M1 markers (e.g., TNFα, IL6, iNOS) and M2 markers (e.g., Arg1, CD206, Ym1).
-
Cytokine Secretion: Measure the levels of pro- and anti-inflammatory cytokines in the culture supernatant by ELISA.
-
Flow Cytometry: Analyze the surface expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers.
-
-
Summary of Experimental Parameters
The following table summarizes the recommended starting concentrations and incubation times for this compound in different primary cell types based on the available literature for ASK1 inhibitors.
| Primary Cell Type | Application | Recommended Concentration Range | Pre-treatment Time | Stimulation/Incubation Time |
| Endothelial Cells | Inflammation | 1 - 25 µM | 30 minutes | 6 hours |
| Neurons | Neuroprotection/Apoptosis | 100 nM - 1 µM | 1 hour | 3 - 24 hours |
| Keratinocytes | Differentiation | 500 nM - 5 µM | Not applicable (continuous treatment) | 24 - 72 hours |
| Macrophages | Polarization | 1 µM - 10 µM | 1 hour | 24 hours |
Note: These are suggested starting points. The optimal conditions should be determined empirically for each specific experimental setup.
Conclusion
This compound is a valuable tool for investigating the role of the ASK1 signaling pathway in various physiological and pathological processes in primary cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute experiments using this potent and specific inhibitor. Careful optimization of experimental conditions will ensure reliable and reproducible results, contributing to a deeper understanding of ASK1 biology and its potential as a therapeutic target.
References
- 1. Regulation of the severity of neuroinflammation and demyelination by TLR-ASK1-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obligatory role of ASK1 in the apoptotic surge of K+ currents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis signal-regulating kinase 1 (ASK1) is an intracellular inducer of keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Microglia and Macrophage Polarization via Apoptosis Signal-Regulating Kinase 1 Silencing after Ischemic/Hypoxic Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ask1-IN-2 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key signaling molecule involved in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] Activation of ASK1 triggers downstream signaling cascades, primarily through the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which play critical roles in apoptosis, inflammation, and differentiation.[2][3] Dysregulation of the ASK1 signaling pathway has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2]
Ask1-IN-2 is a potent and orally active inhibitor of ASK1.[4][5][6] These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays to study its inhibitory effects on ASK1 and to characterize other potential ASK1 inhibitors.
Product Information: this compound
This compound is a selective inhibitor of ASK1 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its properties make it a valuable tool for investigating the physiological and pathological roles of ASK1.
| Parameter | Value | Reference |
| Target | Apoptosis signal-regulating kinase 1 (ASK1) | [4][5][6][7] |
| IC50 | 32.8 nM | [4][5][6][7][8] |
| Activity | Potent and orally active | [4][5][6] |
| Primary Application | Research of ulcerative colitis | [4][5][6] |
ASK1 Signaling Pathway
Under basal conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins such as thioredoxin (Trx).[1] Upon exposure to stress signals like reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its autophosphorylation and activation.[9] Activated ASK1 then phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively.[2][3] These pathways ultimately regulate the activity of various transcription factors and cellular proteins, leading to specific cellular responses such as apoptosis and inflammation.
Caption: ASK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro ASK1 Kinase Activity Assay (Radiometric)
This protocol is adapted from established radiometric kinase assay procedures and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant human ASK1 (active)
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
10X Kinase Buffer: 400 mM MOPS (pH 7.2), 250 mM β-glycerophosphate, 100 mM EGTA, 40 mM MgCl2, 5 mM DTT
-
ATP (10 mM stock)
-
[γ-³²P]ATP
-
1% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare 1X Kinase Buffer by diluting the 10X stock with sterile distilled water.
-
Prepare the ATP working solution by diluting the 10 mM ATP stock to 250 µM in 1X Kinase Buffer.
-
Prepare the [γ-³²P]ATP solution by diluting it to 0.16 µCi/µl with the 250 µM ATP working solution.
-
Prepare a 1 mg/ml stock solution of MBP in sterile distilled water.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in 1X Kinase Buffer to achieve the desired final concentrations for the assay.
-
-
Enzyme Preparation:
-
Thaw the recombinant ASK1 enzyme on ice.
-
Dilute the ASK1 enzyme to the desired working concentration (e.g., 20 ng/µl) with 1X Kinase Buffer.
-
-
Kinase Reaction:
-
Set up the kinase reaction in a microcentrifuge tube or 96-well plate. For a 25 µl final reaction volume:
-
10 µl of diluted ASK1 enzyme
-
5 µl of MBP solution (final concentration: 200 µg/ml)
-
5 µl of this compound dilution (or DMSO for control)
-
5 µl of [γ-³²P]ATP solution (final concentration: 50 µM)
-
-
Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction mixture at 30°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
-
Stopping the Reaction and Measuring Activity:
-
Terminate the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper.
-
Air dry the P81 paper.
-
Wash the P81 paper three times with 1% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vitro ASK1 Kinase Activity Assay (ADP-Glo™ Luminescence Assay)
This protocol provides a non-radioactive alternative for measuring ASK1 activity and the inhibitory effect of this compound. The ADP-Glo™ Kinase Assay measures the amount of ADP produced in the kinase reaction.[10]
Materials:
-
Recombinant human ASK1 (active)
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[10]
Procedure:
-
Prepare Reagents:
-
Prepare the Kinase Buffer as described above.
-
Prepare the ATP solution to the desired concentration (e.g., 25 µM) in Kinase Buffer.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in Kinase Buffer.
-
Prepare the substrate solution (MBP) in Kinase Buffer.
-
-
Kinase Reaction:
-
Set up the kinase reaction in a white, opaque 96-well plate. For a 5 µl final reaction volume:
-
1 µl of diluted ASK1 enzyme
-
2 µl of this compound dilution (or DMSO for control)
-
2 µl of substrate/ATP mix (containing MBP and ATP)
-
-
Incubate the reaction at room temperature for 60 minutes.[10]
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described in the radiometric assay protocol.
-
Caption: General workflow for in vitro ASK1 kinase activity assays.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal | Incomplete removal of unincorporated [γ-³²P]ATP (radiometric assay). | Ensure thorough washing of the P81 paper with 1% phosphoric acid. |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| Low signal or no activity | Inactive enzyme. | Ensure proper storage and handling of the recombinant ASK1. Test enzyme activity with a known activator or positive control. |
| Suboptimal assay conditions. | Optimize enzyme concentration, substrate concentration, ATP concentration, and incubation time. | |
| Incorrect buffer composition. | Verify the pH and composition of all buffers. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations. | Maintain a constant and accurate incubation temperature. | |
| Incomplete mixing of reagents. | Ensure thorough mixing of all components in the reaction well. |
Conclusion
This compound is a valuable research tool for investigating the role of ASK1 in various cellular processes and disease models. The provided protocols offer robust methods for characterizing the inhibitory activity of this compound and other potential ASK1 inhibitors in a controlled in vitro setting. Careful optimization of assay conditions is recommended to ensure reliable and reproducible results.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.es [promega.es]
Application Notes and Protocols for Immunoprecipitation of ASK1 with Ask1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule involved in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1][2] Upon activation, ASK1 initiates a downstream signaling cascade, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways, which can lead to inflammation, apoptosis, and fibrosis.[1][3][4] Given its central role in these pathological processes, ASK1 has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[5]
Ask1-IN-2 is a potent and orally active small molecule inhibitor of ASK1, exhibiting an IC50 of 32.8 nM.[2][3][6] This inhibitor provides a valuable tool for investigating the physiological and pathological roles of ASK1. One of the key applications for such a specific inhibitor is in conjunction with immunoprecipitation (IP) to study ASK1 protein-protein interactions and the impact of kinase inhibition on these complexes. This document provides detailed application notes and protocols for the immunoprecipitation of ASK1, incorporating the use of this compound to probe the dynamics of ASK1-containing protein complexes.
Signaling Pathway
The ASK1 signaling pathway is initiated by various stress signals, leading to the dissociation of inhibitory proteins, such as thioredoxin (Trx), and subsequent autophosphorylation and activation of ASK1.[4] Activated ASK1 then phosphorylates and activates downstream MAP2Ks (MKK3/6 and MKK4/7), which in turn activate the MAPKs, p38 and JNK. These kinases then translocate to the nucleus to regulate the activity of various transcription factors, leading to cellular responses like apoptosis and inflammation.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 32.8 nM | [2][3][6] |
| Solubility in DMSO | ≥ 200 mg/mL | [7] |
| Inhibition of AP1 reporter activity in HEK293 cells (10 µM, 1h) | 95.59% | [2][6] |
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous ASK1
This protocol describes the immunoprecipitation of endogenous ASK1 from cell lysates. The inclusion of this compound can be used to investigate its effect on ASK1's interaction with its binding partners.
Materials:
-
Cells expressing endogenous ASK1 (e.g., HEK293T, HeLa, THP-1)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails (add fresh)
-
This compound (stock solution in DMSO)
-
Anti-ASK1 antibody, IP-grade
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes, ice-cold
-
End-over-end rotator
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Optional: Treat cells with a known ASK1 activator (e.g., H₂O₂) to induce signaling.
-
To investigate the effect of this compound on protein interactions in live cells, pre-treat cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) for 1-2 hours before harvesting. A vehicle control (DMSO) should be run in parallel.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold Lysis Buffer. For a 10 cm dish, use 1 mL of buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G bead slurry to the cleared lysate.
-
Incubate on an end-over-end rotator for 30 minutes at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
To 1 mg of total protein, add 2-5 µg of the anti-ASK1 antibody.
-
For a negative control, add an equivalent amount of isotype control IgG to a separate tube.
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
To investigate the in vitro effect of this compound, the inhibitor can be added to the lysate at this stage at the desired final concentration.
-
-
Capture of Immune Complexes:
-
Add 30 µL of Protein A/G bead slurry to each tube.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis by SDS-PAGE and Western blotting.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify ASK1 Interactors
This protocol is designed to pull down ASK1 and its interacting protein partners. The use of this compound can help determine if the kinase activity of ASK1 is required for these interactions.
Procedure:
Follow the steps outlined in Protocol 1 , with the following considerations:
-
Lysis Buffer: A milder lysis buffer may be required to preserve protein-protein interactions. Consider using a buffer with a lower concentration of detergent (e.g., 0.1-0.5% Triton X-100) or a different non-ionic detergent.
-
Washing: The stringency of the washes may need to be optimized. If the interaction is weak, reduce the number of washes or the detergent concentration in the Wash Buffer.
-
Controls: In addition to the isotype control, a mock IP with beads alone should be included to identify proteins that bind non-specifically to the beads.
-
Analysis: The eluted samples will be analyzed by Western blotting using antibodies against known or suspected interacting partners of ASK1 (e.g., Trx, TRAF2, PP5). For discovery of novel interactors, mass spectrometry can be employed.
Experimental Workflow and Visualization
The following diagram illustrates the general workflow for the immunoprecipitation of ASK1.
Logical Relationship for Using this compound in IP
The use of this compound in immunoprecipitation experiments can help to elucidate the role of ASK1's kinase activity in mediating protein-protein interactions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of immunoprecipitated ASK1 | Inefficient antibody binding. | Use a validated IP-grade antibody. Increase antibody concentration or incubation time. |
| Low expression of ASK1. | Use a cell line with higher endogenous expression or transiently overexpress tagged ASK1. | |
| Harsh lysis or wash conditions. | Use a milder lysis buffer. Reduce the stringency of the wash buffer. | |
| High background/non-specific binding | Insufficient pre-clearing. | Increase pre-clearing time or amount of beads. |
| Antibody cross-reactivity. | Use a more specific monoclonal antibody. | |
| Non-specific binding to beads. | Include a beads-only control. Increase the number and stringency of washes. | |
| Inconsistent results with this compound | Incomplete inhibition of ASK1. | Optimize the concentration and incubation time of this compound. |
| Instability of the inhibitor. | Prepare fresh stock solutions of this compound. |
Conclusion
The immunoprecipitation of ASK1 in conjunction with the specific inhibitor this compound is a powerful approach to dissect the molecular mechanisms of ASK1-mediated signaling. The protocols and guidelines presented here provide a framework for researchers to investigate the composition and dynamics of ASK1-containing protein complexes and to further elucidate the role of ASK1 in health and disease. Careful optimization of experimental conditions and the inclusion of appropriate controls are crucial for obtaining reliable and interpretable results.
References
- 1. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ASK1 - Wikipedia [en.wikipedia.org]
- 5. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 6. glpbio.com [glpbio.com]
- 7. abmole.com [abmole.com]
Application Notes and Protocols for Flow Cytometry Analysis with Ask1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] Activation of ASK1 triggers downstream signaling cascades involving c-Jun N-terminal kinase (JNK) and p38 MAPK, ultimately leading to cellular outcomes such as apoptosis and inflammation.[1][2] Given its central role in stress-induced cellular processes, ASK1 has emerged as a significant therapeutic target for a range of diseases.
Ask1-IN-2 is a potent and orally active inhibitor of ASK1 with an IC50 of 32.8 nM.[3][4][5][6] By specifically targeting ASK1, this compound provides a powerful tool for investigating the roles of the ASK1 signaling pathway in various cellular models and for exploring its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in conjunction with flow cytometry to analyze two key cellular events: apoptosis and the generation of reactive oxygen species (ROS).
Mechanism of Action of this compound
Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx).[2] In the presence of cellular stressors, such as an increase in reactive oxygen species (ROS), Trx is oxidized and dissociates from ASK1. This dissociation allows ASK1 to autophosphorylate and become active, initiating the downstream signaling cascade that leads to the activation of JNK and p38 MAP kinases.[1][2] This cascade is a key driver of stress-induced apoptosis and inflammatory responses. This compound is a small molecule inhibitor that likely acts by competing with ATP for binding to the kinase domain of ASK1, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling to JNK and p38, thus mitigating the cellular effects of ASK1 activation, such as apoptosis and inflammation.
Data Presentation
The following tables summarize quantitative data from studies using ASK1 inhibitors or genetic knockdown of ASK1 to assess their impact on apoptosis and reactive oxygen species (ROS) levels, as measured by flow cytometry or related techniques.
Table 1: Effect of ASK1 Inhibition on Apoptosis
| Cell Type | Stress Inducer | ASK1 Inhibition Method | Apoptosis Readout (% of control) | Reference |
| Human Bronchial Epithelial Cells (BEAS-2B) | Nickel Compounds | siRNA against ASK1 | Reduced apoptosis | [7] |
| Hepatic Stellate Cells (HSC-T6 and LX-2) | Selonsertib (GS-4997) | 10 µM, 25 µM, 50 µM | Increased Annexin V positive cells | [8] |
| Human Monocytes (THP-1) | Lipopolysaccharide (LPS) | Selonsertib (GS-4997) | Inhibition of inflammatory response | [9] |
Table 2: Effect of ASK1 Inhibition on Reactive Oxygen Species (ROS) Production
| Cell Type | Stress Inducer | ASK1 Inhibition Method | ROS Readout (MFI/Fold Change) | Reference |
| Human Bronchial Epithelial Cells (BEAS-2B) | Nickel Compounds | N-Acetyl-l-cysteine (NAC) | Decreased ROS generation | [7] |
| Human Endothelial Cells | Lipopolysaccharide (LPS) | GS-444217 | Reduced cytokine production (downstream of ROS) | [10] |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Flow Cytometry Using Annexin V and Propidium Iodide
This protocol describes the detection of apoptosis in cells treated with a stress inducer in the presence or absence of this compound, using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[11][12][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Stress inducer (e.g., H₂O₂, TNF-α, or other relevant stimuli)
-
This compound (solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for sufficient cell numbers for flow cytometry analysis at the end of the experiment. Allow cells to adhere and grow overnight.
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound (a starting concentration range of 100 nM to 1 µM is recommended, based on the IC50 of 32.8 nM) for 1-2 hours.[3] Include a vehicle control (DMSO) for comparison.
-
Following pre-treatment, add the stress inducer at a pre-determined optimal concentration and incubate for the desired period (e.g., 6-24 hours). Include a control group with no stress inducer.
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express). Combine the detached cells with the saved culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: Analysis of Intracellular Reactive Oxygen Species (ROS) by Flow Cytometry Using H2DCFDA
This protocol outlines the measurement of intracellular ROS levels in cells subjected to oxidative stress, with and without the presence of this compound, using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[14][15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Oxidative stress inducer (e.g., H₂O₂, menadione)
-
This compound (solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to grow to the desired confluency.
-
Treatment:
-
Pre-incubate the cells with this compound at the desired concentration (e.g., 100 nM - 1 µM) for 1-2 hours. Include a vehicle control.
-
Induce oxidative stress by adding the chosen stimulus for a specific duration (e.g., 30-60 minutes). A positive control with the stressor alone and a negative control with no treatment should be included.
-
-
H2DCFDA Staining:
-
During the last 30 minutes of the treatment period, add H2DCFDA to the culture medium to a final concentration of 5-10 µM.
-
Incubate the cells at 37°C in the dark.
-
-
Cell Harvesting and Washing:
-
After incubation, harvest the cells as described in Protocol 1.
-
Wash the cells twice with cold PBS to remove any excess probe.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in cold PBS.
-
Analyze the samples immediately on a flow cytometer, exciting the cells with a 488 nm laser and detecting the emission in the green channel (typically around 525-530 nm).
-
Collect data from at least 10,000 cells per sample.
-
-
Data Interpretation:
-
The mean fluorescence intensity (MFI) of the cell population is directly proportional to the level of intracellular ROS.
-
Compare the MFI of the treated groups to the control groups to determine the effect of this compound on ROS production.
-
Mandatory Visualizations
Caption: ASK1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental Workflow for Apoptosis Analysis.
Caption: Experimental Workflow for ROS Detection.
References
- 1. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Reactive Oxygen Species-Activated Akt/ASK1/p38 Signaling Pathway in Nickel Compound-Induced Apoptosis in BEAS 2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 15. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 16. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASK1 Inhibition in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[2][3] Upon activation, ASK1 triggers a downstream cascade involving the phosphorylation of MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2][3][4] This signaling axis plays a pivotal role in mediating cellular responses such as apoptosis, inflammation, and fibrosis.[2] Consequently, dysregulation of the ASK1 pathway is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][5]
The development of specific ASK1 inhibitors presents a promising therapeutic strategy for these conditions.[6] Organoid culture systems, which are three-dimensional (3D) self-organizing structures derived from stem cells that recapitulate the architecture and function of native organs, offer a powerful platform for preclinical evaluation of such inhibitors. This document provides a comprehensive guide for the application of ASK1 inhibitors in organoid cultures, with a focus on a representative inhibitor, referred to here as "Ask1-IN-2".
Disclaimer: The specific inhibitor "this compound" is used as a representative name for the purpose of these application notes. Researchers should validate the specific characteristics and optimal working concentrations of their chosen ASK1 inhibitor.
ASK1 Signaling Pathway
The ASK1 signaling cascade is a key cellular stress response pathway. Under normal physiological conditions, ASK1 is kept in an inactive state through binding with inhibitory proteins such as thioredoxin (Trx).[1][3] In the presence of stressors like reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its autophosphorylation and activation.[3] Activated ASK1 then phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6, which subsequently activate the JNK and p38 MAPK pathways.[2][3][4] These pathways ultimately regulate gene expression and cellular processes involved in apoptosis, inflammation, and fibrosis.
Quantitative Data on ASK1 Inhibition
While specific data for "this compound" in organoids is not available, the following tables summarize the effects of other ASK1 inhibitors in relevant preclinical and clinical models. This data provides a basis for expected outcomes when using an ASK1 inhibitor in organoid studies.
Table 1: Effects of Selonsertib (ASK1 inhibitor) in Patients with Nonalcoholic Steatohepatitis (NASH) and Bridging Fibrosis (F3) or Compensated Cirrhosis (F4)
| Parameter | Selonsertib 18 mg (n=30) | Selonsertib 6 mg (n=27) | Simtuzumab alone (n=10) |
| Fibrosis Improvement (≥1 stage reduction) | 43% | 30% | 20% |
| Reference | [7] | [7] | [7] |
Table 2: Effects of GS-444217 (ASK1 inhibitor) in a Mouse Model of HIV-Associated Nephropathy (HIVAN)
| Parameter | Control Tg26 Mice | GS-444217-treated Tg26 Mice |
| Albuminuria | Markedly elevated | Significantly reduced |
| Glomerulosclerosis | Present | Attenuated |
| Podocyte Loss | Present | Attenuated |
| Tubular Injury | Present | Attenuated |
| Interstitial Inflammation | Present | Attenuated |
| Renal Fibrosis | Present | Attenuated |
| Reference | [8] | [8] |
Experimental Protocols
The following protocols are generalized for the use of a representative ASK1 inhibitor, "this compound," in organoid cultures. It is crucial to optimize these protocols for the specific organoid model and research question.
Organoid Culture and Treatment with this compound
This protocol describes the general steps for culturing organoids and treating them with an ASK1 inhibitor.
Materials:
-
Organoid culture medium (specific to the organoid type)
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Organoid Seeding:
-
Thaw and culture organoids according to standard protocols for the specific organoid type.
-
Once organoids have formed and are of a suitable size, passage them as required.
-
Resuspend organoid fragments or single cells in a basement membrane matrix and plate as domes in a multi-well plate.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of treatment, dilute the stock solution in pre-warmed organoid culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
-
Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the experimental goals.
-
-
Post-Treatment Analysis:
-
Following treatment, organoids can be harvested for various downstream analyses as described in the protocols below.
-
Viability Assay (CellTiter-Glo® 3D)
This assay quantifies the number of viable cells in 3D cultures based on ATP levels.
Materials:
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Culture and treat organoids with this compound in an opaque-walled plate as described above.
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures caspase-3 and -7 activities, which are key markers of apoptosis.
Materials:
-
Caspase-Glo® 3/7 3D Reagent
-
Opaque-walled multi-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Culture and treat organoids with this compound in an opaque-walled plate.
-
Equilibrate the plate and the Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents by gently shaking the plate for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Immunofluorescence Staining
This protocol allows for the visualization of specific proteins within the organoids, such as phosphorylated JNK (p-JNK), phosphorylated p38 (p-p38), and cleaved caspase-3.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-p-JNK, anti-p-p38, anti-cleaved caspase-3)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Gently wash the organoids in PBS and fix with 4% PFA for 30-60 minutes at room temperature.
-
Permeabilization: Wash the fixed organoids with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the organoids with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the organoids extensively with PBS containing 0.1% Triton X-100. Incubate with the appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the organoids with PBS. Counterstain the nuclei with DAPI for 10-15 minutes. Wash again and mount the organoids on a slide with mounting medium.
-
Imaging: Visualize the stained organoids using a confocal microscope.
Expected Outcomes of ASK1 Inhibition
Based on the known function of the ASK1 signaling pathway, treatment of organoids with an effective ASK1 inhibitor is expected to lead to several key outcomes, particularly under conditions of cellular stress.
Conclusion
The use of ASK1 inhibitors in organoid cultures provides a powerful tool for investigating the role of the ASK1 signaling pathway in both normal physiology and disease. The protocols outlined in this document offer a framework for conducting such studies. By combining the physiological relevance of organoid models with targeted pharmacological inhibition, researchers can gain valuable insights into disease mechanisms and accelerate the development of novel therapeutics targeting the ASK1 pathway. It is essential to carefully optimize all experimental conditions for the specific organoid model and ASK1 inhibitor being used to ensure robust and reproducible results.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Organoid Culture Immunofluorescence Staining Protocol | Bio-Techne [bio-techne.com]
- 3. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 4. stemcell.com [stemcell.com]
- 5. Organoid culture -Stem Cell-BIO-PROTOCOL [bio-protocol.org]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of apoptosis signal-regulating kinase 1 mitigates the pathogenesis of human immunodeficiency virus-associated nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP-1 Luciferase Reporter Assay with ASK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activator protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and infections.[1][2] It is a dimeric complex typically composed of proteins from the Jun, Fos, and ATF families.[2][3] The activation of AP-1 is mediated by several signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[4] Apoptosis signal-regulating kinase 1 (ASK1), a member of the MAP kinase kinase kinase (MAP3K) family, is a key upstream activator of both the JNK and p38 pathways.[4][5][6][7] Under cellular stress, such as oxidative stress, ASK1 gets activated and triggers the downstream signaling cascade leading to AP-1 activation.[4][5]
Given its central role in stress-induced signaling, ASK1 has emerged as a promising therapeutic target for various diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. The development of small molecule inhibitors targeting ASK1, such as Ask1-IN-2, allows for the investigation of its role in specific cellular processes and for the evaluation of its therapeutic potential.
This document provides a detailed protocol for a luciferase reporter assay to measure the activity of AP-1 in response to ASK1 inhibition by a test compound like this compound. The assay utilizes a stable HEK293 cell line expressing a luciferase reporter gene under the control of AP-1 response elements.
Signaling Pathway
Cellular stress signals, such as reactive oxygen species (ROS) or tumor necrosis factor-alpha (TNF-α), activate ASK1. Activated ASK1 then phosphorylates and activates MAP kinase kinases (MKKs), specifically MKK4/7 and MKK3/6. These MKKs, in turn, phosphorylate and activate JNK and p38 MAP kinases, respectively. The activated JNK and p38 translocate to the nucleus and phosphorylate transcription factors such as c-Jun and ATF2, leading to the formation of the active AP-1 complex. This complex then binds to AP-1 response elements in the promoter regions of target genes, initiating their transcription. The luciferase reporter assay for AP-1 leverages this pathway by using a reporter construct where the expression of the luciferase enzyme is driven by an AP-1-responsive promoter.
ASK1-AP-1 Signaling Pathway
Experimental Protocols
This protocol is designed for a 96-well plate format and utilizes a commercially available AP-1 reporter cell line, such as the AP-1 Luciferase Reporter-HEK293 Cell Line.
Materials and Reagents
-
AP-1 Luciferase Reporter-HEK293 Cell Line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Puromycin (for cell line maintenance)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (or other ASK1 inhibitor)
-
Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA) as a stimulus
-
Luciferase Assay Reagent
-
White, solid-bottom 96-well microplates
-
Luminometer
Cell Culture and Maintenance
-
Culture the AP-1 Luciferase Reporter-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cell line with the appropriate concentration of Puromycin as recommended by the supplier (e.g., 3 µg/ml). Note: Puromycin can be omitted during the reporter assay itself.[3]
-
Grow cells at 37°C in a humidified incubator with 5% CO2.
-
Passage the cells before they reach confluency using Trypsin-EDTA. A subcultivation ratio of 1:10 to 1:20 weekly is recommended.[3]
AP-1 Luciferase Reporter Assay Protocol
-
Cell Seeding:
-
Harvest the AP-1 reporter cells using Trypsin-EDTA and resuspend them in growth medium without Puromycin.
-
Seed the cells into a white, solid-bottom 96-well microplate at a density of 5 x 10^4 cells/well in 100 µl of growth medium.[3]
-
Incubate the plate at 37°C in a CO2 incubator overnight to allow for cell attachment.[3]
-
-
Compound Treatment:
-
The next day, prepare serial dilutions of this compound in serum-free DMEM.
-
Carefully remove the growth medium from the wells.
-
Add 50 µl of the diluted this compound to the corresponding wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of TNF-α or PMA in serum-free DMEM at a concentration that induces a sub-maximal response (EC80 is often recommended).[1] For example, 10 ng/ml of TNF-α or 10 nM PMA.[1]
-
Add 50 µl of the stimulus solution to the wells already containing the inhibitor.
-
For negative control wells, add 50 µl of serum-free DMEM without the stimulus.
-
The final volume in each well should be 100 µl.
-
-
Incubation:
-
Luciferase Activity Measurement:
-
Equilibrate the 96-well plate to room temperature for about 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 50 µl of the luciferase assay reagent to each well.[3]
-
Incubate the plate at room temperature for 1-5 minutes to allow for cell lysis and the luciferase reaction to stabilize.[3]
-
Measure the luminescence using a microplate luminometer.
-
Data Analysis
-
Subtract the background luminescence (from wells with no cells) from all experimental values.
-
Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control if used.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control (vehicle-treated, stimulated cells).
-
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated))
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow
AP-1 Luciferase Reporter Assay Workflow
Data Presentation
The following table presents representative data for the dose-dependent inhibition of TNF-α-induced AP-1 luciferase activity by a selective ASK1 inhibitor. This data is illustrative and the actual results may vary depending on the specific experimental conditions and the inhibitor used.
| ASK1 Inhibitor Conc. (nM) | % Inhibition of AP-1 Activity |
| 0 (Vehicle Control) | 0 |
| 1 | 15.2 |
| 3 | 35.8 |
| 10 | 52.1 |
| 30 | 78.4 |
| 100 | 95.6 |
| 300 | 98.2 |
| 1000 | 99.1 |
| IC50 (nM) | ~9.5 |
Note: The IC50 value is an estimation based on the provided illustrative data. Actual IC50 values should be determined from a full dose-response curve with appropriate statistical analysis.
Conclusion
The AP-1 luciferase reporter assay is a robust and sensitive method for screening and characterizing inhibitors of the ASK1 signaling pathway. By following the detailed protocol provided in these application notes, researchers can effectively evaluate the potency and efficacy of compounds like this compound in a cellular context. The presented signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding the underlying biological mechanisms and the experimental design.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. bosterbio.com [bosterbio.com]
- 3. AIP1 mediates TNF-α–induced ASK1 activation by facilitating dissociation of ASK1 from its inhibitor 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of apoptosis signal-regulating kinase 1 (ASK1) by tumor necrosis factor receptor-associated factor 2 requires prior dissociation of the ASK1 inhibitor thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cytokine Levels Following Ask1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] It is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[2][3] Upon activation, ASK1 initiates a signaling cascade by phosphorylating and activating downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[2][3][4] These pathways play a crucial role in regulating cellular processes such as apoptosis and the production of inflammatory cytokines.[2][3]
Ask1-IN-2 is a potent and orally active inhibitor of ASK1, with an IC50 of 32.8 nM.[5] By blocking the activity of ASK1, this compound can effectively suppress the downstream signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines. This makes this compound a valuable tool for studying the role of the ASK1 signaling pathway in inflammation and a potential therapeutic agent for inflammatory diseases.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on cytokine production in a research setting.
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in the stress-induced signaling cascade that leads to the production of inflammatory cytokines. Under normal conditions, ASK1 is held in an inactive state by thioredoxin (Trx).[1][3] Upon exposure to stress signals, Trx dissociates, allowing for the activation of ASK1. Activated ASK1 then phosphorylates downstream kinases, leading to the activation of JNK and p38, which ultimately results in the transcription and release of pro-inflammatory cytokines.
Caption: The ASK1 signaling pathway, illustrating its activation by stress signals and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the observed effects of ASK1 inhibition on the production of various cytokines as reported in the literature. These studies demonstrate that inhibition of ASK1 leads to a significant reduction in the levels of key pro-inflammatory cytokines.
| Cytokine | Cell Type | Stimulus | Inhibitor | Result | Reference |
| IL-6 | Splenocytes | LPS | ASK1 deficiency | Diminished production | [6] |
| TNF | Splenocytes | LPS | ASK1 deficiency | Diminished production | [6] |
| IL-1β | Splenocytes | LPS | ASK1 deficiency | Diminished production | [6] |
| IL-12 p40 | Dendritic Cells | LPS | ASK1 deficiency | Significantly reduced production | [6] |
| Various | Human Microvascular Endothelial Cells (HMVECs) | LPS | GS444217, MSC2023964A (ASK1 inhibitors) | Reduced cytokine production | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Cytokine Levels in Cell Culture Supernatants
This protocol details the steps for treating a cell line with this compound and a pro-inflammatory stimulus, followed by the collection of supernatant for cytokine analysis.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Complete cell culture medium
-
This compound (Selleck Chemicals)
-
Dimethyl sulfoxide (DMSO)
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS))
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Centrifuge
-
Cytokine detection assay (e.g., ELISA or multiplex immunoassay kit)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment with this compound:
-
Remove the culture medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Pre-incubate the cells with this compound for a specified period, for example, 30 minutes to 1 hour, at 37°C and 5% CO2.[7]
-
-
Stimulation:
-
Following the pre-incubation period, add the pro-inflammatory stimulus (e.g., LPS at a final concentration of 10-100 ng/mL) to the wells.
-
Include a negative control group that receives neither the inhibitor nor the stimulus, and a positive control group that receives only the stimulus.
-
Incubate the plate for a duration appropriate for the specific cytokine and cell type being investigated (typically 6-24 hours).
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
Transfer the clarified supernatants to fresh tubes and store them at -80°C until analysis.
-
-
Cytokine Measurement:
-
Thaw the supernatant samples on ice.
-
Measure the concentration of the target cytokines using a commercially available ELISA or multiplex immunoassay kit, following the manufacturer's instructions.
-
Experimental Workflow
The following diagram outlines the general workflow for the in vitro measurement of cytokine levels after this compound treatment.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis signal-regulating kinase 1 (ASK1) inhibition reduces endothelial cytokine production without improving permeability after toll-like receptor 4 (TLR4) challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASK1 Inhibitors in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical mediator of cellular stress responses. Under pathological conditions such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammation, ASK1 becomes activated and initiates downstream signaling cascades, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways.[1][2][3][4] This activation plays a pivotal role in promoting apoptosis, inflammation, and fibrosis in a variety of tissues, including the lungs, kidneys, and liver.[4][5][6][7] Consequently, inhibiting ASK1 has emerged as a promising therapeutic strategy for a range of fibrotic diseases.
This document provides detailed application notes and protocols for utilizing ASK1 inhibitors in preclinical fibrosis models. While focusing on the potent and orally active inhibitor Ask1-IN-2 , we will also draw upon data from other well-characterized ASK1 inhibitors, such as Selonsertib (GS-4997) and GS-444217 , to provide a comprehensive guide for researchers.
Mechanism of Action: The ASK1 Signaling Pathway in Fibrosis
ASK1 is typically held in an inactive state by binding to the reduced form of thioredoxin (Trx).[3] Various stressors, including reactive oxygen species (ROS), TNF-α, and ER stress, lead to the oxidation and dissociation of Trx from ASK1. This allows ASK1 to homodimerize and autophosphorylate at Threonine 845 (Thr845), leading to its activation.[3][4] Activated ASK1 then phosphorylates and activates downstream MAP2Ks (MKK3/6 and MKK4/7), which in turn phosphorylate and activate the MAPKs, p38 and JNK.[3] These kinases translocate to the nucleus and regulate transcription factors that drive the expression of pro-inflammatory and pro-fibrotic genes, ultimately leading to myofibroblast activation, excessive extracellular matrix (ECM) deposition, and tissue scarring.[6][8]
Caption: The ASK1 signaling cascade in fibrosis.
Application Notes
ASK1 inhibitors have demonstrated efficacy in various preclinical models of fibrosis, targeting key pathological processes.
Key Characteristics of Featured ASK1 Inhibitors
| Inhibitor Name | Alternate Name | IC50 | Key Features | References |
| This compound | - | 32.8 nM | Potent and orally active. | [1][2][3] |
| Selonsertib | GS-4997 | - | Highly selective, orally bioavailable. Studied in clinical trials for NASH. | [1][9] |
| GS-444217 | ASK1-IN-1 | 2.87 nM | Potent, selective, and ATP-competitive. | [1][2][4] |
Summary of Preclinical Efficacy in Fibrosis Models
| Model Type | Organ | Key Findings with ASK1 Inhibition | Quantitative Data Highlights | References |
| Bleomycin-Induced | Lung | Reduced collagen deposition, improved lung function and survival. Decreased phosphorylation of ASK1, p38, and ERK1/2. | Selonsertib (20 mg/kg) restored histological and functional parameters to near-basal levels. | [5][7] |
| Unilateral Ureteral Obstruction (UUO) | Kidney | Reduced tubulointerstitial fibrosis, inflammation, and apoptosis. Decreased expression of profibrotic genes. | GS-444217 (30 mg/kg) reduced p-p38 and p-JNK levels and expression of Ctgf, Serpine1, and Tgfb1. | [4] |
| Nlrp3 Mutant Model | Liver | Reduced liver fibrosis, cell death, and hepatic stellate cell (HSC) activation. | GS-444217 (0.2% in chow) significantly downregulated fibrogenic genes including Col1a1, Col1a2, Acta2, and Timp1. | [10][11][12] |
| Angiotensin II-Induced | Liver (in vitro) | Attenuated activation of primary human HSCs. Abolished the increase in ECM proteins (α-SMA, Col I, Col III). | Pretreatment with GS-4997 abolished Ang II-induced increases in fibrotic and inflammatory markers in LX-2 cells. | [13][14] |
| Diabetic Kidney Disease (db/db eNOS-/-) | Kidney | Halted decline in glomerular filtration rate (GFR). Reduced proteinuria and glomerulosclerosis. | GS-444217 (0.3% in chow for 8 weeks) significantly improved GFR and reduced albumin-to-creatinine ratio. | [4] |
Experimental Protocols
Protocol 1: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with an ASK1 inhibitor.
Caption: Workflow for the in vivo bleomycin-induced pulmonary fibrosis model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound (or other ASK1 inhibitor) and appropriate vehicle (e.g., DMSO, ethanol, formulated chow)
-
Anesthesia (e.g., isoflurane)
-
Oral gavage needles
-
Surgical tools for dissection
-
Reagents for histology, Western blot, and qPCR
Methodology:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Induction of Fibrosis (Day 0):
-
Anesthetize mice using isoflurane.
-
Intratracheally instill a single dose of bleomycin (e.g., 0.3 U/kg) dissolved in 50 µL of sterile saline.[5] The control (sham) group receives 50 µL of saline only.
-
-
Treatment Regimen (e.g., Therapeutic Dosing, Days 8-21):
-
On day 8, randomize bleomycin-treated mice into vehicle and treatment groups.
-
Prepare the ASK1 inhibitor solution. For example, dissolve Selonsertib in ethanol for daily oral gavage at 20 mg/kg.[5] The vehicle control group receives an equivalent volume of ethanol.
-
Administer the inhibitor or vehicle daily until the endpoint of the study (e.g., Day 22). Alternatively, inhibitors like GS-444217 can be mixed into chow (e.g., 0.2-0.3% by weight) for continuous administration.[4][10]
-
-
Endpoint Analysis (Day 22):
-
Measure lung function in anesthetized mice using a system like the FlexiVent.
-
Euthanize mice and collect lung tissues.
-
Histology: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding. Section and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Picrosirius Red for collagen deposition.
-
Biochemical Analysis: Snap-freeze the remaining lung tissue in liquid nitrogen.
-
Hydroxyproline Assay: Quantify total collagen content.
-
Western Blot: Analyze protein lysates for levels of p-ASK1 (Thr845), total ASK1, p-p38, total p38, p-JNK, and total JNK to confirm target engagement.
-
qPCR: Extract RNA to measure the gene expression of fibrotic markers such as Col1a1, Acta2 (α-SMA), and Timp1.
-
-
Protocol 2: In Vitro Hepatic Stellate Cell (HSC) Activation Model
This protocol details the use of the human hepatic stellate cell line LX-2 to model fibrosis in vitro and test the efficacy of ASK1 inhibitors.
Caption: Workflow for the in vitro hepatic stellate cell activation model.
Materials:
-
LX-2 human hepatic stellate cell line
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fibrotic inducer (e.g., Angiotensin II, Lipopolysaccharide (LPS), or TGF-β1)
-
This compound or other ASK1 inhibitor (e.g., GS-4997) dissolved in DMSO
-
Reagents for Western blot, qPCR, and immunofluorescence
Methodology:
-
Cell Culture:
-
Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.
-
-
Serum Starvation (Optional): To reduce baseline activation, serum-starve the cells (e.g., DMEM with 0.5% FBS) for 12-24 hours before treatment.
-
Treatment:
-
Prepare working solutions of the ASK1 inhibitor in culture media. The final DMSO concentration should be <0.1%.
-
Pre-treat the cells with the ASK1 inhibitor (e.g., 1 µM and 10 µM GS-4997) for 1-2 hours.[15]
-
Add the fibrotic stimulus. For example, treat cells with Angiotensin II or LPS for 24-48 hours to induce activation and ECM production.[13][15] Include appropriate controls: vehicle-only, stimulus-only, and inhibitor-only.
-
-
Endpoint Analysis:
-
Harvesting: Collect the cell culture supernatant (for secreted proteins) and lyse the cells for protein and RNA extraction.
-
Western Blot: Analyze cell lysates for expression of α-SMA, Collagen Type I, and to confirm target engagement by measuring p-ASK1 and p-p38 levels.
-
qPCR: Quantify mRNA levels of key fibrotic genes, including COL1A1, ACTA2, TIMP1, and TGFB1.
-
Immunofluorescence: Fix cells, permeabilize, and stain for α-SMA to visualize the formation of stress fibers, a hallmark of myofibroblast activation.
-
Conclusion
ASK1 is a well-validated, druggable target for the treatment of fibrotic diseases. Small molecule inhibitors such as this compound, Selonsertib, and GS-444217 effectively block the downstream signaling that drives inflammation and fibrosis. The protocols and data presented here provide a robust framework for researchers to investigate the therapeutic potential of ASK1 inhibition in relevant preclinical models of pulmonary, renal, and hepatic fibrosis. These studies are crucial for advancing our understanding of fibrosis pathogenesis and for the development of novel anti-fibrotic therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASK1 Regulates Bleomycin-induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ASK1 Regulates Bleomycin-induced Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 10. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 11. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [pubmed.ncbi.nlm.nih.gov]
- 12. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASK1 Enhances Angiotensin II-Induced Liver Fibrosis In Vitro by Mediating Endoplasmic Reticulum Stress-Dependent Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASK1 Enhances Angiotensin II-Induced Liver Fibrosis In Vitro by Mediating Endoplasmic Reticulum Stress-Dependent Exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Therapeutic Efficacy with Ask1-IN-2 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Activated by stimuli such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines, ASK1 triggers downstream signaling cascades, primarily through the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, leading to inflammation and apoptosis.[1][2][3] Its central role in these processes has made it an attractive target for therapeutic intervention in a variety of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.
Ask1-IN-2 is a potent and orally active inhibitor of ASK1 with an IC50 of 32.8 nM. While specific combination studies with this compound are not yet widely published, research on other selective ASK1 inhibitors, such as Selonsertib (GS-4997), provides a strong rationale and framework for its use in combination therapies. This document will detail the application of ASK1 inhibitors in combination with other therapeutic agents, using the synergistic interaction of an ASK1 inhibitor with a Bcl-2/Bcl-xL inhibitor to enhance cisplatin sensitivity in resistant ovarian cancer as a primary example.
Principle of Combination Therapy
The rationale for combining an ASK1 inhibitor with other anticancer agents lies in targeting multiple, often complementary, signaling pathways to enhance therapeutic efficacy and overcome drug resistance. In the context of cisplatin-resistant ovarian cancer, the combination of an ASK1 inhibitor and a Bcl-2/Bcl-xL inhibitor (ABT-737) has been shown to synergistically increase cancer cell apoptosis.[1][4][5][6] The proposed mechanism involves the induction of ROS by ABT-737, which in turn activates the ASK1-JNK signaling axis, thereby augmenting cisplatin-induced apoptosis.[1][4][7]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the synergistic effect of an ASK1 inhibitor in combination with a Bcl-2/Bcl-xL inhibitor and cisplatin.
References
- 1. ABT‑737 increases cisplatin sensitivity through the ROS‑ASK1‑JNK MAPK signaling axis in human ovarian cancer cisplatin‑resistant A2780/DDP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. ABT‑737 increases cisplatin sensitivity through the ROS‑ASK1‑JNK MAPK signaling axis in human ovarian cancer cisplatin‑resistant A2780/DDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ask1-IN-2 solubility issues and solutions
Welcome to the technical support resource for Ask1-IN-2, a potent and orally active inhibitor of apoptosis signal-regulating kinase 1 (ASK1). This guide provides detailed information on solubility, solution preparation, and troubleshooting for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It is practically insoluble in water and ethanol.[2][5] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2][5]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is quite high, with different suppliers reporting slightly different values. Generally, it is soluble at concentrations of 73 mg/mL (200.34 mM) or higher.[1][2][3][4] Please refer to the solubility data table below for more details.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound, you can try the following methods to aid dissolution:
-
Sonication: Use an ultrasonic bath to sonicate the solution.[3][4]
-
Gentle Warming: Gently warm the solution to 37°C.[4]
-
Vortexing: Vortex the solution thoroughly.[2]
Ensure you are using fresh, high-purity DMSO, as absorbed moisture can negatively impact solubility.[2][5]
Q4: My this compound precipitates when I dilute my DMSO stock solution in aqueous media for cell culture. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock in aqueous buffers or cell culture media is a common issue for hydrophobic compounds. To minimize this:
-
Use a higher concentration DMSO stock: This allows for a smaller volume of DMSO to be added to the aqueous solution, keeping the final DMSO concentration low (typically below 0.5%).
-
Add the DMSO stock to the aqueous solution while vortexing: This rapid mixing can help to disperse the compound before it has a chance to precipitate.
-
Prepare an intermediate dilution: In some cases, a stepwise dilution in a solvent system that is miscible with both DMSO and water can be beneficial, although this needs to be optimized for your specific experimental setup.
Q5: How should I prepare this compound for in vivo studies?
A5: For oral administration (p.o.) in animal models, this compound can be formulated as a suspension. A common vehicle is a solution of carboxymethylcellulose sodium (CMC-Na).[2] For example, a homogeneous suspension can be prepared by mixing the compound in a CMC-Na solution.[2] Another suggested vehicle for oral administration is corn oil.[6] For intravenous administration (i.v.), the formulation would need to be carefully optimized to ensure solubility and biocompatibility.
Q6: How should I store this compound powder and stock solutions?
A6:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1][3]
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[2][4] Store these aliquots at -80°C for up to 6 months to a year, or at -20°C for up to 1 month.[1][2][4][6]
Solubility Data
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |
| DMSO | ≥ 200 | Not specified | [1] |
| DMSO | 73 | 200.34 | [2][5] |
| DMSO | 249 | 683.35 | [3] |
| DMSO | 250 | 686.10 | [4] |
| Water | Insoluble | Insoluble | [2][5] |
| Ethanol | Insoluble | Insoluble | [2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder (Molecular Weight: 364.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.64 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for a few minutes or gently warm it to 37°C.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Determine the final concentration needed for your experiment. For example, to achieve a final concentration of 10 µM in 10 mL of cell culture medium.
-
While vortexing the cell culture medium, add the required volume of the DMSO stock solution. In this example, you would add 10 µL of the 10 mM stock to 10 mL of medium.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Use the prepared working solution immediately. Do not store aqueous working solutions.
Visual Guides
ASK1 Signaling Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[7] It is activated by various cellular stresses, such as oxidative stress, and subsequently activates downstream kinases like p38 and JNK, leading to cellular responses including apoptosis.[7][8][9]
Caption: Simplified ASK1 signaling pathway under cellular stress.
Experimental Workflow for this compound Dissolution
The following diagram outlines the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for dissolving this compound and preparing solutions.
Troubleshooting Logic for Solubility Issues
This diagram provides a decision-making tree for addressing common solubility problems with this compound.
Caption: Troubleshooting decision tree for this compound solubility.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disulfide Bond-mediated Multimerization of Ask1 and Its Reduction by Thioredoxin-1 Regulate H2O2-induced c-Jun NH2-terminal Kinase Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASK1 Antibody | Cell Signaling Technology [cellsignal.com]
Ask1-IN-2 stability in cell culture media
Welcome to the technical support center for Ask1-IN-2. This resource provides troubleshooting guidance and frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO. Various suppliers report solubility in DMSO at concentrations ranging from 73 mg/mL to 250 mg/mL.[1][2][3][4] It is practically insoluble in water and ethanol.[2] For optimal results, use fresh, anhydrous DMSO to prepare your stock solution, as moisture can reduce solubility.[2]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability of this compound.
-
In Solvent (DMSO): For long-term storage, aliquot your stock solution and store it at -80°C for up to one year.[2][3] For short-term storage, -20°C is suitable for up to one month.[1][2] It is important to avoid repeated freeze-thaw cycles.[2][4]
Q3: My this compound precipitated in the cell culture medium. What should I do?
A3: Precipitation in aqueous solutions like cell culture media is a common issue due to the low water solubility of this compound. Here are some steps to troubleshoot this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and compatible with your cell line.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in pre-warmed medium. Add the inhibitor to the medium dropwise while gently vortexing.
-
Sonication: If precipitation persists, brief sonication of the final working solution might help to redissolve the compound.[3]
-
Lower the Final Concentration: If the above steps do not resolve the issue, you may need to use a lower final concentration of this compound in your experiment.
Q4: I am observing inconsistent results with this compound. What could be the cause?
A4: Inconsistent results can stem from several factors related to the stability of this compound in your experimental setup.
-
Stock Solution Stability: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Stability in Media: The stability of this compound in cell culture media over time is not well-documented. The compound may degrade during prolonged incubation periods. Consider performing a time-course experiment to assess its stability in your specific medium.
-
Media Components: Components in your cell culture medium, such as serum proteins, could potentially interact with and affect the activity of the inhibitor.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 364.38 g/mol | [1][2][3] |
| IC50 (ASK1) | 32.8 nM | [1][2][3][4][5] |
| Solubility in DMSO | ≥ 73 mg/mL (200.34 mM) | [1][2] |
| 249 mg/mL (683.35 mM) | [3] | |
| 250 mg/mL (686.10 mM) | [4] | |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Storage (Powder) | -20°C for 3 years | [1][2][3] |
| Storage (in Solvent) | -80°C for 1 year; -20°C for 1 month | [1][2][3] |
| In Vivo Half-Life (Rats) | 1.45 h (1 mg/kg, i.v.) | [3][4][5] |
| 2.31 h (10 mg/kg, p.o.) | [3][4][5] |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium.
Objective: To determine the half-life of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Dilute the 10 mM stock solution in your pre-warmed cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Time Points: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C incubator. The t=0 sample should be processed immediately.
-
Sample Collection: At each time point, remove the corresponding tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried pellet in a known volume of mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable mobile phase gradient to achieve good separation of the this compound peak.
-
Monitor the elution profile at an appropriate UV wavelength.
-
-
Data Analysis:
-
Determine the peak area of this compound for each time point.
-
Normalize the peak areas to the t=0 time point.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t1/2) of this compound in your cell culture medium from the degradation curve.
-
Visualizations
Caption: ASK1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
Technical Support Center: Ask1-IN-2 In Vivo Applications
Welcome to the technical support center for Ask1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo use of this compound, with a specific focus on preventing and troubleshooting compound precipitation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in vivo experiments with this compound, presented in a question-and-answer format.
Q1: What is this compound and why is precipitation a concern for in vivo studies?
This compound is a potent and orally active small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component in stress-induced signaling pathways.[1][2][3][4] Like many kinase inhibitors, this compound is a lipophilic molecule with poor solubility in aqueous solutions.[2] When a concentrated stock solution (typically in DMSO) is diluted into an aqueous physiological environment, such as the bloodstream or interstitial fluid, the compound's solubility can decrease dramatically, leading to precipitation. This in vivo precipitation is a primary cause of low or variable bioavailability, which can result in inconsistent experimental outcomes and reduced efficacy.[5]
Q2: My experiment yielded inconsistent results. How can I determine if this compound precipitated?
In vivo precipitation can be challenging to confirm directly, but several signs may indicate it as a potential cause for inconsistent data:
-
Low or Variable Efficacy: The most common sign is a lack of expected biological effect or high variability between subjects treated with the same dose.
-
Non-linear Pharmacokinetics: Difficulty in achieving dose-proportional exposure in pharmacokinetic (PK) studies can suggest absorption issues related to precipitation.[6]
-
Visual Observation: For subcutaneous or intraperitoneal injections, you may observe a visible depot or precipitate at the injection site during post-mortem analysis.
-
Formulation Instability: Your dosing formulation may show visible particulates, cloudiness, or crystallization before or during administration.
A recommended first step is to perform an in vitro precipitation assessment as detailed in the protocols section.
Q3: What are the recommended starting formulations for in vivo studies with this compound?
The choice of formulation is critical and depends on the route of administration. Based on available data and common practices for poorly soluble compounds, here are recommended starting points.
For Oral Administration (P.O.): A homogeneous suspension is often the most robust approach for oral delivery of insoluble compounds.[2]
-
Recommended Vehicle: 0.5% to 1% Carboxymethylcellulose sodium (CMC-Na) in water.
-
Rationale: This vehicle creates a uniform suspension, ensuring consistent dosing. A supplier datasheet specifically suggests a homogeneous suspension in CMC-Na at concentrations of 5 mg/mL or higher for this compound.[2]
For Parenteral Administration (I.V., I.P.): Parenteral routes require the compound to be in solution, which is more challenging and carries a higher risk of precipitation.
-
Recommended Vehicle: A co-solvent system is typically required. A common starting formulation is:
-
5-10% DMSO
-
30-40% PEG400
-
5-10% Tween 80 (or Kolliphor EL)
-
Quantum satis (q.s.) with saline or PBS
-
-
Rationale: This combination of a primary solvent (DMSO), a co-solvent (PEG400), and a surfactant (Tween 80) can help maintain solubility upon injection by creating micelles that encapsulate the drug.[6][7] It is critical to minimize the final DMSO concentration and to inject slowly for intravenous administration.
Q4: I am observing precipitate in my DMSO stock solution. What should I do?
-
Ensure Anhydrous Solvent: this compound's solubility in DMSO can be reduced by moisture.[2] Use fresh, high-quality, anhydrous DMSO for preparing your stock solution.
-
Use Sonication: The compound's solubility in DMSO is high (up to 250 mg/mL), but it may require sonication or gentle warming (to 37°C) to fully dissolve.[1][4]
-
Proper Storage: Store stock solutions in aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months) to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.[1][2][3]
Q5: How can I systematically troubleshoot and optimize my formulation to prevent precipitation?
If you suspect precipitation, a logical, stepwise approach is necessary. The following workflow provides a guide for optimizing your formulation.
-
In Vitro Stability Check: Before any animal experiment, test your final formulation by diluting it in a relevant buffer (e.g., PBS, pH 7.4) at a 1:10 or 1:20 ratio to simulate injection. Observe for any cloudiness or precipitate over 30-60 minutes.
-
Adjust Vehicle Composition: If precipitation occurs, modify your vehicle. Adding or increasing the concentration of a surfactant (like Tween 80 or Pluronic F127) can significantly inhibit drug precipitation by forming more stable micelles.[5]
-
Consider Administration Route: Intravenous (IV) injection is the least forgiving route due to rapid dilution in blood.[8] If scientifically justifiable, consider switching to intraperitoneal (IP), subcutaneous (SC), or oral (PO) administration, which can be more tolerant of less-than-perfect formulations.
-
Review Dosing Procedure: For IV administration, a slow injection rate is crucial to allow for rapid mixing and dilution in the bloodstream, minimizing localized high concentrations that can trigger precipitation. For suspensions, ensure the formulation is vortexed immediately before drawing it into the syringe to guarantee homogeneity.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 364.38 g/mol | [2] |
| IC₅₀ (ASK1) | 32.8 nM | [1][2][3][4] |
| Solubility (DMSO) | 73 - 250 mg/mL (may require sonication) | [1][2][4] |
| Solubility (Water) | Insoluble | [2] |
| Solubility (Ethanol) | Insoluble | [2] |
| Oral Bioavailability (Rat) | 62.2% (at 10 mg/kg) | [1][3] |
| Half-life (T₁/₂, Rat) | 1.45 h (IV); 2.31 h (PO) | [1][3] |
Table 2: Recommended Starting Formulations for In Vivo Studies
| Formulation Vehicle | Route | Concentration | Pros | Cons |
| 0.5% CMC-Na in Water | P.O. | Up to 25 mg/kg | Simple to prepare; Good for insoluble compounds; Data available for this compound.[1][2] | Not suitable for parenteral routes; Requires constant mixing. |
| 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline | I.V., I.P. | < 5 mg/kg | Achieves a solution for injection; Standard for discovery studies. | High risk of precipitation upon injection ; Requires careful preparation and slow IV push. |
| 20% Captisol® (SBE-β-CD) in Water | I.V., I.P., S.C. | Dependent on compound | Can significantly increase aqueous solubility; Reduces precipitation risk.[6] | Requires specific excipient; May alter PK profile. |
ASK1 Signaling Pathway Overview
This compound exerts its effect by inhibiting the ASK1 signaling cascade. Under cellular stress conditions, such as the presence of Reactive Oxygen Species (ROS) or Tumor Necrosis Factor-alpha (TNF-α), the inhibitory protein Thioredoxin (Trx) dissociates from ASK1.[9][10] This allows ASK1 to become activated through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream MAP2Ks: MKK4/7 and MKK3/6.[11][12] These kinases, in turn, activate the MAP kinases JNK and p38, respectively.[10][13] The sustained activation of the JNK and p38 pathways is a critical driver of cellular responses including inflammation, apoptosis, and fibrosis, which are implicated in a wide range of diseases.[10][11][14]
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. WO2018222922A1 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 8. Using Inhibitors In Vivo [sigmaaldrich.com]
- 9. ASK1 - Wikipedia [en.wikipedia.org]
- 10. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Ask1-IN-2
Welcome to the technical support center for Ask1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes when using this potent and orally active inhibitor of apoptosis signal-regulating kinase 1 (ASK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of apoptosis signal-regulating kinase 1 (ASK1), with an IC50 of 32.8 nM.[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various cellular stresses like oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[2][3] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2][4] These pathways are crucial in mediating cellular responses such as apoptosis, inflammation, and differentiation.[3][4] this compound functions by inhibiting the autophosphorylation and activation of ASK1, thereby blocking these downstream signaling events.[2]
Q2: What are the common cellular stressors that activate the ASK1 pathway?
A2: The ASK1 pathway is activated by a wide range of cellular stressors, including:
-
Oxidative stress: Reactive oxygen species (ROS) are potent activators.[4][5]
-
Pro-inflammatory cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS).[2][3][4]
-
DNA damage-inducing agents. [4]
Q3: In which disease models has ASK1 inhibition shown potential?
A3: Inhibition of ASK1 is being explored as a therapeutic strategy in a variety of diseases characterized by stress-induced apoptosis and inflammation. These include:
-
Chronic kidney disease (CKD)[2]
-
Cardiovascular diseases, such as myocardial ischemia-reperfusion injury[2][7]
-
Metabolic disorders like diabetes and nonalcoholic steatohepatitis (NASH)[2][8]
-
Inflammatory diseases[4]
Troubleshooting Guides
Here we address specific unexpected results that researchers may encounter during their experiments with this compound.
Issue 1: this compound inhibits JNK phosphorylation as expected, but has no effect on p38 phosphorylation.
Possible Cause: This is a documented cell-type-specific and stimulus-specific response. In some cellular contexts, the ASK1 signaling pathway may preferentially signal through the JNK pathway, with p38 activation being regulated by an ASK1-independent mechanism. For example, in human microvascular endothelial cells (HMVECs) stimulated with LPS, ASK1 inhibition was shown to impair JNK phosphorylation but had no effect on p38 activity.[9][10]
Troubleshooting Steps:
-
Confirm Pathway Specificity: Verify the signaling cascade in your specific experimental model. It is possible that under your conditions, p38 activation is not downstream of ASK1.
-
Use Positive Controls: Employ a known activator of the ASK1-p38 axis in your cell type to ensure the pathway is functional.
-
Investigate Alternative Pathways: Consider that the stimulus you are using may activate p38 through a different MAP3K.
Experimental Protocol: Western Blot for Phosphorylated JNK and p38
-
Cell Lysis: After treatment with this compound and your stimulus, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
| Treatment Group | Phospho-JNK (Normalized) | Phospho-p38 (Normalized) |
| Vehicle Control | 1.0 | 1.0 |
| Stimulus Only | 5.2 | 4.8 |
| Stimulus + this compound (1 µM) | 1.5 | 4.7 |
| Stimulus + this compound (10 µM) | 0.8 | 4.6 |
Table 1: Example data showing selective inhibition of JNK phosphorylation.
Signaling Pathway Diagram:
Caption: Simplified ASK1 signaling cascade.
Issue 2: Unexpected increase in a biological marker or phenotype upon this compound treatment, especially in combination with other drugs.
Possible Cause: ASK1 may have "house-keeping" or protective functions in certain contexts. Inhibiting ASK1 could therefore lead to unforeseen consequences, particularly when other cellular pathways are also being modulated. A study involving the combination of an ASK1 inhibitor (selonsertib) with an SGLT2 inhibitor in a diabetic mouse model reported a surprising 30% increase in kidney weight, which was correlated with an upregulation of the tubular injury marker KIM-1.[8] This suggests that under certain conditions of cellular stress (e.g., hyperglycemia combined with SGLT2 inhibition), ASK1 plays a role in limiting cellular stress and growth.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response curve for this compound alone and in combination with the other drug to identify if the effect is dose-dependent. A study noted that a 1 µM concentration of an ASK1 inhibitor showed a higher level of inhibition of IL-6 production compared to 10 µM, suggesting potential off-target effects at higher concentrations.[9]
-
Evaluate Multiple Endpoints: Assess a broader range of markers for cellular stress, injury, and proliferation to get a more complete picture of the cellular response.
-
Consider the Experimental Model: The unexpected effect may be specific to the in vivo model or the specific combination of stressors and inhibitors being used.
Experimental Workflow Diagram:
Caption: Workflow for a combination drug study.
Data Presentation:
| Treatment Group | Kidney Weight (g) | Plasma KIM-1 (ng/mL) |
| Vehicle | 0.25 ± 0.02 | 1.2 ± 0.3 |
| This compound | 0.26 ± 0.03 | 1.3 ± 0.4 |
| SGLT2i | 0.28 ± 0.02 | 2.5 ± 0.6 |
| This compound + SGLT2i | 0.36 ± 0.04 | 8.9 ± 1.5 |
Table 2: Example data showing an unexpected increase in kidney weight and KIM-1.
Issue 3: Lack of expected apoptotic effect of this compound in a cancer cell line.
Possible Cause: The role of the ASK1 pathway is highly context-dependent. While it is often associated with promoting apoptosis, in some cell types and conditions, it can mediate signals for cell survival and differentiation.[11] For example, in PC12 cells, activation of ASK1 was shown to induce neuronal differentiation and survival in serum-starved conditions.[11] Therefore, inhibiting ASK1 in a particular cancer cell line might not induce apoptosis if the pathway is not the primary driver of cell death or if it plays a pro-survival role in that context.
Troubleshooting Steps:
-
Confirm ASK1 Expression and Activity: Ensure that your cancer cell line expresses ASK1 and that the pathway is activated by your chosen stimulus.
-
Assess Multiple Hallmarks of Apoptosis: Use multiple assays to measure apoptosis, such as caspase-3/7 activity, TUNEL staining, and Annexin V/PI staining, to confirm the lack of an apoptotic response.
-
Investigate Alternative Cell Death Pathways: The cancer cells may be reliant on other survival pathways, and inhibiting ASK1 alone may not be sufficient to induce cell death.
Logical Relationship Diagram:
Caption: Context-dependent outcomes of ASK1 signaling.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluence during the experiment.
-
Treatment: Treat cells with this compound and/or your apoptotic stimulus for the desired time.
-
Assay Reagent: Add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD peptide) to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a plate reader.
Data Presentation:
| Treatment Group | Caspase-3/7 Activity (RLU) |
| Vehicle Control | 1,500 ± 250 |
| Apoptotic Stimulus | 25,000 ± 3,000 |
| This compound | 1,600 ± 300 |
| Apoptotic Stimulus + this compound | 24,500 ± 2,800 |
Table 3: Example data showing no effect of this compound on apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are ASK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Apoptosis Signal–Regulating Kinase 1 Reduces Myocardial Ischemia–Reperfusion Injury in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASK1 limits kidney glucose reabsorption, growth, and mid-late proximal tubule KIM-1 induction when diabetes and Western diet are combined with SGLT2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis signal-regulating kinase 1 (ASK1) inhibition reduces endothelial cytokine production without improving permeability after toll-like receptor 4 (TLR4) challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis signal-regulating kinase 1 (ASK1) induces neuronal differentiation and survival of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ask1-IN-2
Welcome to the technical support center for Ask1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2][3] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is activated by various cellular stresses such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[4][5] Upon activation, ASK1 triggers a downstream cascade involving JNK and p38 MAP kinases, leading to cellular responses like apoptosis and inflammation.[4][5] this compound exerts its effect by binding to ASK1 and inhibiting its kinase activity, thereby blocking the downstream signaling events.
Q2: What is the IC50 of this compound for ASK1 kinase inhibition?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for ASK1 kinase is 32.8 nM.[1][2][3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]
Q4: In which cell lines has this compound shown activity?
A4: While specific cytotoxicity data for this compound across a wide range of cell lines is not extensively published in the readily available literature, its target, ASK1, is implicated in the cellular stress responses of various cancer cell lines, including but not limited to lung (e.g., A549), breast (e.g., MCF-7), liver (e.g., HepG2), and cervical (e.g., HeLa) cancer cells. Therefore, this compound is expected to modulate ASK1 signaling in these and other cell lines where the pathway is active.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound in cell culture experiments.
Problem 1: Inconsistent or lack of expected biological effect.
-
Possible Cause 1: Incorrect concentration.
-
Solution: Verify the calculations for your working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Compound degradation.
-
Possible Cause 3: Low ASK1 expression or pathway activity in the chosen cell line.
-
Solution: Confirm the expression of ASK1 in your cell line of interest using techniques like western blotting or qPCR. You can also stimulate the ASK1 pathway with an appropriate stressor (e.g., H₂O₂, TNF-α) to ensure the pathway is active and responsive.
-
-
Possible Cause 4: Cell culture variability.
-
Solution: Maintain consistent cell culture conditions, including cell passage number, confluence, and media composition. Mycoplasma contamination can also alter cellular responses, so regular testing is recommended.
-
Problem 2: High background or off-target effects observed.
-
Possible Cause 1: High concentration of this compound.
-
Solution: While this compound is a potent inhibitor, high concentrations may lead to off-target effects.[6] It is crucial to use the lowest effective concentration determined from your dose-response studies.
-
-
Possible Cause 2: Non-specific binding.
-
Solution: To minimize non-specific binding, ensure proper washing steps in your assays. The use of appropriate controls, such as a vehicle-only control (DMSO), is essential to differentiate the specific effects of this compound.
-
-
Possible Cause 3: Retroactivity in signaling pathways.
-
Solution: Inhibition of a kinase can sometimes lead to the activation of linked pathways through a phenomenon known as retroactivity.[7] Consider investigating the activity of upstream and parallel signaling pathways to understand the full cellular response to ASK1 inhibition.
-
Problem 3: Compound precipitation in cell culture medium.
-
Possible Cause 1: Poor solubility in aqueous media.
-
Solution: this compound is highly soluble in DMSO but has limited solubility in aqueous solutions.[1] When preparing your working solution, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid both solvent toxicity and compound precipitation. Prepare fresh dilutions and visually inspect for any precipitates before adding to the cells.
-
Data Presentation
Table 1: Illustrative Cytotoxic Activity of this compound in Various Cancer Cell Lines
The following table presents hypothetical IC50 values for the cytotoxic effect of this compound on several common cancer cell lines after a 48-hour treatment period, as determined by an MTT assay. These values are for illustrative purposes to guide experimental design. Actual values may vary depending on experimental conditions.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 22.5 |
| HepG2 | Liver Cancer | 18.7 |
| MCF-7 | Breast Cancer | 28.1 |
Note: This data is representative and should be confirmed by independent experiments in your laboratory.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
2. Apoptosis Detection using Annexin V Staining
This protocol allows for the detection of apoptosis through the identification of phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Mandatory Visualizations
Caption: ASK1 signaling cascade and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound toxicity.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 2 from Therapeutic targets in the ASK1-dependent stress signaling pathways | Semantic Scholar [semanticscholar.org]
- 6. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ask1-IN-2 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Ask1-IN-2 western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and orally active inhibitor of Apoptosis signal-regulating kinase 1 (ASK1).[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis. This compound functions by inhibiting the kinase activity of ASK1, thereby blocking downstream signaling to p38 MAPK and c-Jun N-terminal kinase (JNK).[3][4] It has an in vitro IC50 (half maximal inhibitory concentration) of 32.8 nM.[1][2]
Q2: I am not seeing a signal for phospho-ASK1 after treating my cells with a known activator. What could be wrong?
There are several potential reasons for the absence of a phospho-ASK1 signal:
-
Suboptimal Cell Lysis: The phosphorylation state of ASK1 can be transient. It is crucial to use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation during sample preparation.[5][6][7]
-
Inefficient Protein Extraction: Ensure your lysis buffer is appropriate for your cell type and that you are using a sufficient volume to completely lyse the cells.
-
Low Protein Concentration: The expression of ASK1 may be low in your cell type. Ensure you are loading a sufficient amount of total protein on the gel.
-
Antibody Issues: The primary antibody may not be sensitive enough, or the dilution may be incorrect. Always refer to the manufacturer's datasheet for the recommended antibody dilution.
-
Ineffective Activator Treatment: The concentration or duration of the activator treatment may be suboptimal for inducing detectable ASK1 phosphorylation.
Q3: My western blot for total ASK1 shows multiple bands. What does this mean?
The presence of multiple bands for total ASK1 could be due to:
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Optimizing antibody concentrations and blocking conditions can help reduce non-specific binding.
-
Protein Degradation: Proteases released during cell lysis can degrade ASK1, resulting in lower molecular weight bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.
-
Post-Translational Modifications: ASK1 can undergo various post-translational modifications other than phosphorylation, which may affect its migration on the gel.
-
Splice Variants: Different isoforms of ASK1 may exist in your cell line.
Q4: How do I determine the optimal concentration and treatment time for this compound in my cell line?
The optimal concentration and treatment time for this compound should be determined empirically for each cell line and experimental condition. A good starting point is to perform a dose-response experiment with a range of concentrations around the known IC50 of 32.8 nM. A time-course experiment should also be conducted to determine the optimal duration of treatment. It is recommended to perform a cell viability assay to ensure that the chosen concentrations of this compound are not causing significant cell death.[8]
Q5: What is the best lysis buffer to use for preserving ASK1 phosphorylation?
A modified RIPA buffer is often a good choice for lysing cells for phospho-protein analysis. It is critical to supplement the lysis buffer with a cocktail of phosphatase inhibitors to prevent the removal of phosphate groups from ASK1.[5][6][7] Commercial phosphatase inhibitor cocktails are readily available.
Troubleshooting Guide
This guide addresses common issues encountered during this compound western blotting experiments.
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Low abundance of target protein. | Increase the amount of protein loaded onto the gel. | |
| Inactive primary or secondary antibody. | Use a fresh aliquot of antibody and ensure it has been stored correctly. Titrate the antibody concentration. | |
| Insufficient exposure time. | Increase the exposure time during signal detection. | |
| High Background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[7] |
| Antibody concentration too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-Specific Bands | Primary antibody is not specific enough. | Try a different primary antibody from a reputable supplier. |
| Antibody concentration is too high. | Titrate the primary antibody to find the optimal concentration. | |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples cold. | |
| Uneven or "Smiling" Bands | Gel polymerization issues. | Ensure the gel is prepared correctly and allowed to polymerize completely. |
| High voltage during electrophoresis. | Run the gel at a lower voltage for a longer period. | |
| Uneven heat distribution during transfer. | Ensure the transfer apparatus is properly cooled. |
Experimental Protocols
Cell Lysis Protocol for Phosphorylated ASK1
This protocol is a general guideline and may require optimization for your specific cell line.
-
Preparation: Prepare a lysis buffer containing phosphatase and protease inhibitors immediately before use. A recommended buffer is a modified RIPA buffer. Keep all reagents and samples on ice throughout the procedure.
-
Cell Washing: Wash cell monolayers twice with ice-cold PBS.
-
Lysis: Add the prepared lysis buffer to the cells and scrape them from the dish.
-
Incubation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
This compound Treatment Protocol (General)
-
Cell Seeding: Plate your cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[2]
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a fixed time (e.g., 1-2 hours) to determine the optimal inhibitory concentration.
-
Time-Course: Treat cells with the optimal concentration of this compound for various durations (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal treatment time.
-
Stimulation (if applicable): After the inhibitor pre-treatment, you may want to stimulate the cells with a known ASK1 activator to assess the inhibitory effect of this compound on ASK1 phosphorylation.
-
Cell Lysis: Following treatment, proceed with the cell lysis protocol described above to prepare protein extracts for western blot analysis.
Western Blot Protocol for p-ASK1 and Total ASK1
-
Protein Quantification and Sample Preparation: Normalize all protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-ASK1 or anti-total ASK1) at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing (Optional): To detect total ASK1 on the same membrane after probing for p-ASK1, the membrane can be stripped of the first set of antibodies and then reprobed with the total ASK1 antibody. Several commercial stripping buffers and protocols are available.[9][10][11][12]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 32.8 nM | [1][2] |
| Recommended Primary Antibody Dilution (Total ASK1) | 1:1000 - 1:2000 | Varies by manufacturer, check datasheet. |
| Recommended Primary Antibody Dilution (p-ASK1) | 1:500 - 1:1000 | Varies by manufacturer, check datasheet. |
| Recommended Protein Load per Lane | 20-50 µg of total cell lysate | General recommendation, may need optimization. |
Visualizations
Caption: ASK1 Signaling Pathway and the point of inhibition by this compound.
Caption: A typical workflow for a western blot experiment.
Caption: A decision tree for troubleshooting common western blot issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 11. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 12. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Improving Ask1-IN-2 Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of Ask1-IN-2. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Understanding the ASK1 Signaling Pathway
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key enzyme in the mitogen-activated protein kinase (MAPK) pathway.[1][2] It is activated by a variety of cellular stressors, including oxidative stress (e.g., reactive oxygen species, ROS), endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[1][3][4] Under normal conditions, ASK1 is kept in an inactive state by the inhibitory protein thioredoxin (Trx).[2][4] Upon stress, Trx dissociates, allowing ASK1 to activate and trigger a downstream cascade involving the phosphorylation of MKK3/6 and MKK4/7, which in turn activate the p38 and c-Jun N-terminal kinase (JNK) pathways, respectively.[1][3][5] This signaling cascade is pivotal in cellular responses such as apoptosis, inflammation, and fibrosis.[1][3][4]
Caption: The ASK1 signaling cascade from stress stimuli to cellular response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and orally active small-molecule inhibitor of apoptosis signal-regulating kinase 1 (ASK1).[6][7][8] It functions by directly targeting ASK1, exhibiting a half-maximal inhibitory concentration (IC50) of 32.8 nM.[6][7][9] By inhibiting ASK1, it blocks the downstream activation of the p38 and JNK signaling pathways, which are implicated in inflammation, apoptosis, and fibrosis.[7][10]
Q2: What are the known pharmacokinetic (PK) properties of this compound?
Pharmacokinetic studies in rats have demonstrated that this compound has good oral bioavailability and a moderate half-life.[7][8][10] These properties make it suitable for in vivo experimental setups requiring oral administration.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
| Dose | 1 mg/kg | 10 mg/kg | [7][8][10] |
| Clearance (CL) | 1.38 L/h/kg | - | [7][8][10] |
| Half-life (T½) | 1.45 hours | 2.31 hours | [7][8][10] |
| Oral Exposure (AUClast) | - | 4517 h*ng/mL | [7][8][10] |
| Oral Bioavailability (F) | - | 62.2% | [7][8][10] |
Q3: What is a recommended starting dose and formulation for in vivo studies?
Based on preclinical models, a daily oral dose of 25 mg/kg has been shown to be effective in a dextran sulphate sodium (DSS)-induced mouse model of ulcerative colitis.[7][8][10] This dose effectively blocked the ASK1-p38/JNK signaling pathway in colon tissues.[7][10]
For formulation, this compound is poorly soluble in water but can be prepared as a homogeneous suspension for oral gavage.[6] A common vehicle is an aqueous solution of Carboxymethylcellulose sodium (CMC-Na).[6]
Q4: How should I prepare this compound for oral administration?
Due to its low aqueous solubility, proper formulation is critical for achieving desired exposure and efficacy. Here are two suggested methods:
-
Method 1 (CMC-Na Suspension): For a 5 mg/mL suspension, add 5 mg of this compound powder to 1 mL of a suitable concentration of CMC-Na solution (e.g., 0.5% w/v in sterile water). Mix thoroughly using a vortex and/or sonication until a homogeneous suspension is achieved.[6]
-
Method 2 (Co-solvent System): For a 2.5 mg/mL solution, first prepare a 25 mg/mL stock solution in 100% DMSO. For 1 mL of final formulation, add 100 µL of the DMSO stock to 400 µL of PEG300. Mix well. Add 50 µL of Tween-80, mix, and then add 450 µL of saline to reach the final volume.[11]
Always prepare formulations fresh daily and ensure the suspension is uniform before each administration.
Troubleshooting Guide
Q: My in vivo experiment with this compound shows poor or inconsistent efficacy. What are the likely causes and how can I troubleshoot?
A: Inconsistent efficacy in vivo can stem from several factors related to the compound's properties and the experimental setup. Follow this guide to identify and resolve the issue.
References
- 1. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
Ask1-IN-2 batch-to-batch variability
Welcome to the technical support center for ASK1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and ensuring the consistent and effective use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2][3] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular stress responses, including inflammation and apoptosis.[4][5] this compound exerts its effect by inhibiting the autophosphorylation and activation of ASK1, which in turn blocks downstream signaling cascades involving p38 and JNK MAP kinases.[4]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in preclinical research to investigate the role of the ASK1 signaling pathway in various disease models. A notable application is in the study of ulcerative colitis.[1][2] It has been shown to ameliorate symptoms in mouse models of the disease by blocking the ASK1-p38/JNK signaling pathways and reducing inflammatory cytokine levels.[1][2]
Q3: How should I store and handle this compound?
A3: For long-term storage of the powder form, it is recommended to store it at -20°C for up to 3 years.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[3] For short-term storage of solutions, -20°C for one month is acceptable.[2][3]
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?
A4: Batch-to-batch variability is a known challenge in the use of small molecule inhibitors and can stem from several factors, including differences in purity, the presence of impurities or residual solvents, and variations in crystalline form which can affect solubility. The following sections provide detailed troubleshooting guides to address this issue.
Troubleshooting Guide: Batch-to-Batch Variability
Inconsistent experimental outcomes when using different lots of this compound can be a significant source of frustration and can compromise the reliability of your research. This guide provides a systematic approach to identifying and mitigating issues arising from batch-to-batch variability.
Issue 1: Variable Potency (IC50) in In Vitro Kinase Assays
You may observe that different batches of this compound exhibit different IC50 values in your kinase assays.
Possible Causes:
-
Purity Differences: The actual concentration of the active compound may vary between batches.
-
Presence of Inhibitory Impurities: Some impurities may also inhibit ASK1 or other kinases in your assay.
-
Assay Conditions: Minor variations in assay conditions (e.g., ATP concentration, enzyme concentration) can amplify small differences between batches.[6]
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each batch. Pay close attention to the purity determination method (e.g., HPLC, NMR) and the reported purity value.
-
Perform Dose-Response Curves: Run a full dose-response curve for each new batch to determine the IC50. Do not assume the same potency as a previous batch.
-
Standardize Assay Conditions: Ensure that your kinase assay protocols are highly standardized, particularly the concentrations of ATP and the ASK1 enzyme.[6]
-
Independent Purity Assessment: If significant discrepancies persist, consider an independent analysis of the compound's purity and identity.
Issue 2: Inconsistent Solubility and Precipitation in Cell Culture Media
You may find that some batches of this compound are more difficult to dissolve or precipitate out of solution at the desired concentration.
Possible Causes:
-
Different Salt Forms or Crystalline Structures: The manufacturing process can sometimes result in different solid-state forms of the compound, which can have different solubility profiles.
-
Residual Solvents: The presence of different residual solvents from the synthesis can affect how the compound dissolves.
-
Improper Dissolution Technique: Incomplete initial dissolution in the stock solvent (e.g., DMSO) can lead to precipitation when diluted in aqueous media.
Troubleshooting Steps:
-
Follow Recommended Solubilization Protocol: For preparing stock solutions in DMSO, warming the solution to 37°C and using an ultrasonic bath can aid dissolution.[2]
-
Fresh DMSO: Use fresh, anhydrous DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[3]
-
Test Solubility: Before a critical experiment, perform a small-scale solubility test with the new batch in your specific cell culture medium.
-
Filter Sterilization: After dilution in your final medium, consider sterile filtering the solution to remove any micro-precipitates.
Issue 3: Discrepancies in In Vivo Efficacy
You may observe that a new batch of this compound does not replicate the in vivo efficacy seen with a previous batch in your animal models.
Possible Causes:
-
Pharmacokinetic Variability: Differences in the physical properties of the compound between batches can lead to altered absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Formulation Issues: The method of preparing the dosing formulation can significantly impact the bioavailability of the compound.
-
Compound Degradation: Improper storage or handling of the compound or formulation can lead to degradation of the active ingredient.
Troubleshooting Steps:
-
Standardize Formulation Preparation: Use a consistent and well-documented protocol for preparing your in vivo dosing formulation. For oral administration, a homogenous suspension in a vehicle like CMC-Na may be appropriate.[3]
-
Analytical Verification of Formulation: If possible, analyze the concentration and stability of this compound in your final dosing formulation before administration.
-
Pharmacokinetic Pilot Study: For critical in vivo studies with a new batch, consider conducting a small-scale pharmacokinetic study to ensure that the compound is achieving the expected exposure levels.
-
Review In Vivo Data: The provided data indicates that at 25 mg/kg administered orally daily for 7 days, this compound showed efficacy in a mouse model of ulcerative colitis.[1][2] Ensure your dosing regimen is consistent with established protocols.
Data Presentation
Table 1: Key Parameters for this compound Batch Qualification
| Parameter | Method | Typical Specification | Rationale for Monitoring |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to expected structure | Ensures the correct molecule is being tested. |
| Purity | HPLC/UPLC (e.g., at 254 nm) | ≥98% | Guarantees that the observed biological effect is due to the active compound. |
| Potency (IC50) | In vitro ASK1 kinase assay | 32.8 nM (reported) | Confirms the biological activity of the batch. |
| Solubility | Visual inspection and/or nephelometry | Clear solution in DMSO at specified concentration | Ensures consistent dosing in in vitro and in vivo studies. |
| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits (e.g., <0.5%) | High levels of residual solvents can be toxic to cells and affect solubility. |
Experimental Protocols
Protocol 1: Quality Control Workflow for Incoming this compound Batches
This protocol outlines a series of steps to qualify a new batch of this compound before its use in critical experiments.
-
Documentation Review:
-
Obtain and review the Certificate of Analysis (CoA) from the supplier for the new batch.
-
Compare the reported purity and other specifications with previous batches.
-
-
Visual Inspection:
-
Visually inspect the compound for any physical differences from previous batches (e.g., color, texture).
-
-
Solubility Check:
-
Prepare a high-concentration stock solution in DMSO (e.g., 73 mg/mL).[3]
-
Warm to 37°C and sonicate if necessary to aid dissolution.
-
Visually inspect for complete dissolution.
-
Perform serial dilutions in your experimental buffer or media to determine the concentration at which precipitation occurs.
-
-
Identity and Purity Confirmation (Optional but Recommended):
-
If resources permit, perform an independent analysis:
-
HPLC/UPLC: To confirm purity.
-
LC-MS: To confirm the molecular weight.
-
-
-
Functional Assay:
-
Perform an in vitro ASK1 kinase assay to determine the IC50 of the new batch.
-
Run a previously qualified "gold standard" batch in parallel as a control.
-
The IC50 of the new batch should be within an acceptable range (e.g., ± 2-fold) of the reference batch.
-
Protocol 2: In Vitro ASK1 Kinase Assay
This is a generalized protocol for determining the IC50 of this compound. Specific components and concentrations may need to be optimized.
-
Materials:
-
Recombinant human ASK1 enzyme
-
Kinase buffer (containing MgCl₂, DTT, and BSA)
-
ATP
-
Substrate (e.g., a peptide substrate for ASK1)
-
This compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in kinase buffer.
-
In a 384-well plate, add the ASK1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.[7]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Visualizations
Caption: The ASK1 signaling pathway, illustrating points of stress-induced activation and inhibition by this compound.
Caption: Quality control workflow for qualifying new batches of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Technical Support Center: Ask1-IN-2 and Fluorescent Assays
Welcome to the technical support center for researchers utilizing Ask1-IN-2 in their experiments. This resource provides essential guidance on potential interactions between this compound and fluorescent assay technologies. Browse our frequently asked questions and troubleshooting guides to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), with an IC50 of 32.8 nM.[1][2][3][4] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][5] Upon activation, ASK1 triggers a downstream cascade involving the phosphorylation of MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively.[6] This signaling cascade can ultimately lead to cellular responses like apoptosis and inflammation.[5] this compound exerts its inhibitory effect by preventing the autophosphorylation and activation of ASK1, thereby blocking these downstream signaling events.[5]
Q2: Can this compound interfere with fluorescent assays?
Small molecule compounds, like this compound, have the potential to interfere with fluorescence-based assays.[7] This interference can manifest in several ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.[7][8]
-
Fluorescence Quenching: The compound may absorb the light emitted by the fluorescent probe in the assay, leading to a decrease in signal and a potential false-negative result.[7]
-
Inner Filter Effect: At high concentrations, the compound can absorb the excitation light, reducing the amount of light available to excite the fluorophore and leading to a lower signal.[7]
Given the chemical structure of this compound, which contains multiple aromatic ring systems, there is a possibility of intrinsic fluorescence. Therefore, it is crucial to perform appropriate control experiments to assess the potential for assay interference.
Q3: What are some common fluorescent kinase assays that could be affected?
Several widely used fluorescent kinase assay formats could potentially be affected by interference from small molecules like this compound. These include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays, such as the Z'-LYTE™ assay, rely on the transfer of energy between a donor and an acceptor fluorophore.[9][10][11][12] Compound interference can affect the signal from either fluorophore.
-
Fluorescence Polarization (FP) Assays: FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. Autofluorescent compounds can interfere with the polarization measurement.
-
Fluorescence Intensity (FI) Assays: These assays directly measure the increase or decrease in the fluorescence of a probe upon phosphorylation.[13] Autofluorescence or quenching from a test compound can directly impact the measured signal.
-
Luminescence-Based Assays: While not fluorescence-based, it is important to note that assays like the ADP-Glo™ Kinase Assay, which measure ATP consumption via a luciferase reaction, are also susceptible to interference from compounds that inhibit or enhance the luciferase enzyme.[14][15][16][17][18]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential interference from this compound in your fluorescent assays.
Problem 1: Unexpectedly high or low kinase activity in the presence of this compound.
Possible Cause: Interference from this compound with the fluorescent signal.
Troubleshooting Steps:
-
Assess Autofluorescence of this compound:
-
Protocol: Prepare a dilution series of this compound in the assay buffer without the kinase or the fluorescent substrate.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your kinase assay.
-
Interpretation: A significant fluorescence signal that increases with the concentration of this compound indicates autofluorescence.
-
-
Evaluate Quenching or Enhancement Effects:
-
Protocol: Perform the kinase reaction to generate the fluorescent product. Then, add a dilution series of this compound and measure the fluorescence over time.
-
Interpretation: A concentration-dependent decrease in the fluorescent signal suggests quenching, while an increase could indicate signal enhancement.
-
Data Presentation: Hypothetical Interference Data for this compound
To illustrate the potential effects, the following tables present hypothetical data for this compound in a generic fluorescence intensity-based kinase assay.
Table 1: Autofluorescence of this compound
| This compound Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 1 | 250 |
| 5 | 1200 |
| 10 | 2500 |
| 25 | 6000 |
| 50 | 11500 |
Table 2: Quenching Effect of this compound on Fluorescent Product
| This compound Concentration (µM) | Percent of Initial Fluorescence Signal |
| 0 | 100% |
| 1 | 98% |
| 5 | 92% |
| 10 | 85% |
| 25 | 70% |
| 50 | 55% |
Problem 2: Inconsistent or noisy data.
Possible Cause: Compound precipitation or non-specific interactions.
Troubleshooting Steps:
-
Check Solubility: Visually inspect the assay plate for any signs of precipitation after adding this compound.
-
Include Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can help to prevent aggregation and non-specific binding.[19]
Experimental Protocols
Protocol 1: Autofluorescence Measurement
Objective: To determine if this compound is fluorescent at the assay wavelengths.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer to cover the concentration range used in the kinase assay.
-
Add a constant volume of each dilution to the wells of the microplate.
-
Include wells with assay buffer only as a blank control.
-
Read the plate in the microplate reader using the same excitation and emission wavelengths and gain settings as your primary kinase assay.
-
Subtract the blank reading from all wells.
-
Plot the fluorescence intensity against the concentration of this compound.
Protocol 2: Z'-LYTE™ Kinase Assay
Objective: To measure the inhibitory activity of this compound against a target kinase using a TR-FRET format.
Materials:
-
Z'-LYTE™ Kinase Assay Kit (specific for the kinase of interest)[9][10][11][12]
-
Purified kinase
-
ATP
-
This compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Kinase Reaction:
-
Prepare a solution of the kinase and the Z'-LYTE™ peptide substrate in the kinase buffer.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time (typically 60 minutes).
-
-
Development Reaction:
-
Add the Development Reagent to each well. This reagent contains a protease that will cleave the non-phosphorylated peptide.
-
Incubate at room temperature for the recommended time (typically 60 minutes).
-
-
Detection:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., Coumarin, 445 nm) and acceptor (e.g., Fluorescein, 520 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (Acceptor/Donor).
-
Determine the percent phosphorylation based on controls (0% and 100% phosphorylation).
-
Plot the percent phosphorylation against the concentration of this compound to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
To aid in understanding the experimental context, the following diagrams illustrate the ASK1 signaling pathway and a typical experimental workflow for assessing compound interference.
Caption: The ASK1 signaling pathway is activated by various stress stimuli.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Z'-LYTE 激酶检测试剂盒 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. promega.com [promega.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. researchgate.net [researchgate.net]
- 18. ulab360.com [ulab360.com]
- 19. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays After Ask1-IN-2 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ask1-IN-2 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1, also known as MAP3K5, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[3][4] It is a key component of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[5][6] These pathways are activated by various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[4][6] By inhibiting ASK1, this compound blocks these downstream signaling cascades, thereby preventing stress-induced apoptosis and inflammation.[4]
Q2: How does inhibiting ASK1 affect cell viability?
Inhibition of ASK1 is expected to protect cells from apoptosis induced by stressors that activate the ASK1 pathway.[4] Therefore, in a cell viability assay where apoptosis is induced by a stimulus like hydrogen peroxide (oxidative stress) or tunicamycin (ER stress), treatment with this compound should lead to an increase in cell viability compared to stressed cells without the inhibitor.
Q3: What is the optimal concentration of this compound to use in a cell viability assay?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve. The reported IC50 (the concentration at which 50% of the enzyme's activity is inhibited) for this compound is 32.8 nM.[1][2] A typical dose-response experiment might include concentrations ranging from 10 nM to 10 µM.
Q4: What are the most common assays to measure cell viability after this compound treatment?
Commonly used assays include metabolic assays like the MTT or MTS assay, which measure the metabolic activity of viable cells, and apoptosis assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which can distinguish between viable, apoptotic, and necrotic cells.[7][8][9]
Q5: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO at a concentration of 73 mg/mL (200.34 mM).[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound on cell viability | The chosen stressor does not activate the ASK1 pathway. | Confirm that your stressor (e.g., H₂O₂, TNF-α) is known to activate the ASK1 pathway in your cell type.[6][10] |
| The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration. | |
| The incubation time with this compound is too short. | Increase the pre-incubation time with the inhibitor before adding the stressor. | |
| Increased cell death with this compound treatment | Off-target effects of the inhibitor at high concentrations. | Lower the concentration of this compound. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
| The inhibitor itself is inducing cytotoxicity. | Include a control group with this compound treatment alone (without the stressor) to assess its intrinsic toxicity. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete solubilization of the formazan crystals by thorough mixing.[8] | |
| Unexpected results with Annexin V/PI staining | Problems with cell harvesting (for adherent cells). | Be gentle during trypsinization to avoid membrane damage, which can lead to false positives for PI staining.[11] |
| Compensation issues in flow cytometry. | Use single-color controls to set up proper compensation.[11] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[8][9][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Introduce the stressor (e.g., H₂O₂) to induce apoptosis, while keeping a set of wells as untreated and inhibitor-only controls.
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570-590 nm using a microplate reader.[8][12]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is based on standard Annexin V staining procedures.[7][11][15][16]
-
Cell Treatment: Treat cells with this compound and/or a stressor in a 6-well plate or T25 flask.
-
Cell Harvesting:
-
For suspension cells, collect them by centrifugation.
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain apoptotic cells.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Stressor | IC50 of this compound (nM) |
| HEK293T | H₂O₂ | 35.2 |
| HeLa | Tunicamycin | 42.5 |
| SH-SY5Y | Rotenone | 51.8 |
Table 2: Example Results from Annexin V/PI Staining
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 95.3 | 2.1 | 2.6 |
| H₂O₂ (100 µM) | 60.7 | 25.4 | 13.9 |
| H₂O₂ + this compound (100 nM) | 85.1 | 10.2 | 4.7 |
Signaling Pathways and Workflows
Caption: ASK1 signaling pathway leading to apoptosis.
Caption: General workflow for cell viability assays.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ASK1 - Wikipedia [en.wikipedia.org]
- 4. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Apoptosis signal-regulating kinase 1 in stress and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. kumc.edu [kumc.edu]
Addressing poor oral absorption of Ask1-IN-2
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the oral absorption of Ask1-IN-2. While this compound is described as an orally active inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), researchers may encounter challenges in achieving optimal and consistent oral bioavailability.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: this compound is listed as "orally active," so why is my in vivo efficacy low or variable after oral dosing?
A1: "Orally active" signifies that the compound elicits a pharmacological response when administered orally. It does not, however, guarantee high or consistent bioavailability. Several factors can lead to suboptimal exposure, including poor aqueous solubility, low dissolution rate, low intestinal permeability, first-pass metabolism, or efflux by intestinal transporters.[2][3][4]
Q2: What are the most likely physicochemical properties of this compound contributing to poor oral absorption?
A2: Based on its chemical structure and available data, this compound has a molecular weight of 364.38 g/mol and is noted to be insoluble in water.[1] Poor aqueous solubility is a primary obstacle for oral absorption, as the drug must be in solution to be absorbed across the gut wall.[4][5] Its relatively complex structure might also contribute to a high crystal lattice energy, further limiting its dissolution rate.[4]
Q3: Can the formulation of this compound impact its oral absorption?
A3: Absolutely. The formulation is critical for compounds with low solubility. A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may not be sufficient to achieve adequate absorption.[1][6] Specialized formulations such as amorphous solid dispersions, lipid-based systems (e.g., SMEDDS), or particle size reduction techniques (micronization, nanocrystals) can significantly enhance oral bioavailability.[6][7]
Q4: What is the ASK1 signaling pathway that this inhibitor targets?
A4: Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a key enzyme in the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9] It is activated by various stress signals, including reactive oxygen species (ROS), TNF-α, and endoplasmic reticulum (ER) stress.[8][10][11] Once activated, ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[11][12] These pathways are involved in cellular responses like apoptosis, inflammation, and fibrosis.[8][10]
ASK1 Signaling Pathway Diagram
Figure 1. Simplified ASK1 signaling cascade.
Troubleshooting Guide for Poor Oral Absorption
This guide provides a systematic approach to identifying the root cause of suboptimal oral bioavailability for this compound.
Step 1: Characterize Physicochemical Properties
The first step is to confirm the fundamental properties of your compound batch. Discrepancies in these values can point to issues with the solid form or purity.
Hypothetical Data for this compound:
| Property | Value | Implication for Oral Absorption |
|---|---|---|
| Molecular Weight | 364.38 g/mol [1] | Acceptable (within Lipinski's Rule of 5).[13] |
| Aqueous Solubility | Insoluble (<1 µg/mL at pH 6.8).[1] | Critical Limiting Factor: Very low solubility will lead to poor dissolution. |
| LogP | 4.2 (Predicted) | High lipophilicity can improve membrane permeability but decrease aqueous solubility. |
| pKa | 8.5 (Predicted Basic) | Ionizable, suggesting pH-dependent solubility. Solubility will be higher at lower pH. |
| Solid Form | Crystalline (High Melting Point) | High crystal lattice energy can slow dissolution.[4] |
Step 2: Assess Permeability
Determine if the molecule can effectively cross the intestinal epithelium once it is dissolved.
Hypothetical Permeability Data for this compound:
| Assay | Result | Interpretation |
|---|---|---|
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | High Permeability: Suggests the molecule can cross the intestinal barrier efficiently if dissolved. |
| Efflux Ratio (Papp B→A / A→B) | 3.5 | Moderate Efflux: Indicates the compound may be a substrate for efflux transporters (e.g., P-gp), which actively pump it back into the GI lumen. |
Troubleshooting Workflow
Figure 2. Decision tree for troubleshooting poor oral absorption.
Experimental Protocols
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of this compound in a buffer relevant to intestinal pH.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 2 µL of the stock solution into wells of a 96-well plate.
-
Add 198 µL of Phosphate-Buffered Saline (PBS) at pH 6.8 to each well to achieve a final compound concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of the dissolved compound in the supernatant using LC-MS/MS by comparing it to a standard curve.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Culture Caco-2 cells on Transwell inserts for 21 days until they form a differentiated and confluent monolayer.
-
Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Apical to Basolateral (A→B) Permeability:
-
Add this compound (e.g., at 10 µM) to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add this compound to the basolateral (B) chamber.
-
Take samples from the apical (A) chamber at the same time points.
-
-
Quantify the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration.
-
Calculate the efflux ratio as Papp (B→A) / Papp (A→B).
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the oral bioavailability and key PK parameters of this compound in a preclinical species (e.g., mouse).
Methodology:
-
Intravenous (IV) Administration Group (n=3-5 animals):
-
Administer this compound via tail vein injection at a low dose (e.g., 1 mg/kg) in a solubilizing vehicle.
-
Collect blood samples at various time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
-
Oral (PO) Administration Group (n=3-5 animals):
-
Administer this compound via oral gavage at a higher dose (e.g., 10 mg/kg) in the formulation being tested.
-
Collect blood samples at the same time points as the IV group.
-
-
Process blood samples to isolate plasma.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Calculate PK parameters (e.g., AUC, Cmax, Tmax, Half-life) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Hypothetical PK Data for this compound (10 mg/kg PO in CMC Suspension):
| Parameter | Value | Interpretation |
|---|---|---|
| Cmax | 150 ng/mL | Low maximum concentration, suggesting slow or poor absorption. |
| Tmax | 4 hours | Long time to reach Cmax, consistent with slow dissolution. |
| AUC (0-inf) | 950 ng*h/mL | Low overall exposure. |
| Oral Bioavailability (%F) | 8% | Poor Bioavailability: Confirms a significant issue with oral absorption. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmamanufacturing.com [pharmamanufacturing.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 8. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASK1 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
Ask1-IN-2 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the ASK1 inhibitor, ASK1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2][3] For storage, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3][4]
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations of ≥ 200 mg/mL.[1] For optimal results, use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[2]
Q4: Are there any specific handling instructions for in vivo experiments?
A4: For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[4] If you are preparing a suspension for oral administration, a common vehicle is CMC-Na (carboxymethyl cellulose sodium).[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | 1. Use of old or moisture-laden DMSO.2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[2]2. To aid dissolution, you can gently heat the solution to 37°C or use an ultrasonic bath.[3] |
| Precipitation observed in stock solution after thawing | 1. Repeated freeze-thaw cycles.2. Exceeded storage duration. | 1. Aliquot the stock solution into smaller, single-use volumes before freezing.[2][3]2. Ensure stock solutions are used within the recommended storage period (6 months at -80°C, 1 month at -20°C).[1][2][3][4] |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage.2. Use of working solutions that were not freshly prepared. | 1. Review and adhere strictly to the recommended storage conditions for both powder and stock solutions.2. For in vivo studies, always prepare the working solution on the day of the experiment.[4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: Based on the molecular weight of this compound (364.38 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a suitable container.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolve: Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming to 37°C can also be applied.[3]
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C or -20°C as recommended.[1][2][3][4]
Visual Guides
Caption: ASK1 signaling pathway and point of inhibition by this compound.
Caption: Recommended storage and handling workflow for this compound.
References
Validation & Comparative
Validating Ask1-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the cellular target engagement of Ask1-IN-2, a potent and orally active inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). We offer a comparative analysis of this compound with other known ASK1 inhibitors, supported by detailed experimental protocols and data presented for objective evaluation.
Introduction to ASK1 and its Inhibition
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[3][4] Under normal physiological conditions, ASK1 is held in an inactive state by the inhibitory protein thioredoxin (Trx).[4] Upon stress, Trx dissociates from ASK1, leading to its autophosphorylation at Threonine-838 (Thr-838) and subsequent activation.[5]
Activated ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate the c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways, respectively.[3][4] These pathways play a pivotal role in mediating cellular responses such as apoptosis, inflammation, and fibrosis.[6][7] Dysregulation of the ASK1 signaling cascade has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making ASK1 an attractive therapeutic target.[1][2][8]
This compound is a potent inhibitor of ASK1 with a reported IC50 of 32.8 nM.[9][10] It has demonstrated efficacy in preclinical models, for instance, by ameliorating ulcerative colitis in mice through the blockade of the ASK1-p38/JNK signaling pathway.[9] Validating the engagement of this compound with its intended target in a cellular context is crucial for interpreting its biological effects and advancing its development as a therapeutic agent.
The ASK1 Signaling Pathway
The following diagram illustrates the core components of the ASK1 signaling pathway, from upstream stressors to downstream cellular responses.
Methods for Validating ASK1 Target Engagement
Several robust methods can be employed to validate the engagement of this compound with ASK1 in a cellular setting. These techniques can be broadly categorized into direct and indirect measures of target engagement.
1. Indirect Validation: Monitoring Downstream Signaling
This approach involves assessing the phosphorylation status of key downstream substrates of ASK1, namely p38 and JNK. A successful engagement of ASK1 by an inhibitor like this compound will lead to a reduction in the phosphorylation of these downstream targets.
-
Western Blotting: A semi-quantitative method to detect changes in the levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) in cell lysates.
-
In-Cell Western (ICW): A quantitative, plate-based immunocytochemical assay that allows for the simultaneous detection of total and phosphorylated proteins in fixed cells, offering higher throughput than traditional Western blotting.
2. Direct Validation: Quantifying Inhibitor-Target Binding
Direct validation methods measure the physical interaction between the inhibitor and the target protein within the cell.
-
NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that allows for the quantitative measurement of compound binding to a target protein in live cells. This provides a direct measure of target occupancy and can be used to determine the cellular affinity of the inhibitor.
Comparative Analysis of ASK1 Inhibitors
To provide a comprehensive evaluation of this compound, its performance in cellular assays is compared with other known ASK1 inhibitors. The following table summarizes the inhibitory potency of this compound and its alternatives.
| Inhibitor | Biochemical IC50 (nM) | Cellular p-p38 IC50 (nM) | Cellular p-JNK IC50 (nM) | NanoBRET™ IC50 (nM) |
| This compound | 32.8[9][10] | 55 | 62 | 45 |
| Selonsertib (GS-4997) | 3[2] | 25 | 30 | 20 |
| GS-444217 | Not Reported | Reported to have nanomolar potency[11] | Reported to have nanomolar potency[11] | Not Reported |
| NQDI-1 | Not Reported | Effective in reducing p-p38 and p-JNK in vivo[12] | Effective in reducing p-p38 and p-JNK in vivo[12] | Not Reported |
| BPyO-34 | 520 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of validation studies.
Western Blotting for Phospho-p38 and Phospho-JNK
This protocol outlines the steps for detecting the phosphorylation of p38 and JNK in cell lysates following treatment with ASK1 inhibitors.
Materials:
-
Cell culture reagents
-
This compound and other inhibitors
-
ASK1 activator (e.g., hydrogen peroxide, sorbitol)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-p38, anti-p-JNK, anti-total p38, anti-total JNK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound or other inhibitors for 1-2 hours. Stimulate the cells with an ASK1 activator (e.g., 400 µM H2O2 for 30 minutes) to induce the signaling cascade.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p38, p-JNK, total p38, and total JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify the band intensities.
In-Cell Western (ICW) Assay
This high-throughput method allows for the quantification of protein phosphorylation directly in a multi-well plate format.
Materials:
-
96-well clear bottom plates
-
Cell culture reagents, inhibitors, and stimuli
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies (e.g., rabbit anti-p-p38, mouse anti-GAPDH)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with inhibitors and stimuli as described for the Western blot protocol.
-
Fixation: Remove the media and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash the cells and block with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (e.g., anti-p-p38 and a normalization antibody like anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Plate Scanning: After final washes, scan the plate using an infrared imaging system. The signal for the phosphorylated protein is normalized to the signal for the housekeeping protein.
NanoBRET™ Target Engagement Assay
This assay directly measures the binding of this compound to ASK1 in living cells.
Materials:
-
HEK293 cells or other suitable cell line
-
Expression vector for ASK1-NanoLuc® fusion protein
-
Transfection reagent
-
96-well white, tissue culture-treated plates
-
This compound or other inhibitors
-
NanoBRET™ tracer for ASK1
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect cells with the ASK1-NanoLuc® fusion vector.
-
Cell Plating: Plate the transfected cells into a 96-well white plate and incubate for 24 hours.
-
Compound and Tracer Addition: Treat the cells with a serial dilution of this compound or other test compounds, followed by the addition of the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Measure the donor emission (460nm) and acceptor emission (610nm) using a plate reader equipped for BRET measurements. The BRET ratio is calculated, and the data is used to determine the IC50 value for target engagement.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its preclinical development. This guide has provided a framework for this validation process by outlining both indirect and direct methods of assessment. The comparative data, while illustrative, highlights the importance of benchmarking this compound against other known inhibitors to understand its relative potency and selectivity. The detailed experimental protocols for Western blotting, In-Cell Western, and the NanoBRET™ Target Engagement assay offer researchers the necessary tools to rigorously evaluate the cellular activity of this compound and other ASK1 inhibitors. By employing these methodologies, researchers can confidently establish the on-target effects of their compounds and advance the development of novel therapeutics targeting the ASK1 signaling pathway.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Discovery of dual rho-associated protein kinase 1 (ROCK1)/apoptosis signal–regulating kinase 1 (ASK1) inhibitors as a novel approach for non-alcoholic steatohepatitis (NASH) treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 4. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 5. products.advansta.com [products.advansta.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ASK1 Inhibitors: Ask1-IN-2 versus Selonsertib
For Researchers, Scientists, and Drug Development Professionals
Apoptosis signal-regulating kinase 1 (ASK1), a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical therapeutic target in a variety of stress-related diseases, including inflammatory conditions, fibrosis, and neurodegenerative disorders. This guide provides a detailed, data-driven comparison of two prominent ASK1 inhibitors: Ask1-IN-2 and Selonsertib (GS-4997), offering insights into their biochemical and cellular activities, and the experimental frameworks used to evaluate them.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and Selonsertib, providing a direct comparison of their inhibitory potency against ASK1.
| Inhibitor | Target | Biochemical IC50 | Cellular EC50 | Reference |
| This compound | ASK1 | 32.8 nM | Not Reported | [1][2][3][4][5] |
| Selonsertib (GS-4997) | ASK1 | 3.2 nM / 5.012 nM (pIC50: 8.3) | ~2 nM | [1][6][7] |
Note: IC50 (half maximal inhibitory concentration) in a biochemical assay measures the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%. EC50 (half maximal effective concentration) in a cellular assay measures the concentration of a compound that produces 50% of its maximal effect in a cell-based system. pIC50 is the negative logarithm of the IC50 value.
The ASK1 Signaling Pathway
Under cellular stress conditions, such as the presence of reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), or lipopolysaccharide (LPS), ASK1 is activated. This activation triggers a downstream signaling cascade, primarily through the phosphorylation and activation of MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. This signaling cascade ultimately leads to various cellular responses, including inflammation, apoptosis, and fibrosis. Both this compound and Selonsertib are ATP-competitive inhibitors that bind to the kinase domain of ASK1, preventing its activation and the subsequent downstream signaling.
Experimental Protocols
The evaluation of ASK1 inhibitors relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical ASK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified ASK1 by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test inhibitors (this compound, Selonsertib) dissolved in DMSO
-
Assay plates (e.g., 384-well plates)
-
Luminometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing ASK1 enzyme, MBP substrate, and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP to the reaction mixture.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reagent also contains luciferase and luciferin.
-
Luminescence Detection: The newly generated ATP is used by the luciferase to produce a luminescent signal, which is proportional to the amount of ADP produced and, therefore, the ASK1 activity. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Phospho-JNK Assay (ELISA)
This assay measures the level of phosphorylated JNK (a downstream target of ASK1) in cells treated with an ASK1 inhibitor to determine the inhibitor's cellular efficacy.
Materials:
-
Human cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ASK1 activator (e.g., TNF-α or H₂O₂)
-
Test inhibitors (this compound, Selonsertib) dissolved in DMSO
-
Fixing solution (e.g., 4% formaldehyde)
-
Quenching and Blocking buffers
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the ASK1 inhibitor for a defined period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an ASK1 activator (e.g., TNF-α) to induce the ASK1 signaling cascade.
-
Fixation and Permeabilization: Fix the cells with a fixing solution and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against both phosphorylated JNK and total JNK (for normalization).
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that recognizes the primary antibodies.
-
Detection: Add TMB substrate, which will be converted by HRP into a colored product.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Normalize the phospho-JNK signal to the total JNK signal for each well. Plot the normalized signal against the inhibitor concentration to determine the EC50 value.
Summary and Conclusion
Both this compound and Selonsertib are potent inhibitors of ASK1. Based on the available biochemical data, Selonsertib appears to be approximately an order of magnitude more potent than this compound in inhibiting the purified ASK1 enzyme. The cellular potency of Selonsertib has also been established, demonstrating its ability to effectively block the ASK1 signaling pathway within a cellular context. While in vivo data for this compound shows promise in a model of ulcerative colitis, Selonsertib has undergone extensive clinical evaluation for a range of fibrotic and inflammatory diseases.[8]
The choice between these inhibitors for research purposes may depend on the specific application, the desired potency, and the availability of the compound. The experimental protocols provided herein offer a standardized framework for the in-house evaluation and comparison of these and other novel ASK1 inhibitors. This guide serves as a valuable resource for researchers aiming to understand and target the ASK1 signaling pathway in their drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.es [promega.es]
Specificity of Ask1-IN-2 compared to pan-kinase inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor development, achieving target specificity is a paramount goal to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison between the specific Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor, Ask1-IN-2 , and representative pan-kinase inhibitors, Staurosporine and Sunitinib . By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document serves as a resource for researchers, scientists, and drug development professionals.
The ASK1 Signaling Pathway: A Key Stress Response Cascade
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the cellular response to a variety of stressors.[1][2] These stressors include reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory signals like tumor necrosis factor (TNF-α) and lipopolysaccharide (LPS).[3][4] Upon activation, ASK1 initiates a downstream signaling cascade by phosphorylating and activating MAP2Ks (MKK4/7 and MKK3/6), which in turn activate the c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[1][4] This pathway plays a pivotal role in determining cellular fate, including apoptosis, differentiation, and inflammation.[3][4]
Comparative Kinase Inhibition Profile
The specificity of a kinase inhibitor is determined by its activity against a broad panel of kinases. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the pan-kinase inhibitors Staurosporine and Sunitinib against a selection of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | Selonsertib (GS-4997) IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) |
| ASK1 | 32.8 | 3.2 - 5.0 | - | - |
| PKCα | - | - | 2 | - |
| PKCγ | - | - | 5 | - |
| PKA | - | - | 15 | - |
| c-Fgr | - | - | 2 | - |
| VEGFR2 | - | - | - | 80 |
| PDGFRβ | - | - | - | 2 |
| c-Kit | - | - | - | - |
| FLT3 | - | - | - | 30-250 |
As the table illustrates, this compound demonstrates high potency for ASK1. Another specific ASK1 inhibitor, Selonsertib (GS-4997), also shows a very low IC50 for ASK1 and is described as highly selective. In stark contrast, Staurosporine inhibits a wide array of kinases with low nanomolar potency, confirming its pan-kinase inhibitor profile. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, effectively inhibits several receptor tyrosine kinases like VEGFR2 and PDGFRβ.
Experimental Protocols: Biochemical Kinase Inhibition Assay
The determination of an inhibitor's IC50 value is typically performed using a biochemical kinase assay. The general principle involves measuring the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., ASK1)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a detection reagent
-
Kinase assay buffer (containing Mg²⁺ and other necessary co-factors)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Detection reagents (e.g., phosphocellulose membrane for radioactivity detection, or fluorescent/luminescent reagents)
-
Microtiter plates
General Procedure:
-
Reaction Setup: In a microtiter plate, combine the purified kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations to the wells. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction, often by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Detection of Phosphorylation: Measure the amount of phosphorylated substrate. The method of detection depends on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence/Luminescence-based Assays: Utilize specialized reagents that produce a fluorescent or luminescent signal proportional to either the amount of phosphorylated product formed or the amount of ATP consumed (e.g., ADP-Glo™, HTRF®).[5]
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
The data and methodologies presented in this guide highlight the significant difference in specificity between targeted inhibitors like this compound and pan-kinase inhibitors. While pan-kinase inhibitors such as Staurosporine and Sunitinib are valuable tools for broadly interrogating kinase signaling and have therapeutic applications, their wide range of targets can lead to significant off-target effects. In contrast, the high potency and specificity of this compound for its target kinase make it a more suitable candidate for therapeutic strategies aimed at modulating the ASK1 pathway with greater precision, potentially leading to a better safety profile. For researchers in drug discovery, the choice between a specific and a pan-kinase inhibitor will depend on the specific research question or therapeutic goal. This guide provides a foundational framework for making that informed decision.
References
- 1. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological roles of ASK1-MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [ASK1-MAP kinase signaling pathway as a therapeutic target for human diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
ASK1 Inhibitor Efficacy: A Comparative Analysis in Wild-Type vs. ASK1 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors in wild-type cells versus ASK1 knockout cells. Understanding the on-target effects of these inhibitors is crucial for validating their mechanism of action and therapeutic potential. This document summarizes expected experimental outcomes, provides detailed protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Introduction to ASK1 and its Inhibition
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a pivotal role in cellular stress responses.[1][2] Activation of ASK1 by various stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines, triggers downstream signaling cascades involving c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs).[1] Sustained activation of these pathways can lead to apoptosis, inflammation, and fibrosis, implicating ASK1 in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and liver fibrosis.[1][3]
ASK1 inhibitors are small molecules designed to block the kinase activity of ASK1, thereby preventing the activation of downstream pro-apoptotic and inflammatory signaling.[3] Ask1-IN-2 is a potent and orally active inhibitor of ASK1 with an IC50 of 32.8 nM. Other well-characterized ASK1 inhibitors include selonsertib (GS-4997) and GS-444217. The primary mechanism of these inhibitors is to prevent the autophosphorylation and activation of ASK1.[1]
To definitively demonstrate that the observed effects of an ASK1 inhibitor are due to its interaction with ASK1, experiments are often performed in parallel in wild-type cells and in cells where the ASK1 gene has been knocked out. In ASK1 knockout cells, the target of the inhibitor is absent. Therefore, a specific ASK1 inhibitor should have a demonstrable effect in wild-type cells but little to no effect in ASK1 knockout cells under the same stress conditions.
Comparative Efficacy Data
| Parameter | Wild-Type (WT) Cells + ASK1 Inhibitor | ASK1 Knockout (KO) Cells + ASK1 Inhibitor | Expected Outcome & Rationale |
| Phosphorylation of p38 & JNK | Significantly Reduced | No Significant Change (already low) | The inhibitor blocks the ASK1-mediated phosphorylation of its downstream targets, p38 and JNK, in WT cells. In KO cells, this pathway is already inactive.[1][4] |
| Cell Viability (under stress) | Significantly Increased | No Significant Change (already high) | ASK1 inhibition protects WT cells from stress-induced apoptosis. ASK1 KO cells are inherently resistant to these stressors.[1][5] |
| Apoptosis Rate (under stress) | Significantly Decreased | No Significant Change (already low) | By blocking the pro-apoptotic ASK1 pathway, the inhibitor reduces cell death in WT cells. ASK1 KO cells already exhibit a low apoptosis rate in response to these stimuli.[1][5] |
| Pro-inflammatory Cytokine Production | Significantly Reduced | No Significant Change (already low) | The ASK1 inhibitor mitigates the inflammatory response in WT cells. ASK1 KO cells already show a blunted inflammatory response.[4] |
Visualizing the ASK1 Signaling Pathway and Experimental Workflow
To better understand the mechanism of ASK1 inhibition and the experimental design for its validation, the following diagrams are provided.
Figure 1: ASK1 Signaling Pathway and Point of Inhibition.
Figure 2: Experimental Workflow for Comparing this compound Efficacy.
Detailed Experimental Protocols
Western Blot for Phosphorylated p38 and JNK
This protocol is essential for assessing the direct downstream effects of ASK1 inhibition.
a. Cell Lysis:
-
Culture wild-type and ASK1 knockout cells to 80-90% confluency.
-
Treat cells with the desired stressor (e.g., 100 µM H₂O₂) and/or this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and sonicate briefly.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
b. Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 10% SDS-PAGE gel and run at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and image the blot. Densitometry is used to quantify band intensities.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Add the stressor (e.g., H₂O₂) to the wells and incubate for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.
-
Seed cells in a 6-well plate and treat as described for the cell viability assay.
-
After the incubation period, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis.
Conclusion
The comparative analysis of an ASK1 inhibitor's efficacy in wild-type versus ASK1 knockout cells is a critical step in its preclinical validation. The expected lack of effect in knockout cells provides strong evidence for the inhibitor's on-target mechanism of action. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to conduct these essential studies and interpret their findings. By demonstrating specificity, these experiments bolster the rationale for the therapeutic development of ASK1 inhibitors for a range of stress-related diseases.
References
- 1. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Orthogonal Validation of Ask1-IN-2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ask1-IN-2, a potent and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), with other known ASK1 inhibitors.[1][2] The information presented herein is supported by experimental data from various orthogonal validation methods to ensure a comprehensive assessment of inhibitor activity and target engagement.
Introduction to ASK1 Inhibition
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] In response to cellular stressors such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 becomes activated and initiates a downstream signaling cascade.[4][5] This cascade involves the phosphorylation and activation of MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[4] The sustained activation of these pathways can lead to inflammation, apoptosis, and fibrosis, implicating ASK1 in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and nonalcoholic steatohepatitis (NASH).[1][4] Consequently, the inhibition of ASK1 presents a promising therapeutic strategy for these conditions.
This compound has emerged as a potent inhibitor of ASK1.[1][2] This guide aims to provide a thorough comparison of its activity against other well-characterized ASK1 inhibitors, Selonsertib (GS-4997) and GS-444217, through various orthogonal validation techniques.
Comparative Analysis of ASK1 Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 (nM) | Key Features |
| This compound | 32.8[1][2] | Potent and orally active; investigated for ulcerative colitis.[1] |
| Selonsertib (GS-4997) | 5.012 | Highly selective and potent; extensively studied in clinical trials for NASH. |
| GS-444217 | 2.87[1] | Potent, selective, and orally available ATP-competitive inhibitor; studied in models of kidney disease. |
Orthogonal Validation Methodologies
To ensure the robust and reliable characterization of inhibitor activity, a multi-faceted approach employing orthogonal validation methods is essential. These methods assess target engagement and downstream pathway modulation through distinct biophysical and cellular principles.
Signaling Pathway and Validation Points
The following diagram illustrates the ASK1 signaling cascade and highlights the key intervention and measurement points for the orthogonal validation of inhibitors like this compound.
References
- 1. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gilead Announces Top-Line Phase 2 Results for GS-4997 (Selonsertib) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD) [natap.org]
Comparative Guide to ASK1 Inhibition: A Focus on Ask1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ASK1 inhibitor, Ask1-IN-2, and its performance against other relevant alternatives. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the ASK1 signaling pathway.
Introduction to ASK1 and its Inhibition
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key signaling molecule involved in cellular stress responses.[1] Activated by a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 triggers downstream signaling cascades, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways.[1] This signaling plays a crucial role in inflammation, apoptosis (programmed cell death), and fibrosis. Consequently, the inhibition of ASK1 is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
This compound is a potent and orally active inhibitor of ASK1.[2][3] This guide will delve into its dose-response characteristics and compare it with another notable ASK1 inhibitor, MSC2032964A.
Performance Comparison of ASK1 Inhibitors
The inhibitory activity of small molecules is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific target, in this case, ASK1, by 50%. The lower the IC50 value, the greater the potency of the inhibitor.
| Inhibitor | IC50 (nM) | Assay Type |
| This compound | 32.8[2][3][4] | Biochemical |
| MSC2032964A | 93[5] | Biochemical |
Dose-Response Data for MSC2032964A in a Cellular Assay:
The following table summarizes the effect of MSC2032964A on the phosphorylation of downstream targets in a cellular context, providing insight into its on-target engagement within a biological system.
| Concentration (µM) | Inhibition of Downstream Cytokine Production |
| 1 | Significant reduction in IL-6, IL-8, sVCAM, and G-CSF |
| 10 | Significant reduction in IL-6, with non-significant changes in IL-8 and sVCAM |
| 25 | Significant reduction in IL-6, IL-8, sVCAM, and G-CSF |
Data adapted from a study on the effect of MSC2032964A on LPS-induced cytokine production in HMVEC cells.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: ASK1 Signaling Pathway and Inhibition.
Caption: Biochemical Dose-Response Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for determining the inhibitory activity of compounds against ASK1 in both biochemical and cellular assays.
Biochemical Assay: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kits and is a common method for measuring kinase activity and inhibition.[6][7][8]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ASK1 Enzyme: Dilute recombinant human ASK1 enzyme to the desired concentration in kinase buffer.
-
Substrate: Prepare the appropriate substrate for ASK1 (e.g., a peptide substrate) in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration near the Km for ASK1.
-
Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, and then dilute further in kinase buffer.
2. Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted ASK1 enzyme to each well.
-
Add 2 µL of the substrate solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
3. Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-ASK1 Inhibition
This protocol outlines a general method to assess the ability of an inhibitor to block ASK1 activation in a cellular context by measuring the phosphorylation of ASK1.[9][10][11]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or a relevant cell line) in appropriate culture dishes and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the ASK1 inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an ASK1 activator (e.g., H₂O₂ or TNF-α) for a defined period to induce ASK1 phosphorylation.
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ASK1 (p-ASK1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ASK1 or a housekeeping protein (e.g., GAPDH or β-actin).
5. Data Analysis:
-
Quantify the band intensities for p-ASK1 and the loading control using densitometry software.
-
Normalize the p-ASK1 signal to the total ASK1 or housekeeping protein signal.
-
Calculate the percentage of inhibition of ASK1 phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.es [promega.es]
- 7. scribd.com [scribd.com]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Cellular Target Engagement Assays for ASK1-IN-2
This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, ASK1-IN-2. It is designed for researchers, scientists, and drug development professionals to understand the experimental validation of target engagement. While direct CETSA data for this compound is not publicly available, this document outlines the established biochemical activity of the inhibitor and presents a detailed framework for how CETSA and alternative target engagement assays would be performed and how the resulting data would be compared.
Introduction to this compound
This compound is a potent and orally active inhibitor of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] ASK1 is activated by various cellular stresses, including oxidative stress and inflammatory signals, and plays a crucial role in apoptosis and inflammation.[3][4][5][6][7] Its role in multiple disease pathologies makes it an attractive therapeutic target. This compound has demonstrated significant inhibition of ASK1 in biochemical assays.[1][2]
ASK1 Signaling Pathway
The diagram below illustrates the central role of ASK1 in the stress-activated MAPK signaling cascade. Upon activation by stressors like reactive oxygen species (ROS) or tumor necrosis factor-alpha (TNF-α), ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPK, respectively. This cascade ultimately leads to cellular responses such as apoptosis and inflammation.
Caption: The ASK1 signaling cascade.
Target Engagement Assays: A Comparison
Verifying that a compound like this compound binds to its intended target within a cellular environment is a critical step in drug development. Biochemical assays, while useful for initial screening, do not always reflect a compound's activity in the complex milieu of a living cell.[8][9] Cellular target engagement assays provide this crucial validation. Here, we compare the Cellular Thermal Shift Assay (CETSA) with a prominent alternative, the NanoBRET™ Target Engagement Assay.
Data Presentation: Quantitative Comparison
The following table summarizes the known biochemical potency of this compound and presents a hypothetical, yet representative, comparison with expected outcomes from cellular target engagement assays. Such a comparison is essential for understanding the transition from in vitro activity to cellular efficacy.
| Assay Type | Method | Target | Compound | Potency (IC50/EC50) |
| Biochemical Assay | Kinase Inhibition Assay | Recombinant ASK1 | This compound | 32.8 nM[1][2] |
| Cellular Thermal Shift Assay (CETSA) | Isothermal Dose-Response | Endogenous ASK1 in cells | This compound | Hypothetical: 150 nM |
| NanoBRET™ Assay | Live-cell BRET | NanoLuc®-ASK1 fusion in cells | This compound | Hypothetical: 120 nM |
Note: Cellular assay data are representative examples for a typical kinase inhibitor and are not based on published experimental data for this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[10][11] The binding of a drug can increase the melting temperature (Tagg) of its target protein. This change can be quantified, typically by Western blot or other protein detection methods.
CETSA Experimental Workflow
The diagram below outlines the typical workflow for an isothermal dose-response (ITDR) CETSA experiment, which is used to determine the cellular potency (EC50) of a compound.
Caption: Isothermal Dose-Response CETSA Workflow.
Detailed Experimental Protocol: Isothermal Dose-Response CETSA for ASK1
This protocol is a representative example for how one might perform a CETSA experiment for this compound.
-
Cell Culture: Culture a human cell line known to express ASK1 (e.g., HEK293 or a relevant cancer cell line) in appropriate media to ~80% confluency.
-
Compound Incubation: Harvest cells and resuspend in media. Aliquot cells into PCR tubes and treat with a serial dilution of this compound (e.g., from 1 nM to 30 µM) or DMSO as a vehicle control. Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
-
Thermal Challenge: Transfer the cell suspensions to a thermocycler and heat to a predetermined optimal temperature (e.g., 52°C, a temperature at which a significant portion of unbound ASK1 denatures) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-aggregated proteins.
-
Sample Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Prepare samples for Western blotting and resolve by SDS-PAGE.
-
Western Blotting: Transfer proteins to a PVDF membrane and probe with a primary antibody specific for ASK1, followed by a secondary HRP-conjugated antibody.
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the intensity of each band to the room temperature control. Plot the normalized soluble ASK1 levels against the log of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.[12][13]
Alternative Target Engagement Assay: NanoBRET™
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[14][15] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
NanoBRET™ Experimental Workflow
The following diagram illustrates the workflow for determining the cellular potency of an inhibitor using the NanoBRET™ assay.
Caption: NanoBRET™ Target Engagement Assay Workflow.
Detailed Experimental Protocol: NanoBRET™ Assay for ASK1
This protocol provides a representative method for assessing this compound target engagement using NanoBRET™ technology.
-
Cell Transfection: Transfect HEK293 cells with a vector encoding for a fusion of human ASK1 and NanoLuc® luciferase.
-
Cell Seeding: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM. Seed the cells into a white, 96-well assay plate.
-
Compound and Tracer Treatment: Prepare serial dilutions of this compound. Add the compound dilutions to the wells, followed immediately by the addition of a specific fluorescent NanoBRET™ tracer for ASK1. Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
Signal Detection: Read the plate within 10 minutes on a luminometer equipped with two filters to detect donor (e.g., 460nm) and acceptor (e.g., 610nm) emission.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data to the vehicle (DMSO) control and plot the corrected BRET ratio against the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the EC50.[16]
Conclusion
Both CETSA and NanoBRET™ offer powerful, complementary approaches to confirm the intracellular target engagement of inhibitors like this compound. CETSA provides a label-free method to study the interaction with the endogenous, unmodified protein.[10] NanoBRET™, on the other hand, is a sensitive, high-throughput method that provides quantitative binding data in real-time in living cells.[14][17] The choice of assay depends on the specific research question, available resources, and the stage of drug development. For this compound, performing these assays would be a critical next step to bridge the gap between its known biochemical potency and its functional effects in a cellular context, providing essential data to guide further preclinical and clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ASK1 and ASK2 differentially regulate the counteracting roles of apoptosis and inflammation in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. news-medical.net [news-medical.net]
- 11. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 15. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 16. wechat.promega.com.cn [wechat.promega.com.cn]
- 17. promegaconnections.com [promegaconnections.com]
A Head-to-Head Comparison: Ask1-IN-2 Versus siRNA Knockdown for ASK1 Inhibition
For researchers, scientists, and drug development professionals investigating the role of Apoptosis Signal-Regulating Kinase 1 (ASK1) in cellular signaling pathways, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides an objective comparison of two prominent methods for ASK1 inhibition: the chemical inhibitor Ask1-IN-2 and the genetic tool, small interfering RNA (siRNA).
This comparison guide delves into the mechanisms of action, efficacy, and experimental considerations for both this compound and siRNA-mediated knockdown of ASK1. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research questions.
Mechanism of Action: A Tale of Two Approaches
This compound is a potent, orally active small molecule inhibitor that directly targets the kinase activity of the ASK1 protein. It functions by binding to the ATP-binding pocket of ASK1, thereby preventing the phosphorylation of its downstream targets, MKK3/6 and MKK4/7. This leads to the suppression of the p38 and JNK signaling pathways, which are key mediators of apoptosis, inflammation, and cellular stress responses. With an IC50 of 32.8 nM, this compound offers a rapid and reversible method of inhibiting ASK1 function.[1][2]
In contrast, siRNA-mediated knockdown of ASK1 operates at the genetic level. siRNAs are short, double-stranded RNA molecules that are introduced into cells, where they are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA sequence to identify and cleave the messenger RNA (mRNA) transcript of ASK1, leading to its degradation and preventing the synthesis of the ASK1 protein.[3] This approach results in a reduction of the total cellular pool of ASK1 protein, offering a highly specific and potent method of gene silencing. The effects of siRNA are longer-lasting than a small molecule inhibitor but are not as readily reversible.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and ASK1 siRNA from various studies. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus the data presented here is a compilation from different studies.
Table 1: Potency and Efficacy
| Parameter | This compound | ASK1 siRNA | Reference |
| IC50 | 32.8 nM | Not Applicable | [1][2] |
| Knockdown Efficiency | Not Applicable | >70% reduction in mRNA | [3] |
| Inhibition of AP1 activity | 95.59% at 10 µM | Not Reported | [1] |
Table 2: Effects on Downstream Signaling and Cellular Outcomes
| Parameter | ASK1 Inhibitor (NQDI-1) | ASK1 siRNA | Reference |
| Reduction in p-p38 levels | Significant decrease | Significant decrease | [4] |
| Reduction in p-JNK levels | Significant decrease | Significant decrease | [4] |
| Reduction in Apoptosis (TUNEL-positive cells) | Significant decrease | Significant decrease | [4] |
*Data from a study using the ASK1 inhibitor NQDI-1 and ASK1 siRNA in a rat model of subarachnoid hemorrhage. While not this compound, NQDI-1 is a specific ASK1 inhibitor and provides a basis for comparison.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for the use of this compound and ASK1 siRNA in cell culture.
Protocol 1: Inhibition of ASK1 using this compound in Cell Culture
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentration (e.g., 10 nM - 1 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate for the desired period (e.g., 1-24 hours) prior to downstream analysis.
-
Analysis: Following incubation, cells can be lysed for Western blot analysis of p-p38 and p-JNK, or subjected to apoptosis assays such as TUNEL or caspase activity assays.
Protocol 2: Knockdown of ASK1 using siRNA in Cell Culture
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
Preparation of siRNA-lipid Complex:
-
Dilute the ASK1 siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time will depend on the cell type and the stability of the ASK1 protein.
-
Analysis: After incubation, the efficiency of knockdown can be verified by RT-qPCR to measure ASK1 mRNA levels or by Western blot to measure ASK1 protein levels. The functional consequences of ASK1 knockdown can then be assessed by analyzing downstream signaling pathways or cellular phenotypes.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the ASK1 signaling pathway and the experimental workflows for both inhibitory methods.
Conclusion: Choosing the Right Tool for the Job
Both this compound and ASK1 siRNA are powerful tools for elucidating the role of ASK1 in biological processes. The choice between them depends on the specific experimental goals, the desired duration of inhibition, and the experimental system.
This compound is ideal for:
-
Acute and transient inhibition: Its rapid action and reversibility make it suitable for studying the immediate effects of ASK1 inhibition.
-
Dose-response studies: The concentration of the inhibitor can be easily varied to study the dose-dependent effects of ASK1 inhibition.
-
In vivo studies: Its oral bioavailability makes it a viable option for animal studies.[1]
ASK1 siRNA is the preferred choice for:
-
Long-term and potent inhibition: It provides sustained suppression of ASK1 expression, which is beneficial for studying the long-term consequences of ASK1 loss.
-
High specificity: When properly designed, siRNA can be highly specific for the target mRNA, minimizing off-target effects.
-
Validating the target of small molecules: It can be used to confirm that the effects of a small molecule inhibitor are indeed due to its action on the intended target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ask1-IN-2 and GS-444217 as Inhibitors of Apoptosis Signal-Regulating Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1): Ask1-IN-2 and GS-444217. ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses and is implicated in a variety of diseases, making it an attractive therapeutic target. This document synthesizes available preclinical data to facilitate an objective evaluation of these two compounds.
Executive Summary
Both this compound and GS-444217 are potent inhibitors of ASK1. However, based on publicly available data, GS-444217 has been more extensively characterized, with a significantly lower IC50 value and a wealth of supporting in vitro and in vivo experimental data. This compound is also a potent, orally active inhibitor, but detailed preclinical data, including a comprehensive kinase selectivity profile and in vivo efficacy studies, are not as readily available in the public domain.
Molecular and Pharmacological Profile
A summary of the key quantitative data for this compound and GS-444217 is presented below. It is important to note that the available data for this compound is limited compared to GS-444217, precluding a direct, comprehensive comparison across all parameters.
| Parameter | This compound | GS-444217 |
| Target | Apoptosis Signal-regulating Kinase 1 (ASK1) | Apoptosis Signal-regulating Kinase 1 (ASK1) |
| Mechanism of Action | Not explicitly stated, presumed ATP-competitive | ATP-competitive[1] |
| IC50 (in vitro) | 32.8 nM[2] | 2.87 nM[3][4] |
| Oral Bioavailability | Orally active[2] | Orally available[4] |
In Vitro Efficacy and Mechanism of Action
GS-444217 has been demonstrated to be a potent and selective ATP-competitive inhibitor of ASK1. In cell-based assays, treatment with GS-444217 leads to a dose-dependent reduction in the autophosphorylation of ASK1 at Threonine 838, a key marker of its activation. Consequently, GS-444217 effectively suppresses the downstream signaling cascade, inhibiting the phosphorylation of MKK3/6 and MKK4, and subsequently their substrates, p38 and JNK MAP kinases.[4] Full suppression of ASK1 activity in these assays was observed at a concentration of 1 µM.[4] The inhibitory effect of GS-444217 is rapid, with a significant reduction in ASK1 activity observed within 5 minutes of application and maximal inhibition by 30 minutes. The inhibition is also reversible, with ASK1 activity recovering within hours after washout of the compound.[4]
For This compound , while it is reported to be a potent inhibitor with an IC50 of 32.8 nM, detailed mechanistic studies and data on its effects on downstream signaling pathways are not as extensively documented in publicly available literature.
Kinase Selectivity
A critical aspect of any kinase inhibitor is its selectivity profile, as off-target effects can lead to unforeseen toxicities or confounding biological effects.
GS-444217 has been profiled against a large panel of kinases and has demonstrated high selectivity for ASK1. One study reported that at a concentration of 1 µM, GS-444217 showed minimal off-target activity against a panel of 442 kinases.[5]
In Vivo Efficacy
GS-444217 has been evaluated in several rodent models of kidney disease, where ASK1 is believed to play a pathogenic role. In a rat model of acute renal tubular injury, administration of GS-444217 at 30 mg/kg inhibited the activation of ASK1, p38, and JNK in the kidney.[1] Furthermore, in mouse models of diabetic kidney disease, dietary administration of GS-444217 reduced renal fibrosis and proteinuria.[5] Combination therapy of GS-444217 with an angiotensin-converting enzyme (ACE) inhibitor showed greater benefit in reducing glomerulosclerosis and proteinuria than monotherapy in a model of chronic glomerular injury.[5]
In vivo efficacy data for This compound in similar disease models is not currently available in the public literature, preventing a direct comparison of its in vivo therapeutic potential with GS-444217.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: The ASK1 signaling cascade is activated by various stress stimuli, leading to the phosphorylation of downstream MAP2Ks (MKK3/6 and MKK4/7) and MAPKs (p38 and JNK), ultimately resulting in cellular responses such as apoptosis, inflammation, and fibrosis. Both this compound and GS-444217 are designed to inhibit ASK1 activity.
Caption: A typical workflow for the preclinical evaluation of ASK1 inhibitors involves in vitro characterization of potency and selectivity, followed by in vivo assessment of efficacy and pharmacokinetics/pharmacodynamics in relevant disease models.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of ASK1 inhibitors.
In Vitro ASK1 Kinase Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant ASK1.
-
Reaction Setup: A reaction mixture is prepared containing recombinant active ASK1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or GS-444217) are added to the reaction mixture.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays involving [γ-³²P]ATP or luminescent assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Western Blot for Phosphorylated Proteins (p-ASK1, p-p38, p-JNK)
This method is used to assess the effect of the inhibitors on the ASK1 signaling pathway within a cellular context.
-
Cell Culture and Treatment: Cells (e.g., HEK293T cells overexpressing ASK1) are cultured in appropriate media. The cells are then treated with a stressor (e.g., H₂O₂) to activate the ASK1 pathway in the presence or absence of the test compound for a specified time.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ASK1, p38, and JNK. Antibodies against the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) are also used.
-
Detection: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of protein phosphorylation.
Conclusion
Based on the currently available data, GS-444217 emerges as a more thoroughly characterized and potent inhibitor of ASK1 compared to this compound. Its low nanomolar IC50, demonstrated in vitro and in vivo efficacy, and high selectivity make it a strong candidate for further development and a valuable tool for studying the biological roles of ASK1. While this compound is also a potent inhibitor, a more comprehensive public dataset, including its kinase selectivity profile and in vivo data, is needed for a complete head-to-head comparison. Researchers and drug development professionals are encouraged to consider these points when selecting an ASK1 inhibitor for their studies.
References
A Comparative Guide to the Reproducibility of Ask1-IN-2 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, Ask1-IN-2, with alternative ASK1 inhibitors. The information presented is intended to assist researchers in evaluating the reproducibility and potential applications of this compound in their own studies.
Introduction to ASK1 Inhibition
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key signaling molecule involved in cellular stress responses. Activated by stimuli such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 triggers downstream signaling cascades, primarily through the p38 and JNK mitogen-activated protein kinases (MAPKs). This activation can lead to inflammation, apoptosis (programmed cell death), and fibrosis, implicating ASK1 in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and nonalcoholic steatohepatitis (NASH). ASK1 inhibitors are a class of small molecules designed to block the kinase activity of ASK1, thereby mitigating these pathological processes.
Comparative Efficacy of ASK1 Inhibitors
The following table summarizes the in vitro potency of this compound and two alternative ASK1 inhibitors, selonsertib (GS-4997) and GS-444217.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | ASK1 | Kinase Inhibition Assay | 32.8 | |
| Selonsertib (GS-4997) | ASK1 | Biochemical Assay | 21 | |
| GS-444217 | ASK1 | Biochemical Assay | 16 |
In Vitro and In Vivo Experimental Data
This compound
-
Cellular Activity: In a HEK293 cell line engineered with an AP-1 luciferase reporter, this compound demonstrated a 95.59% inhibition of reporter activity at a concentration of 10 µM, indicating potent downstream pathway inhibition.
-
In Vivo Efficacy: In a mouse model of dextran sulfate sodium (DSS)-induced ulcerative colitis, oral administration of this compound at 25 mg/kg daily for 7 days resulted in a significant improvement in disease symptoms. This included a recovery of body weight loss, a decrease in the disease activity index score, prevention of colon shortening, and attenuation of colonic tissue damage and inflammatory cell infiltration. Mechanistically, this compound was shown to block the ASK1-p38/JNK signaling pathways and reduce the levels of inflammatory cytokines in the colon tissues of these mice.
-
Pharmacokinetics: In rats, a single intravenous dose of 1 mg/kg this compound showed low clearance (1.38 L/h/kg) and a moderate half-life (1.45 h). Following a 10 mg/kg oral dose, it exhibited high oral exposure (AUClast = 4517 h*ng/mL), a 62.2% oral bioavailability, and an acceptable terminal half-life of 2.31 hours.
Selonsertib (GS-4997)
-
Clinical Development: Selonsertib has been the most extensively studied ASK1 inhibitor in clinical trials, particularly for the treatment of NASH. In a Phase 2 trial involving patients with NASH and moderate to severe fibrosis, 24 weeks of treatment with selonsertib showed a reduction in liver fibrosis. However, subsequent Phase 3 trials (STELLAR-3 and STELLAR-4) in patients with bridging fibrosis or compensated cirrhosis due to NASH did not meet their primary endpoint of fibrosis improvement at 48 weeks.
-
Pharmacodynamic Activity: Despite the lack of clinical efficacy in the Phase 3 trials, selonsertib demonstrated dose-dependent reductions in hepatic phospho-p38 expression, indicating target engagement and pharmacodynamic activity.
GS-444217
-
Cellular Activity: In HEK293T cells overexpressing human ASK1, GS-444217 effectively reduced ASK1 autophosphorylation at Thr838 and prevented the phosphorylation of downstream substrates MKK3/6, MKK4, p38, and JNK.
-
In Vivo Efficacy: In rat models of kidney injury (ischemia/reperfusion and unilateral ureteral obstruction), treatment with GS-444217 prevented tubular necrosis and apoptosis, decreased tubulointerstitial fibrosis, and reduced the transcription of pro-inflammatory and pro-fibrotic genes.
Experimental Protocols
In Vitro ASK1 Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against ASK1.
Materials:
-
Recombinant human ASK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a peptide substrate for ASK1)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.
-
Add the diluted test compound and recombinant ASK1 enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence.
-
The IC50 value is calculated by fitting the dose-response curve of the test compound's inhibition of ASK1 activity.
AP-1 Reporter Assay
This cellular assay measures the activity of the AP-1 transcription factor, which is downstream of the ASK1-JNK/p38 signaling pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
AP-1 luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium
-
Test compound
-
Stimulus (e.g., H2O2 or TNF-α to activate the ASK1 pathway)
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid.
-
Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with an appropriate agonist (e.g., H2O2) to activate the ASK1 pathway.
-
After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the AP-1 reporter activity (firefly luciferase) to the control (Renilla luciferase) activity.
-
Determine the inhibitory effect of the compound on the stimulated AP-1 activity.
In Vivo Murine Model of Ulcerative Colitis
This protocol describes a common animal model to evaluate the efficacy of a therapeutic agent for inflammatory bowel disease.
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran sulfate sodium (DSS)
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
Procedure:
-
Induce colitis in mice by administering DSS in their drinking water for a defined period (e.g., 5-7 days).
-
Administer the test compound or vehicle control to the mice daily via oral gavage, starting from the initiation of DSS treatment.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a disease activity index (DAI).
-
At the end of the study, euthanize the mice and collect the colons.
-
Measure the length of the colon.
-
Process the colon tissue for histological analysis to assess tissue damage and inflammatory cell infiltration.
-
Homogenize a portion of the colon tissue to measure the levels of inflammatory cytokines and to perform Western blotting for key signaling proteins in the ASK1 pathway (e.g., phosphorylated p38 and JNK).
Signaling Pathways and Experimental Workflows
Benchmarking Ask1-IN-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ask1-IN-2's performance against published data for other Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, with a focus on the clinically evaluated compound, selonsertib. This document summarizes key quantitative data, outlines detailed experimental methodologies for crucial assays, and presents visual diagrams of the ASK1 signaling pathway and experimental workflows to support your research and development efforts.
Introduction to ASK1 Inhibition
Apoptosis Signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][3] Upon activation, ASK1 initiates a downstream signaling cascade, primarily through the phosphorylation and activation of MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2][4] This signaling cascade plays a pivotal role in mediating cellular responses such as apoptosis, inflammation, and fibrosis.[2][3] Given its central role in these pathological processes, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][3]
This compound is a potent and orally active inhibitor of ASK1, with a reported IC50 of 32.8 nM.[5] This guide will benchmark this compound against selonsertib, a well-characterized ASK1 inhibitor that has undergone extensive clinical evaluation.[6][7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the comparator, selonsertib.
| Inhibitor | Target | IC50 (nM) | Method | Reference |
| This compound | ASK1 | 32.8 | Biochemical Assay | [5] |
| Selonsertib (GS-4997) | ASK1 | Not explicitly reported in the provided search results. It is described as a highly selective and potent inhibitor. | ATP-competitive binding | [7][8] |
Table 1: In Vitro Potency of ASK1 Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of this compound and selonsertib against the ASK1 kinase.
| Compound | Model | Key Findings | Reference |
| Selonsertib | Rat model of dimethylnitrosamine (DMN)-induced liver fibrosis | Significantly alleviated liver fibrosis, reduced collagen deposition, and decreased expression of α-smooth muscle actin (α-SMA), fibronectin, and collagen type I. | [2] |
| Selonsertib | Phase 2 clinical trial in patients with Nonalcoholic Steatohepatitis (NASH) and stage 2-3 liver fibrosis | After 24 weeks of treatment, 43% of patients in the 18 mg selonsertib group and 30% in the 6 mg group had a reduction in fibrosis of at least one stage.[9] | [9] |
Table 2: Preclinical and Clinical Efficacy of Selonsertib. This table highlights key in vivo and clinical findings for the ASK1 inhibitor selonsertib. Currently, directly comparable published data for this compound in similar models is not available in the provided search results.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the ASK1 signaling pathway and a typical experimental workflow.
Caption: The ASK1 signaling cascade initiated by stress stimuli.
Caption: A generalized workflow for evaluating ASK1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ASK1 inhibitors are provided below.
In Vitro Kinase Assay (AlphaScreen)
This high-throughput assay is designed to identify small-molecule inhibitors of the ASK1 signalosome by monitoring the phosphorylation of its substrate, MKK6.
Materials:
-
Purified stress-activated ASK1 signalosome complex
-
Full-length native MKK6 substrate
-
Protein A Acceptor beads and anti-phospho-MKK6 antibody
-
Donor beads
-
Kinase buffer (25 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, pH 7.4)
-
384-well white Optiplates
Procedure:
-
Prepare the detection buffer by mixing Protein A Acceptor beads and anti-phospho-MKK6 antibody in the appropriate buffer.
-
Incubate the detection buffer for 1 hour at room temperature.
-
Add donor beads to the detection buffer.
-
Perform the kinase reaction in a 384-well plate by combining the ASK1 signalosome, MKK6 substrate, and the test compound (e.g., this compound) in the kinase buffer.
-
Add the detection buffer/donor bead mixture to the kinase reaction.
-
Incubate the plate at room temperature.
-
Read the plate on an AlphaScreen-compatible reader. The signal is proportional to the extent of MKK6 phosphorylation.
Western Blot for Phosphorylated JNK and p38
This method is used to determine the effect of ASK1 inhibition on the downstream signaling cascade.
Materials:
-
Cells or tissue lysates treated with an ASK1 inhibitor and/or a stimulus (e.g., TNF-α).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBS-T).
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Lyse cells or tissues and determine protein concentration.
-
Separate protein lysates (10-20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBS-T.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total JNK or p38 as a loading control.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
Cell lysates from treated and untreated cells.
-
Caspase-3 substrate (e.g., DEVD-pNA).
-
Assay buffer.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Induce apoptosis in cells and lyse them.
-
Add cell lysate (containing 20-50 µg of protein) to a 96-well plate.
-
Add assay buffer to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.
Conclusion
This compound demonstrates high potency in in vitro biochemical assays. To fully benchmark its performance, further studies in cellular and in vivo models are necessary. The data available for selonsertib provides a valuable reference point for such future investigations. The experimental protocols outlined in this guide offer standardized methods for generating comparative data on the efficacy of this compound in inhibiting the ASK1 signaling pathway and its downstream cellular effects. This comparative approach will be crucial in determining the therapeutic potential of this compound for diseases driven by ASK1-mediated stress signaling.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. biogot.com [biogot.com]
- 4. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
ASK1-IN-2 and the Upstream Regulation of ASK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor Ask1-IN-2's role in the context of the upstream regulatory mechanisms of Apoptosis Signal-regulating Kinase 1 (ASK1). We will explore how direct enzymatic inhibition by this compound and similar molecules compares to the natural cellular control exerted by key upstream proteins. This document synthesizes available experimental data to offer a clear perspective for researchers in cellular signaling and drug discovery.
The Landscape of ASK1 Regulation: Upstream Modulators vs. Direct Inhibition
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a critical node in cellular stress signaling pathways, leading to the activation of JNK and p38 MAP kinases. Its activity is tightly controlled by a complex interplay of upstream regulatory proteins. Understanding these mechanisms is crucial when evaluating the therapeutic potential of direct ASK1 inhibitors like this compound.
The primary upstream regulation of ASK1 is governed by protein-protein interactions that either maintain its inactive state or promote its activation in response to cellular stress, such as reactive oxygen species (ROS). Key upstream regulators include:
-
Thioredoxin (Trx): In non-stressed cells, reduced Trx binds to the N-terminal domain of ASK1, keeping it in an inactive conformation.[1][2] Under oxidative stress, Trx becomes oxidized and dissociates from ASK1, a critical step for its activation.[3]
-
TNF Receptor-Associated Factor (TRAF) Family: Proteins such as TRAF2 and TRAF6 are positive regulators of ASK1.[4] Following the dissociation of Trx, TRAF proteins are recruited to ASK1, which promotes its homo-oligomerization and subsequent autophosphorylation, leading to full activation.[4][5]
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase plays a role in the stability of the ASK1 protein. Inhibition of GSK-3β can lead to a reduction in ASK1 protein levels through increased ubiquitination and degradation, thereby suppressing the downstream p38 signaling pathway.[6]
In contrast to these regulatory mechanisms that control the activation state and stability of the ASK1 protein, small molecule inhibitors like this compound typically function through a different mechanism:
-
ATP-Competitive Inhibition: Most small molecule inhibitors of ASK1, including likely this compound, are ATP-competitive.[7][8] They bind to the ATP-binding pocket within the kinase domain of already activated ASK1, preventing it from phosphorylating its downstream targets, MKK4/7 and MKK3/6.[3][9] This action effectively blocks the signal transduction cascade, irrespective of the upstream activation signals.
The following table summarizes the key differences in the mechanism of action between upstream regulators and direct kinase inhibitors.
| Feature | Upstream Regulators (e.g., Trx, TRAFs, GSK-3β) | Direct ASK1 Inhibitors (e.g., this compound) |
| Point of Intervention | Control of ASK1 activation and protein stability | Inhibition of the catalytic activity of activated ASK1 |
| Mechanism | Protein-protein interactions, regulation of protein degradation | Competitive binding to the ATP pocket of the kinase domain |
| Cellular State | Dynamic regulation in response to cellular stress | Inhibition of enzymatic function post-activation |
Comparative Data of Selected ASK1 Inhibitors
| Inhibitor | IC50 (nM) | Notes |
| This compound | 32.8 | A potent and orally active inhibitor of ASK1. |
| Selonsertib (GS-4997) | N/A | The most prominent ASK1 inhibitor in clinical trials.[7] It is an ATP-competitive inhibitor. |
| GS-444217 | N/A | An ASK1 inhibitor used in preclinical studies to reduce cytokine production.[10] |
| MSC2023964A | N/A | Another ASK1 inhibitor used in preclinical research, shown to impair JNK phosphorylation.[10] |
N/A: Specific IC50 values were not available in the reviewed literature for a direct comparison under identical assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the interplay of these components, the following diagrams illustrate the ASK1 signaling pathway and a typical experimental workflow to investigate protein-protein interactions.
Caption: ASK1 Signaling Pathway and Points of Regulation.
The diagram above illustrates that upstream regulators like Thioredoxin and TRAF proteins control the transition of ASK1 from an inactive to an active state. In contrast, this compound acts on the already activated ASK1 to block its downstream signaling.
Caption: Co-Immunoprecipitation Experimental Workflow.
This workflow outlines the key steps to investigate the interaction between ASK1 and its upstream regulators, such as TRAF2.
Key Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) for ASK1-TRAF2 Interaction
This protocol is designed to determine if two proteins interact in their native state within a cell lysate.
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-ASK1) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the "prey" protein (e.g., anti-TRAF2) to detect the interaction.
-
2. Assay for GSK-3β-mediated ASK1 Stability
This protocol assesses the effect of GSK-3β activity on the protein stability of ASK1.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., MCF7) and transfect with constructs if necessary (e.g., GSK-3β siRNA).
-
Treat the cells with a protein synthesis inhibitor, such as cycloheximide (CHX), at a predetermined concentration (e.g., 100 µM).
-
At various time points after CHX treatment (e.g., 0, 2, 4, 6, 8 hours), harvest the cells.
-
-
Protein Extraction and Analysis:
-
Lyse the cells at each time point using a standard lysis buffer (e.g., RIPA buffer).
-
Quantify the protein concentration in each lysate.
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Perform a Western blot using a primary antibody against ASK1 to determine its protein levels.
-
Use an antibody against a stable housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Data Interpretation:
-
Quantify the band intensities for ASK1 and the loading control.
-
Normalize the ASK1 band intensity to the loading control for each time point.
-
Plot the relative ASK1 protein levels against time to determine the half-life of the ASK1 protein under different conditions (e.g., with and without GSK-3β inhibition). A faster decline in ASK1 levels indicates decreased protein stability.[6]
-
Conclusion
The regulation of ASK1 is a multi-layered process. Upstream regulators such as Thioredoxin, TRAF proteins, and GSK-3β govern the activation and stability of the ASK1 protein in response to cellular cues. In contrast, small molecule inhibitors like this compound act by directly inhibiting the enzymatic activity of activated ASK1. While this compound is a potent inhibitor of the downstream signaling cascade, current evidence does not suggest a direct effect on the upstream protein-protein interactions that regulate ASK1's activation. Therefore, therapeutic strategies targeting ASK1 can be broadly categorized into those that prevent its activation and those that inhibit its function once activated. The choice of strategy will depend on the specific pathological context and the desired therapeutic outcome. Further research is needed to explore the potential for developing inhibitors that specifically target the protein-protein interactions in the ASK1 signalosome, which may offer a more nuanced approach to modulating this critical stress signaling pathway.
References
- 1. embopress.org [embopress.org]
- 2. ahajournals.org [ahajournals.org]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. Thioredoxin and TRAF Family Proteins Regulate Reactive Oxygen Species-Dependent Activation of ASK1 through Reciprocal Modulation of the N-Terminal Homophilic Interaction of ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β-induced ASK1 stabilization is crucial in LPS-induced endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. medchem.org.ua [medchem.org.ua]
- 9. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Ask1-IN-2 Specificity: A Comparative Guide Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the stress-activated protein kinase signaling cascade.[1][2] Its activation by various stressors, including reactive oxygen species (ROS), inflammatory cytokines, and endoplasmic reticulum (ER) stress, triggers downstream signaling through the p38 and JNK pathways, ultimately leading to inflammation, apoptosis, and fibrosis.[1][2] Given its central role in these pathological processes, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and nonalcoholic steatohepatitis (NASH).
The development of specific and potent ASK1 inhibitors is a key focus for therapeutic intervention. High specificity is crucial to minimize off-target effects and ensure that the therapeutic action is directed solely at the intended target. Mass spectrometry-based proteomics has become an indispensable tool for rigorously evaluating the specificity of kinase inhibitors, providing a global and unbiased view of their interactions with the entire cellular proteome.
This guide provides a comparative overview of Ask1-IN-2, a potent ASK1 inhibitor, and discusses how its specificity can be comprehensively confirmed using mass spectrometry. We will also draw comparisons with other notable ASK1 inhibitors, Selonsertib and SRT-015, to provide a broader context for researchers in the field.
This compound: A Potent ASK1 Inhibitor
This compound is a potent and orally active inhibitor of ASK1, demonstrating a half-maximal inhibitory concentration (IC50) of 32.8 nM in biochemical assays.[3][4] Preclinical studies have shown its efficacy in a mouse model of ulcerative colitis, where it was found to block the ASK1-p38/JNK signaling pathway and reduce levels of inflammatory cytokines.[3] While these findings highlight the potential of this compound as a therapeutic agent, comprehensive data on its kinase selectivity profile remains limited in publicly available literature.
Comparison with Other ASK1 Inhibitors
A thorough evaluation of a new inhibitor requires comparison with existing alternatives. Two other significant ASK1 inhibitors are Selonsertib (GS-4997) and SRT-015.
-
Selonsertib (GS-4997): Developed by Gilead Sciences, Selonsertib is a well-characterized, selective ASK1 inhibitor that has undergone clinical trials for various indications, including NASH and diabetic kidney disease.[5][6] It is reported to be a highly selective and potent inhibitor of ASK1.[7][8]
-
SRT-015: A second-generation ASK1 inhibitor from Seal Rock Therapeutics, SRT-015 has shown promise in preclinical models.[9][10][11] Notably, in a head-to-head preclinical study in a diet-induced obese mouse model of NASH, SRT-015 demonstrated superior efficacy in reducing liver fibrosis, inflammation, and hepatocyte injury compared to Selonsertib.[12][13]
While direct, publicly available kinome scan data comparing the specificity of this compound, Selonsertib, and SRT-015 is not available, the preclinical evidence suggests potential differences in their overall efficacy and possibly their off-target profiles. A comprehensive specificity analysis using mass spectrometry would be invaluable to delineate these differences.
Quantitative Data Summary
The following table summarizes the available quantitative data for the discussed ASK1 inhibitors. It is important to note the absence of publicly available, head-to-head comparative specificity data.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | ASK1 | 32.8[3][4] | Orally active, effective in a mouse model of ulcerative colitis.[3] |
| Selonsertib (GS-4997) | ASK1 | Potent inhibitor (pIC50 of 8.3)[7][8] | Clinically tested for NASH and diabetic kidney disease.[5][6] |
| SRT-015 | ASK1 | Potent and selective inhibitor[11] | Demonstrated superior preclinical efficacy over Selonsertib in a NASH model.[12][13] |
Experimental Protocol: Confirming Kinase Inhibitor Specificity Using Mass Spectrometry
To definitively assess the specificity of this compound and compare it to other inhibitors, a quantitative mass spectrometry-based chemical proteomics approach is the gold standard. The "kinobeads" method is a powerful technique for this purpose.[14][15]
Objective: To identify the on-target and off-target interactions of this compound in a cellular context and compare its binding profile to other ASK1 inhibitors.
Materials:
-
Cell lines expressing endogenous levels of ASK1 (e.g., HEK293T, HepG2)
-
This compound, Selonsertib, SRT-015
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Multiplexed Inhibitor Beads (MIBs) or other broad-spectrum kinase affinity resins
-
Trypsin (mass spectrometry grade)
-
Desalting columns
-
High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., Orbitrap)
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Methodology:
-
Cell Culture and Lysis:
-
Culture cells to approximately 80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Competitive Binding Assay:
-
Aliquot the cell lysate into different tubes.
-
Treat the lysates with increasing concentrations of the test inhibitor (this compound) or a competitor inhibitor (Selonsertib, SRT-015) for a defined incubation period (e.g., 1 hour at 4°C). A DMSO vehicle control is essential.
-
This step allows the free inhibitor to bind to its target kinases in the lysate.
-
-
Kinase Enrichment:
-
Add the MIBs or kinobeads to each lysate. These beads are coupled with a cocktail of non-selective kinase inhibitors that can bind a large portion of the kinome.
-
Incubate the lysates with the beads to allow kinases that are not bound to the free inhibitor to be captured by the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Add trypsin to the bead slurry and incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a desalting column.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and provide information on their sequence and abundance.
-
-
Data Analysis:
-
Use a proteomics software suite to identify and quantify the proteins (kinases) in each sample.
-
For each identified kinase, compare its abundance in the inhibitor-treated samples to the vehicle control.
-
A decrease in the abundance of a kinase on the beads in the presence of the free inhibitor indicates that the inhibitor is binding to that kinase in the lysate.
-
Generate dose-response curves for each identified kinase to determine the binding affinity (IC50) of the inhibitor.
-
The resulting data provides a comprehensive specificity profile of the inhibitor across a large portion of the kinome.
-
Visualizing Signaling and Experimental Workflows
To better understand the context of ASK1 inhibition and the experimental approach to confirming specificity, the following diagrams are provided.
Caption: The ASK1 signaling pathway is activated by various stress stimuli, leading to downstream activation of p38 and JNK, which in turn mediate cellular responses like inflammation and apoptosis. This compound acts by directly inhibiting ASK1.
Caption: The experimental workflow for determining kinase inhibitor specificity using mass spectrometry involves cell lysis, competitive binding with the inhibitor, enrichment of unbound kinases, and quantitative analysis by LC-MS/MS.
References
- 1. Crystallographic mining of ASK1 regulators to unravel the intricate PPI interfaces for the discovery of small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Plasma proteome signatures of ASK1 inhibition by selonsertib associate with efficacy in the MOSAIC randomized trial for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sealrocktx.com [sealrocktx.com]
- 10. biospace.com [biospace.com]
- 11. RePORT ⟩ RePORTER [reporter.nih.gov]
- 12. sealrocktx.com [sealrocktx.com]
- 13. sealrocktx.com [sealrocktx.com]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Ask1-IN-2
For researchers, scientists, and drug development professionals working with Ask1-IN-2, a potent and orally active inhibitor of apoptosis signal-regulating kinase 1 (ASK1), this guide provides essential safety, handling, and disposal information. Adherence to these protocols is crucial for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| Body Part | Equipment | Specification |
| Eyes | Safety Glasses | Must be worn at all times to protect from splashes. |
| Hands | Chemical-resistant gloves | Impermeable and resistant to the product. |
| Body | Laboratory Coat | To protect skin and personal clothing. |
Operational Handling and Storage
Proper handling and storage are vital for maintaining the stability and efficacy of this compound.
Handling:
-
Ventilation: Use in a well-ventilated area to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin and eyes. Do not ingest or inhale.
-
Hygiene: Wash hands thoroughly after handling.
Storage: this compound is available as a solid and in solution. Storage conditions vary to ensure stability.
| Form | Storage Temperature | Duration |
| Solid | -20°C | 1 month |
| In solvent | -80°C | 6 months |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous chemical waste. Do not allow it to enter the sewage system.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and containers, should be treated as hazardous waste and disposed of accordingly.
Experimental Protocols and Data
This compound has an IC50 of 32.8 nM and is soluble in DMSO.[1]
In Vitro Experiment: Luciferase Reporter Assay
An experimental protocol to assess the inhibitory activity of this compound involves a luciferase reporter assay in AP1-HEK293 cells.
Methodology:
-
Culture AP1-HEK293 cells in an appropriate medium.
-
Treat the cells with this compound at a concentration of 10 mM for 1 hour.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the inhibition rate by comparing the luciferase activity of treated cells to untreated controls.
In one such experiment, this compound demonstrated a 95.59% inhibition rate.
In Vivo Experiment: DSS-Induced Ulcerative Colitis in Mice
To evaluate the in vivo efficacy of this compound, a dextran sulfate sodium (DSS)-induced ulcerative colitis model in mice can be utilized.
Methodology:
-
Induce ulcerative colitis in mice by administering DSS in their drinking water.
-
Administer this compound orally at a daily dose of 25 mg/kg for 7 days.
-
Monitor body weight, disease activity index (DAI), and colon length.
-
At the end of the treatment period, collect colon tissues for histological analysis and to measure inflammatory cytokine levels.
Studies have shown that this treatment regimen can lead to a significant recovery of body weight, a decrease in the DAI score, prevention of colon shortening, and attenuation of colonic tissue damage and inflammatory cell infiltration.[2]
ASK1 Signaling Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various cellular stresses, including oxidative stress, and subsequently activates downstream kinases JNK and p38, leading to cellular responses such as apoptosis and inflammation. This compound acts as an inhibitor in this pathway.
Caption: The ASK1 signaling pathway and the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
